molecular formula C21H23NO5 B613403 Fmoc-L-Nle(6-OH)-OH CAS No. 374899-60-2

Fmoc-L-Nle(6-OH)-OH

Número de catálogo: B613403
Número CAS: 374899-60-2
Peso molecular: 369,42 g/mole
Clave InChI: RLKMUBZYLZBKMO-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-L-Nle(6-OH)-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H23NO5 and its molecular weight is 369,42 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMUBZYLZBKMO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-L-Nle(6-OH)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of innovative peptide therapeutics and complex protein engineering, the incorporation of unnatural amino acids is a cornerstone for modulating biological activity, enhancing metabolic stability, and introducing novel functionalities. Among these valuable building blocks is Fmoc-L-Nle(6-OH)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-6-hydroxy-L-norleucine. This molecule offers a unique combination of a hydrophobic norleucine backbone with a terminal hydroxyl group, providing a strategic point for conjugation, modification, or influencing peptide conformation.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It delves into the core properties of this compound, offering insights into its application in solid-phase peptide synthesis (SPPS), and providing a framework for its effective utilization in the laboratory. While empirical data for this specific derivative is not as abundant as for more common amino acids, this guide synthesizes available information with established principles of peptide chemistry to provide a robust working knowledge base.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for its successful application. The presence of the bulky, lipophilic Fmoc group, the linear hydrocarbon side chain of norleucine, and the polar terminal hydroxyl group collectively define its behavior in solution and during synthetic manipulations.

Chemical Structure and Identifiers

The structure of this compound is characterized by the Fmoc protecting group on the alpha-amino group of a 6-hydroxy-L-norleucine core.

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Activation 4. Amino Acid Activation (this compound + Coupling Reagent) Coupling 5. Coupling (Activated AA added to resin) Activation->Coupling Washing2 6. Washing (DMF) Coupling->Washing2 Capping 7. Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Cycle Repeat for next amino acid Capping->Cycle

Figure 2: General workflow for a single coupling cycle in Fmoc-SPPS.

Step-by-Step Protocol:

  • Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically a two-step process (e.g., 2 minutes followed by 8 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF. Add the chosen coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or collidine) to activate the carboxylic acid. Allow pre-activation for a few minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to facilitate amide bond formation.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the Chloranil test. A negative result indicates the absence of free primary amines.

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted N-terminal amines, a capping step can be performed using a solution of acetic anhydride and a non-nucleophilic base in DMF.

  • Repeat Cycle: Repeat steps 2-8 for the subsequent amino acids in the peptide sequence.

Choice of Coupling Reagents

The choice of coupling reagent is critical, especially when using the unprotected form of this compound, to minimize the risk of O-acylation.

  • Carbodiimides (e.g., DIC) with Additives (e.g., OxymaPure®, HOBt): This combination is a cost-effective and efficient choice. The additive helps to suppress racemization and can reduce the likelihood of side reactions. [1]* Uronium/Aminium Salts (e.g., HBTU, HATU): These are highly efficient coupling reagents that provide rapid reaction kinetics. However, their high reactivity may increase the risk of O-acylation of the unprotected hydroxyl group. Careful control of reaction time and stoichiometry is essential.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective and are known for their ability to couple sterically hindered amino acids.

For the initial incorporation of this compound, a less reactive but still efficient system like DIC/OxymaPure® may be a prudent choice to minimize potential side reactions.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Standard Cleavage Cocktail:

A common cleavage cocktail for peptides synthesized using the Fmoc/tBu strategy is a mixture of trifluoroacetic acid (TFA) with scavengers to quench the reactive cationic species generated during deprotection. A typical cocktail is:

  • TFA/TIS/H₂O (95:2.5:2.5 v/v/v)

Where TIS is triisopropylsilane, a scavenger.

Cleavage Protocol:

  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed.

  • Resin Washing and Drying: Thoroughly wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin in a fume hood and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). [2]

Analysis and Characterization

The purity and identity of peptides containing 6-hydroxynorleucine can be confirmed using standard analytical techniques:

  • RP-HPLC: To assess the purity of the crude and purified peptide. The retention time will be influenced by the overall hydrophobicity of the peptide. [2]* Mass Spectrometry (MS): To confirm the molecular weight of the peptide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the 6-hydroxynorleucine residue. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the purified peptide.

Safety and Handling

This compound, like other Fmoc-protected amino acids, should be handled with appropriate laboratory safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a fume hood.

  • Skin and Eye Contact: In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a cool, dry, and dark place to prevent degradation. [4] Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced properties. Its unique structure, combining a stable norleucine backbone with a functionalizable hydroxyl group, opens up a wide range of possibilities for drug discovery and protein engineering. While the decision to protect the side-chain hydroxyl group requires careful consideration of the specific synthetic strategy and desired purity, the general protocols and principles outlined in this guide provide a solid foundation for the successful incorporation of this promising unnatural amino acid into novel peptide-based constructs. As with any specialized reagent, empirical optimization of coupling and cleavage conditions is recommended to achieve the best possible outcomes in your specific application.

References

  • ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? [Online discussion]. Available: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available: [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Available: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available: [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. Available: [Link]

  • Activotec. Fmoc-L-Nle-OH. Available: [Link]

  • BuyersGuideChem. Fmoc-L-Nle(6-OtBu)-OH suppliers and producers. Available: [Link]

  • Matrix Innovation. Fmoc-L-Nle-OH. Available: [Link]

  • Aapptec Peptides. Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. Available: [Link]

  • University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available: [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available: [Link]

  • Google Patents. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • PubMed. Mass spectrometry of peptides and proteins. Available: [Link]

  • Google Patents. CN106928171A - Fmoc‑Arg(Pbf)The synthetic method of OH.
  • ResearchGate. (2021, April 29). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. Available: [Link]

  • SciSpace. HPLC analysis and purification of peptides. Available: [Link]

  • ResearchGate. Synthesis of Fmoc‐Nle(OPO(OH)(OBn))‐OH 2. (i) BnOH, THF, 0 °C, 5 min;.... Available: [Link]

  • The Ohio State University. Peptide ion fragmentation in mass spectrometry. Available: [Link]

  • PNAS. Peptide synthesis using unprotected peptides through orthogonal coupling methods. Available: [Link]

  • ResearchGate. HPLC Analysis and Purification of Peptides - Colin T. Mant, Yuxin Chen, Zhe Yan, Traian V. Popa, James M. Kovacs, Janine B. Mills, Brian P. Tripet, and Robert S. Hodges. Available: [Link]

  • Waters Corporation. Peptide Isolation & Purification Techniques. Available: [Link]

  • PubMed Central. HPLC Analysis and Purification of Peptides. Available: [Link]

  • Waters Corporation. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Available: [Link]

  • Bapeks. Fmoc-Nle(6-OH). Available: [Link]

  • PubMed Central. Purification, Identification and Molecular Docking of Novel Antioxidant Peptides from Walnut (Juglans regia L.) Protein Hydrolysates. Available: [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available: [Link]

  • UAB. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Available: [Link]

  • ERA: Education & Research Archive. Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids by Brittney A. Klein. Available: [Link]

  • Matrix Science. Mascot help: Peptide fragmentation. Available: [Link]

  • Radboud Repository. (2023, February 27). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. Available: [Link]

  • MDPI. Enhanced Bioactive Peptide Release from Pre-Hydrolysed Pea Protein: Impact of Pepsin Digestion on Antidiabetic and Antihypertensive Functions. Available: [Link]

  • ResearchGate. (2025, December 13). Characterization and biological properties of peptides isolated from dried fermented cow milk products by RP‐HPLC: Amino acid composition, antioxidant, antihypertensive, and antidiabetic properties | Request PDF. Available: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-L-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-L-6-hydroxynorleucine (Fmoc-L-Nle(6-OH)-OH), a valuable non-canonical amino acid for solid-phase peptide synthesis (SPPS). The incorporation of side-chain hydroxylated amino acids like 6-hydroxynorleucine can introduce unique structural and functional properties into peptides, making them of significant interest in drug discovery and development. This document details a robust synthetic protocol, purification strategies, and a suite of analytical techniques for the unambiguous characterization of the final product, ensuring its suitability for downstream applications. The methodologies are presented with a focus on the underlying chemical principles and practical considerations to empower researchers in their synthetic endeavors.

Introduction: The Significance of Hydroxylated Non-Canonical Amino Acids in Peptide Science

The field of peptide therapeutics has witnessed a paradigm shift with the advent of non-canonical amino acids (ncAAs). These unique building blocks offer the ability to move beyond the 20 proteinogenic amino acids, enabling the design of peptides with enhanced properties such as increased metabolic stability, improved receptor affinity and selectivity, and novel functionalities.[1] Among the diverse array of ncAAs, those bearing hydroxylated side chains are of particular interest. The hydroxyl group can participate in hydrogen bonding, serve as a site for post-translational modifications like phosphorylation or glycosylation, and influence the overall conformation of the peptide.

This compound is an analog of leucine with a terminal hydroxyl group on its aliphatic side chain. Its incorporation into a peptide sequence can impart a degree of hydrophilicity and a potential point for further chemical modification. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base-lability which allows for mild deprotection conditions, orthogonal to the acid-labile side-chain protecting groups.[2][3] The availability of high-purity this compound is therefore crucial for its successful application in the synthesis of complex and modified peptides.[3]

This guide presents a detailed methodology for the synthesis of this compound, followed by a rigorous characterization protocol to ensure the identity, purity, and stereochemical integrity of the final compound.

Synthetic Strategy and Protocol

The synthesis of this compound is predicated on the selective N-α-protection of the parent amino acid, L-6-hydroxynorleucine. The primary challenge in this synthesis is the potential for side reactions involving the side-chain hydroxyl group. However, under carefully controlled reaction conditions, the amino group's greater nucleophilicity allows for selective acylation.

Proposed Synthetic Pathway

The most direct and efficient route to this compound is the reaction of L-6-hydroxynorleucine with an activated Fmoc reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu), under basic conditions. This reaction, a standard procedure for the Fmoc protection of amino acids, is known as a Schotten-Baumann reaction.[4]

Synthetic Pathway Start L-6-Hydroxynorleucine Product This compound Start->Product  Base (e.g., NaHCO3)  Solvent (e.g., Acetone/Water)  Room Temperature Reagent Fmoc-OSu (9-Fluorenylmethyl-succinimidyl carbonate)

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • L-6-hydroxynorleucine

  • 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone (ACS grade)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Hexane

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve L-6-hydroxynorleucine (1.0 eq) in a 1:1 mixture of acetone and deionized water. Add sodium bicarbonate (2.5 eq) to the solution and stir until all solids are dissolved. The basic conditions are crucial for deprotonating the amino group, thereby increasing its nucleophilicity.

  • Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.1 eq) in acetone. Add this solution dropwise to the stirring solution of L-6-hydroxynorleucine over 30 minutes at room temperature. The slow addition helps to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane with a small amount of acetic acid. The disappearance of the starting amino acid and the appearance of a new, UV-active spot (due to the Fmoc group) indicates the progression of the reaction.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

    • Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl. This step protonates the carboxylic acid, making the product soluble in organic solvents.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (2 x 30 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel.[5] Recrystallization is often preferred for its simplicity and ability to yield highly pure crystalline material.[6]

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A multi-technique approach is recommended.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of the final product. The presence of the hydrophobic Fmoc group makes the compound well-suited for this technique.[7]

Table 1: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm and 301 nm
Injection Volume 10 µL

A successful synthesis should yield a chromatogram with a single major peak, indicating high purity (typically >98%). The retention time can be used as a quality control parameter for batch-to-batch consistency.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Table 2: Expected Mass Spectrometry Data

ParameterExpected Value
Chemical Formula C₂₁H₂₃NO₅
Molecular Weight 369.41 g/mol
[M+H]⁺ (Positive Ion Mode) 370.16 m/z
[M-H]⁻ (Negative Ion Mode) 368.15 m/z
[M+Na]⁺ (Positive Ion Mode) 392.14 m/z

The observation of the expected molecular ions provides strong evidence for the successful synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR should be performed.

¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm), the α-proton of the amino acid, and the protons of the aliphatic side chain, including the methylene group adjacent to the hydroxyl.

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons (carboxyl and urethane), the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the norleucine side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (hydroxyl & carboxylic acid) 3300-2500 (broad)
N-H Stretch (urethane) ~3300
C=O Stretch (carboxylic acid) ~1710
C=O Stretch (urethane) ~1690
C-N Stretch ~1230

Workflow and Quality Control

A systematic workflow with integrated quality control checkpoints is crucial for a successful and reproducible synthesis.

Synthesis and QC Workflow cluster_synthesis Synthesis cluster_qc Quality Control qc_node qc_node start Start: L-6-Hydroxynorleucine reaction Fmoc Protection Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup tlc_monitor TLC Monitoring reaction->tlc_monitor purification Purification (Recrystallization/Chromatography) workup->purification hplc_purity HPLC Purity Check purification->hplc_purity ms_identity MS Identity Confirmation hplc_purity->ms_identity nmr_structure NMR Structural Verification ms_identity->nmr_structure final_product Final Product: This compound nmr_structure->final_product

Caption: Workflow for the synthesis and quality control of this compound.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By following the detailed protocols and employing the recommended analytical techniques, researchers can confidently produce this valuable non-canonical amino acid with high purity and structural integrity. The availability of well-characterized this compound will undoubtedly facilitate the exploration of novel peptide structures with enhanced therapeutic potential, contributing to the advancement of peptide-based drug discovery.

References

  • Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
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  • ResearchGate. (2025). Rapid and efficient method for the preparation of Fmoc‐amino acids starting from 9‐fluorenylmethanol.
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  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • ResearchGate. (2025). Convenient Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine.
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  • ChemPep. (n.d.). Fmoc-Nle(6-OH)-OH.
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  • (n.d.).
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Introduction: The Strategic Value of Hydroxylated Norleucine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-L-Nle(6-OH)-OH: Synthesis, Properties, and Application in Peptide Drug Discovery

This guide provides a comprehensive technical overview of N-α-(9-fluorenylmethoxycarbonyl)-L-6-hydroxynorleucine (this compound), an unnatural amino acid derivative of significant interest to researchers and professionals in peptide chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its strategic incorporation into solid-phase peptide synthesis (SPPS). This document is designed to equip scientists with the foundational knowledge and practical insights required to effectively utilize this versatile building block in their research endeavors.

Norleucine (Nle) is an acyclic isomer of leucine and is often employed as a non-oxidizable isostere for methionine in peptide design. The introduction of a hydroxyl group at the terminus of the norleucine side chain, creating 6-hydroxynorleucine, adds a new layer of functionality. This modification provides a primary alcohol for further chemical derivatization, such as PEGylation, glycosylation, or the attachment of fluorescent labels and other molecular probes. The extended and flexible six-carbon aliphatic chain, capped with a reactive hydroxyl group, distinguishes it from shorter-chain hydroxylated amino acids like serine and threonine, offering unique conformational properties and a greater reach for potential interactions or conjugations.

The Fmoc protecting group renders this amino acid suitable for modern solid-phase peptide synthesis (SPPS) protocols, which rely on its base-lability for sequential N-terminal deprotection.[1][] The precursor, L-6-hydroxynorleucine, has been identified as a key chiral intermediate in the synthesis of vasopeptidase inhibitors, highlighting its relevance in medicinal chemistry.[3] This guide will provide the necessary technical details to leverage the full potential of this compound in the laboratory.

Chemical Structure and Physicochemical Properties

This compound is an α-amino acid derivative characterized by an L-configuration at the chiral center, an N-terminal Fmoc protecting group, and a linear six-carbon side chain terminating in a hydroxyl group.

Chemical Structure:

Chemical Structure of this compound (Note: This is a placeholder image. A proper 2D chemical structure drawing should be inserted here.)

The table below summarizes the key physicochemical properties of this compound. It is important to note that while some data for the hydroxylated form is available, other specifications are often extrapolated from its non-hydroxylated counterpart, Fmoc-L-Nle-OH, due to its more extensive characterization in the literature.

PropertyValueSource
Synonyms Fmoc-6-hydroxynorleucine, Fmoc-Nle(6-hydroxy)ChemPep
CAS Number 374899-60-2ChemPep
Molecular Formula C₂₁H₂₃NO₅ChemPep
Molecular Weight 369.4 g/mol ChemPep
Appearance White to off-white powder[4]
Melting Point 137-147 °C (for Fmoc-L-Nle-OH)[4]
Optical Rotation -19° ± 2° (c=1, DMF) (for Fmoc-L-Nle-OH)[4]
Solubility Soluble in DMF and other polar organic solvents[4]

Synthesis of this compound

The synthesis of this compound is a two-stage process: first, the stereospecific synthesis of the precursor amino acid, L-6-hydroxynorleucine, followed by the protection of its α-amino group with the Fmoc moiety.

Stage 1: Enzymatic Synthesis of L-6-Hydroxynorleucine

A highly efficient and stereoselective method for producing L-6-hydroxynorleucine utilizes an enzymatic reductive amination pathway. This approach offers significant advantages over classical chemical synthesis by ensuring high optical purity (>99%) and good yields.[4]

Protocol: Enzymatic Reductive Amination

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-keto-6-hydroxyhexanoic acid in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

  • Addition of Co-factors and Enzyme: Add NADH (or a recycling system for NADH) and ammonium chloride to the solution. Initiate the reaction by adding beef liver glutamate dehydrogenase.

  • Reaction Conditions: Maintain the reaction mixture at a constant temperature (e.g., 30-37 °C) with gentle agitation for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by HPLC or TLC to confirm the consumption of the keto acid and the formation of L-6-hydroxynorleucine.

  • Work-up and Purification: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by pH shift or heat). Remove the denatured protein by centrifugation or filtration. The resulting aqueous solution containing L-6-hydroxynorleucine can be purified by ion-exchange chromatography.

Causality and Expertise: The use of glutamate dehydrogenase is pivotal as it stereoselectively reduces the imine intermediate formed from the keto acid and ammonia, exclusively yielding the L-enantiomer. This enzymatic approach circumvents the need for chiral resolutions, which are often costly and reduce the overall yield.

Stage 2: N-α-Fmoc Protection

The protection of the α-amino group of L-6-hydroxynorleucine is achieved through a standard Schotten-Baumann reaction.

Protocol: Fmoc Protection of L-6-Hydroxynorleucine

  • Dissolution: Dissolve L-6-hydroxynorleucine (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of 1,4-dioxane and water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Fmoc-Cl: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in 1,4-dioxane or acetone to the amino acid solution with vigorous stirring. Maintain the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid, which will cause the Fmoc-protected amino acid to precipitate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to yield pure this compound.[5]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_stage1 Stage 1: L-6-Hydroxynorleucine Synthesis cluster_stage2 Stage 2: Fmoc Protection Keto_Acid 2-Keto-6-hydroxyhexanoic Acid Enzyme Glutamate Dehydrogenase, NADH, NH₄Cl Keto_Acid->Enzyme L_6_OH_Nle L-6-Hydroxynorleucine Enzyme->L_6_OH_Nle Reductive Amination Fmoc_Cl Fmoc-Cl, Na₂CO₃ L_6_OH_Nle->Fmoc_Cl Fmoc_Product This compound Fmoc_Cl->Fmoc_Product Schotten-Baumann Reaction

Caption: Workflow for the two-stage synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily designed for use in Fmoc-based SPPS.[6] Its incorporation into a growing peptide chain follows the standard cycle of deprotection, activation, and coupling.

Side-Chain Protection Strategy

A critical consideration when using this compound is the potential for the side-chain hydroxyl group to undergo side reactions during peptide synthesis, particularly acylation during the coupling steps. While some protocols for SPPS with unprotected hydroxyl groups exist, it is generally advisable to protect the side-chain hydroxyl to ensure high purity of the final peptide.[7]

A common protecting group for alcohols in Fmoc-SPPS is the tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage and global deprotection step.[8] Therefore, the use of Fmoc-L-Nle(6-OtBu)-OH is often the preferred reagent for incorporation into a peptide sequence.[9][10]

SPPS Incorporation Workflow

The following is a generalized protocol for the incorporation of Fmoc-L-Nle(6-OtBu)-OH into a peptide sequence on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Protocol: SPPS Cycle for Fmoc-L-Nle(6-OtBu)-OH Incorporation

  • Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-L-Nle(6-OtBu)-OH (3-5 equivalents) with a coupling reagent such as HBTU/DIPEA or HATU/HOAt in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

SPPS Workflow Diagram:

SPPS_Workflow Start Peptide-Resin-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Free_Amine Peptide-Resin-NH₂ Coupling Coupling: Activated Fmoc-L-Nle(6-OtBu)-OH Free_Amine->Coupling Wash1->Free_Amine Wash2 DMF Wash Coupling->Wash2 New_Peptide Fmoc-Nle(OtBu)-Peptide-Resin Next_Cycle Repeat for next amino acid New_Peptide->Next_Cycle Wash2->New_Peptide

Caption: SPPS cycle for the incorporation of Fmoc-L-Nle(6-OtBu)-OH.

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tBu group on the 6-hydroxynorleucine) are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing TFA and scavengers (e.g., water, triisopropylsilane) to quench reactive carbocations.[6]

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug developers. Its unique structure, featuring a flexible, hydroxylated aliphatic side chain, opens up a wide range of possibilities for creating novel peptides with enhanced properties or for site-specific conjugation. By understanding the principles of its synthesis and the strategic considerations for its incorporation into SPPS, researchers can effectively utilize this compound to advance their scientific objectives. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this compound in the laboratory.

References

  • Hanson, R. L., et al. (1999). Enzymatic synthesis of L-6-hydroxynorleucine. Bioorganic & Medicinal Chemistry, 7(10), 2247-2252. [Link]

  • Fields, G. B. (2011). Minimal Protection Strategies for SPPS. DriveHQ. [Link]

  • Matrix Innovation. (n.d.). Fmoc-L-Leu-OH. [Link]

  • Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • SpectraBase. (n.d.). Fmoc-Nle-OH. [Link]

  • ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. [Link]

  • Bio-Synthesis. (2014). Side Chain Protected Peptide Synthesis. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]

  • Cusabio. (n.d.). Fmoc-Nle(6-OtBu)-OH. [Link]

  • Zabrocki, J., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6843. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. [Link]

  • Melchionna, M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 16(18), 2009–2018. [Link]

  • Li, Z., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Journal of Nanobiotechnology, 22(1), 195. [Link]

  • Melchionna, M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 16(18), 2009–2018. [Link]

  • BuyersGuideChem. (n.d.). Fmoc-L-Nle(6-OtBu)-OH suppliers and producers. [Link]

  • Samaranayaka, A. G. P., & Li-Chan, E. C. Y. (2011). Health Benefits of Antioxidative Peptides Derived from Legume Proteins with a High Amino Acid Score. Journal of agricultural and food chemistry, 59(15), 8016–8027. [Link]

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A Technical Guide to the Applications of Hydroxylated Norleucine in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide chemistry, enabling the design of peptidomimetics with enhanced therapeutic properties.[1][2] Norleucine (Nle), a hydrophobic residue often used as a non-oxidizable isostere of methionine, serves as a valuable scaffold for further functionalization.[1] This technical guide explores the synthesis and multifaceted applications of hydroxylated norleucine derivatives, particularly (2S,4R)- and (2S,4S)-4-hydroxynorleucine, in peptide science. We delve into the profound impact of side-chain hydroxylation on peptide conformation, metabolic stability, and bioactivity. This document provides researchers, chemists, and drug development professionals with expert insights into the causal mechanisms behind its utility and detailed protocols for its practical implementation.

Introduction: Beyond Methionine Substitution

Norleucine, an isomer of leucine with a linear four-carbon side chain, is primarily recognized in peptide chemistry as a robust replacement for methionine.[1] Its aliphatic side chain mimics the hydrophobicity and steric profile of methionine without the susceptibility to oxidation at the sulfur atom, thereby enhancing the chemical stability of the final peptide. However, the true potential of norleucine is realized upon functionalization. The introduction of a hydroxyl group onto its side chain transforms it from a passive structural surrogate into an active modulator of peptide properties.

This guide focuses on γ-hydroxylated norleucine (4-hydroxynorleucine), which introduces a secondary alcohol at a position that allows for significant interaction with the peptide backbone. This modification imparts several key advantages:

  • Conformational Control: The hydroxyl group can act as both a hydrogen bond donor and acceptor, pre-organizing the peptide backbone into specific secondary structures such as β-turns or helices.[3]

  • Enhanced Stability: Like other D-amino acids or modified residues, hydroxylated norleucine can confer resistance to enzymatic degradation by proteases, leading to a longer in-vivo half-life.[4]

  • Improved Pharmacokinetics: The added polarity from the hydroxyl group can subtly modulate the hydrophobicity of a peptide, potentially improving solubility and bioavailability.

  • A Handle for Conjugation: The secondary alcohol provides a specific, nucleophilic site for the attachment of payloads, labels, or polymers like PEG.

Synthesis of Fmoc-Protected Hydroxylated Norleucine

The successful incorporation of hydroxylated norleucine into a peptide via Solid-Phase Peptide Synthesis (SPPS) requires an N-terminally protected building block, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[5][6] The synthesis of a building block like Fmoc-(2S,4R)-4-hydroxynorleucine is a multi-step process that demands precise stereochemical control. While various routes exist, a common strategy involves starting from a chiral precursor to set the stereochemistry.

The workflow below illustrates a conceptual pathway for synthesizing the required building block and incorporating it into a peptide.

G cluster_synthesis Part A: Building Block Synthesis cluster_spps Part B: Peptide Synthesis (SPPS) start Chiral Precursor (e.g., Glutamic Acid Derivative) step1 Chain Elongation & Stereoselective Reduction start->step1 step2 Hydroxyl Protection (e.g., TBDMS) step1->step2 step3 Fmoc Protection of α-Amine step2->step3 step4 Final Deprotections & Purification step3->step4 product Fmoc-(2S,4R)-Nle(OH)-OH Building Block step4->product coupling Coupling of Fmoc-Nle(OH)-OH (HATU/DIEA) product->coupling resin Resin Swelling (e.g., Rink Amide Resin) fmoc_deprot Fmoc Deprotection (20% Piperidine in DMF) resin->fmoc_deprot fmoc_deprot->coupling repeat Repeat Cycle for Other Amino Acids coupling->repeat cleavage Cleavage & Global Deprotection (TFA Cocktail) repeat->cleavage final_peptide Purified Hydroxylated Peptide cleavage->final_peptide

Caption: Workflow for synthesis of the Fmoc-hydroxynorleucine building block and its incorporation via SPPS.

Core Applications and Mechanistic Insights

Conformational Control and Structural Scaffolding

The primary application of hydroxylated norleucine is to enforce conformational rigidity upon the inherently flexible peptide backbone.[7] The position of the hydroxyl group is critical. In 4-hydroxynorleucine, the γ-hydroxyl group is perfectly positioned to form a stable intramolecular hydrogen bond with the backbone carbonyl oxygen of the i-2 or i-1 residue, or the amide proton of the i+1 or i+2 residue.

This interaction can nucleate the formation of specific secondary structures:

  • γ-Turns and β-Turns: The formation of a hydrogen bond between the side-chain OH and a backbone C=O or N-H can induce a turn, reversing the direction of the peptide chain. This is crucial for creating compact, globular structures necessary for receptor binding.

  • Helix Stabilization: By satisfying a hydrogen bond that would otherwise be exposed to solvent, the hydroxyl group can stabilize the N-terminus of an α-helix or promote the formation of alternative helical structures like the 12/10-helix observed in some α/γ-peptides.[5]

H_Bond cluster_peptide Intramolecular Hydrogen Bonding cluster_sidechain Hydroxynorleucine Side Chain (i) N_i2 N-H (i-2) CO_i2 C=O (i-2) C_alpha_i1 Cα (i-1) CO_i1 C=O (i-1) C_alpha_i Cα (i) N_i N-H (i) C_beta C_alpha_i->C_beta CO_i C=O (i) C_gamma C_beta->C_gamma OH O-H C_gamma->OH C_delta C_gamma->C_delta OH->CO_i2 H-Bond (Induces Turn)

Caption: Hydroxyl group of Nle(OH) forming a hydrogen bond with a backbone carbonyl, inducing a turn.

The stereochemistry of the hydroxyl group ((4R) vs. (4S)) dictates the precise dihedral angles favored by the side chain, allowing for fine-tuning of the resulting conformation. This principle is analogous to how 4(R)-hydroxyproline is used to favor an exo ring pucker, stabilizing the trans amide bond and pre-organizing a peptide into its bioactive conformation.[3]

Peptidomimetics for Enhanced Stability and Function

Peptides are often poor drug candidates due to their rapid degradation by proteases. Incorporating ncAAs is a proven strategy to overcome this limitation.[4] Hydroxylated norleucine can enhance proteolytic stability through two primary mechanisms:

  • Steric Hindrance: The hydroxylated side chain may not be recognized efficiently by the active site of proteases that typically target canonical amino acids.

  • Conformational Shielding: By inducing a tight turn or stable helix, the hydroxylated residue can sterically shield adjacent peptide bonds from enzymatic cleavage.

Furthermore, it can serve as a structural and functional mimic of other hydroxylated amino acids. For example, it can replace a serine or threonine residue to alter the local hydrogen-bonding network or act as a more flexible alternative to the conformationally rigid hydroxyproline.

Experimental Protocols & Data Interpretation

Protocol: SPPS Incorporation of Fmoc-(2S,4R)-4-Hydroxynorleucine

This protocol outlines a standard manual coupling cycle on a 0.1 mmol scale using Rink Amide resin. The hydroxyl group on the norleucine side chain is typically left unprotected or protected with a highly labile group if necessary.

Materials:

  • Rink Amide Resin (0.1 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Fmoc-(2S,4R)-Nle(OH)-OH (0.5 mmol, 5 equiv.)

  • HATU (0.5 mmol, 5 equiv.)

  • N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 equiv.)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the DMF.[8]

  • Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Add fresh 20% piperidine/DMF and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).[9]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(2S,4R)-Nle(OH)-OH and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. The extended coupling time helps overcome potential steric hindrance.[8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Chain Elongation: Repeat steps 2-6 for all subsequent amino acids in the sequence.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours. Filter the resin and precipitate the crude peptide in cold diethyl ether.[8]

  • Purification: Purify the crude peptide via reverse-phase HPLC.

Data Presentation: Interpreting Analytical Results

The successful incorporation and conformational impact of hydroxylated norleucine can be verified using standard analytical techniques. NMR spectroscopy is particularly powerful for elucidating the three-dimensional structure in solution.[4]

Analytical Technique Parameter Expected Observation for Hydroxylated Norleucine Peptide Interpretation
Mass Spectrometry Molecular WeightObserved mass matches calculated mass (+16 Da per hydroxylation vs. Nle).Confirms successful incorporation of the hydroxylated residue.
¹H NMR Nle(OH) α-H Chemical ShiftPotential downfield shift compared to a standard Nle residue.Indicates a change in the local electronic environment and dihedral angle due to the hydroxyl group and D-configuration effects.[4]
Amide (NH) ProtonsTemperature coefficient (dδ/dT) < -4.5 ppb/K for specific protons.Suggests these amide protons are involved in stable intramolecular hydrogen bonds, likely with the Nle(OH) side chain.
¹³C NMR Nle(OH) Cβ Chemical ShiftSignificant downfield shift (~5-8 ppm) compared to a standard Nle residue.An unambiguous indicator of γ-hydroxylation, caused by the electron-withdrawing effect of the adjacent hydroxyl group.[6]
2D NMR (NOESY) NOE Cross-peaksObservation of dαN(i, i+1), dNN(i, i+1), or dαN(i, i+2) cross-peaks.Provides distance restraints that confirm the presence of helical or turn structures.[10]
Circular Dichroism (CD) Molar EllipticityStrong negative bands around 208 and 222 nm.Characteristic signature of α-helical content. A positive band around 220 nm might indicate a β-turn.
Protease Stability Assay Half-life (t½) in plasmaIncreased t½ compared to the native peptide.Demonstrates enhanced resistance to enzymatic degradation.[4]

Conclusion and Future Outlook

Hydroxylated norleucine is a powerful, yet underutilized, tool in the peptide chemist's arsenal. By moving beyond its parent amino acid's role as a simple methionine isostere, the strategic introduction of a hydroxyl group provides a sophisticated method for controlling peptide conformation, enhancing metabolic stability, and introducing sites for bioconjugation. The ability to dictate secondary structure through stereospecific hydroxylation opens new avenues for the rational design of peptidomimetics with precisely tailored pharmacological profiles. As the demand for more stable and potent peptide therapeutics grows, the application of uniquely functionalized building blocks like hydroxylated norleucine will undoubtedly become increasingly central to the field of drug discovery.

References

  • Gellman, S. H., et al. (2014). A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides. Journal of the American Chemical Society. Available at: [Link]

  • BenchChem. (2025). Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine.
  • LifeTein. (2025). Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog. Available at: [Link]

  • Yang, D., et al. (2010). Conformational studies on peptides of alpha-aminoxy acids with functionalized side-chains. Chemistry – An Asian Journal. Available at: [Link]

  • Ko, H., et al. (2017). Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (n.d.). A) Chemical stability of peptide 28 under basic conditions (NaOH,...). ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec. Available at: [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Tabb, D. L., et al. (2010). Accurate quantitation of standard peptides used for quantitative proteomics. Analytical Chemistry. Available at: [Link]

  • Horne, W. S., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society. Available at: [Link]

  • Hunter, L., et al. (2011). Synthesis and conformational analysis of α,β-difluoro-γ-amino acid derivatives. Chemistry – A European Journal. Available at: [Link]

  • Karle, I. L. (1999). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers. Available at: [Link]

  • Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules. Available at: [Link]

  • Nutten, S., et al. (2020). Peptide Characterization and Functional Stability of a Partially Hydrolyzed Whey-Based Formula over Time. Nutrients. Available at: [Link]

  • Camarero, J. A., et al. (2014). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current Protocols in Chemical Biology. Available at: [Link]

  • Zondlo, N. J., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. ResearchGate. Available at: [Link]

  • Li, W., et al. (2020). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceuticals. Available at: [Link]

  • Kumar, A. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). β-Hydroxynorbornane amino acid derivatives: valuable synthons for the diastereoselective preparation of substituted cyclopentylglycine derivatives. ResearchGate. Available at: [Link]

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A Technical Guide to the Strategic Incorporation of Fmoc-L-Nle(6-OH)-OH for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of unnatural amino acids (Uaas) into peptide sequences is a cornerstone of modern medicinal chemistry and protein engineering, enabling the creation of therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles.[1][2] Norleucine (Nle), a non-oxidizable isostere of methionine, is a valuable Uaa for improving the shelf-life of peptide drugs.[1] This guide focuses on a specialized derivative, Fmoc-L-Nle(6-OH)-OH, which integrates the stability of the norleucine backbone with a terminal hydroxyl group on its side chain. This hydroxyl moiety serves as a versatile, orthogonal chemical handle for post-synthetic modifications. We will provide an in-depth exploration of the strategic advantages of this Uaa, detailed protocols for its incorporation via Fmoc-based solid-phase peptide synthesis (SPPS), and subsequent bioconjugation strategies. This document is intended for researchers and drug development professionals seeking to leverage advanced peptide functionalization techniques.

Introduction: The Role of Functionalized Unnatural Amino Acids

The 20 proteinogenic amino acids offer a limited chemical repertoire for peptide design. Unnatural amino acids expand this chemical space, allowing for the introduction of unique functionalities.[2] this compound is a prime example of a rationally designed building block. It combines two key features:

  • The Norleucine Scaffold : As an isomer of leucine, norleucine's side chain is isosteric to methionine's but lacks the readily oxidizable sulfur atom. Substituting methionine with norleucine can significantly enhance the chemical stability and storage longevity of a peptide therapeutic.[1]

  • The 6-Hydroxyl Group : The terminal primary alcohol on the side chain provides a nucleophilic site for a wide array of bioorthogonal conjugations. This allows for the site-specific attachment of moieties such as polyethylene glycol (PEG), fluorescent dyes, chelating agents, or other reporter groups after the peptide has been synthesized.[2]

This guide provides the technical framework for harnessing the potential of this unique building block.

Physicochemical Profile

The precise properties of this compound are not widely published, as it is a specialized derivative. However, its characteristics can be closely estimated from its parent compound, Fmoc-L-Nle-OH, and its protected precursors. The key difference will be a slight increase in molecular weight and polarity due to the hydroxyl group.

PropertyValue (based on Fmoc-L-Nle-OH)Notes
Molecular Formula C₂₁H₂₃NO₅Estimated for the hydroxylated form. The base Fmoc-Nle-OH is C₂₁H₂₃NO₄.[3][4]
Molecular Weight ~369.41 g/mol Increased from ~353.42 g/mol for Fmoc-Nle-OH.[3][4]
Appearance White to off-white powderConsistent with similar Fmoc-protected amino acids.[3][5]
Purity (Typical) ≥98% (HPLC)Standard for synthesis-grade amino acids.[3][4]
Solubility Soluble in DMF, NMPCommon solvents used in solid-phase peptide synthesis.[5]
Melting Point ~135-147 °CSimilar range to Fmoc-Nle-OH.[4][5]
Side-Chain Protection Required . The hydroxyl group must be protected during SPPS.A common protecting group is Benzyl (Bzl), creating Fmoc-L-Nle(6-OBzl)-OH.[6]

Strategic Rationale: The 6-Hydroxyl as a Chemical Handle

The primary motivation for using this compound is to introduce a site-specific point of attachment for post-synthetic modification. The aliphatic hydroxyl group is relatively unreactive under standard peptide synthesis conditions, but it requires protection to prevent undesired side reactions, particularly acylation during coupling steps.

Side-Chain Protection: Before incorporation, the 6-hydroxyl group must be masked with a suitable protecting group. The choice of protecting group is critical and must be orthogonal to the Nα-Fmoc group. A common choice is the Benzyl (Bzl) ether, which is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acid during the final cleavage from the resin (e.g., Trifluoroacetic acid).[6] Therefore, the building block used in synthesis is typically Fmoc-L-Nle(6-OBzl)-OH .

Protocol for Solid-Phase Incorporation

The incorporation of Fmoc-L-Nle(6-O-P)-OH (where 'P' is a protecting group like Bzl) follows standard Fmoc-SPPS protocols.[7][8] The following is a generalized procedure.

Workflow for a Single SPPS Elongation Cycle

cluster_deprotection Step A: Fmoc Deprotection cluster_coupling Step B: Amino Acid Coupling Resin_Fmoc Peptide-Resin (N-terminally Fmoc-protected) Piperidine Treat with 20% Piperidine in DMF Resin_Fmoc->Piperidine Resin_Amine Peptide-Resin (Free N-terminal Amine) Piperidine->Resin_Amine Uaa Fmoc-L-Nle(6-OBzl)-OH Activator Activate with HBTU/DIPEA in DMF Uaa->Activator Activated_Uaa Activated Ester Intermediate Activator->Activated_Uaa Coupling Couple to Resin Activated_Uaa->Coupling Resin_Fmoc_New Peptide-Resin (Elongated, Fmoc-protected) Coupling->Resin_Fmoc_New Resin_Fmoc_New->Resin_Fmoc Repeat Cycle caption SPPS Cycle for Uaa Incorporation

Caption: SPPS Cycle for Uaa Incorporation.

Detailed Experimental Protocol

This protocol outlines the manual steps for incorporating Fmoc-L-Nle(6-OBzl)-OH into a growing peptide chain on a solid support.

Materials:

  • Peptide synthesis vessel

  • Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid)

  • Fmoc-L-Nle(6-OBzl)-OH

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[8]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • Activation of Fmoc-L-Nle(6-OBzl)-OH:

    • In a separate vial, dissolve Fmoc-L-Nle(6-OBzl)-OH (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution. The solution will typically turn yellow.[10]

    • Allow the activation to proceed for 3-5 minutes.[10]

  • Coupling to Resin:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[7]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.[7] This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including the Benzyl group from the Nle(6-OH) side chain.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize.

Post-Synthetic Modification of the Hydroxyl Group

Once the peptide is synthesized, cleaved, and purified, the now-exposed 6-hydroxyl group is available for conjugation.

Workflow for Post-Synthetic Bioconjugation

cluster_conjugation Post-Synthetic Modification cluster_purification Final Purification Peptide Purified Peptide with Nle(6-OH) Reaction Conjugation Reaction (e.g., Esterification, Etherification) Peptide->Reaction Label Activated Label (e.g., PEG-NHS, Dye-NCS) Label->Reaction Final_Product Functionalized Peptide Reaction->Final_Product HPLC Purify via RP-HPLC Final_Product->HPLC Pure_Product Pure Functionalized Peptide HPLC->Pure_Product caption General Bioconjugation Workflow

Caption: General Bioconjugation Workflow.

General Protocol for Labeling

The specific reaction conditions will vary based on the chemistry of the label. A common strategy involves activating the label to react with the hydroxyl group. For instance, PEGylation can be achieved using an activated PEG derivative.[11]

  • Dissolution: Dissolve the purified, lyophilized peptide containing Nle(6-OH) in a suitable aqueous buffer or organic solvent.

  • Reagent Addition: Add an excess of the activated labeling reagent (e.g., a fluorescent dye with a succinimidyl ester or an activated PEG). The reaction may require a catalyst or specific pH conditions.

  • Reaction Monitoring: Monitor the reaction progress using RP-HPLC or Mass Spectrometry to observe the consumption of the starting peptide and the formation of the conjugated product.

  • Quenching: Once the reaction is complete, quench any remaining active labeling reagent according to the manufacturer's instructions.

  • Purification: Purify the final conjugated peptide from excess reagents and unconjugated peptide using preparative RP-HPLC.[12]

  • Lyophilization: Lyophilize the pure fractions to obtain the final functionalized peptide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final peptide.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the peptide after synthesis and after conjugation.[12] A single, sharp peak indicates high purity.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the peptide, verifying the successful incorporation of the Nle(6-OH) residue and any subsequent modifications.[13]

Conclusion

This compound is a powerful and highly versatile building block for peptide chemists. It provides a stable alternative to methionine while simultaneously introducing a strategic, orthogonal handle for site-specific functionalization. By following robust SPPS protocols and employing appropriate side-chain protection, researchers can efficiently incorporate this Uaa to construct complex peptides tailored for advanced applications in drug delivery, molecular imaging, and diagnostics. The ability to precisely modify the final peptide opens up a vast landscape for creating novel and highly effective biomolecules.

References

  • Fmoc-L-Nle-OH - Matrix Innovation. Matrix Innovation. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Amblard, M., et al. (2006). Molecular Biotechnology, 33, 239–254. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. University of California, Irvine. [Link]

  • Fmoc-L-Nle(6-OBzl)-OH - Cusabio. Cusabio. [Link]

  • Discovery and Characterization of a Potent Interleukin-6 Binding Peptide with Neutralizing Activity In Vivo - NIH. Spinka, et al. (2015). PLoS ONE, 10(11), e0141330. [Link]

  • Discovery and Characterization of a Potent Interleukin-6 Binding Peptide with Neutralizing Activity In Vivo - ResearchGate. Spinka, et al. (2015). PLoS ONE, 10(11), e0141330. [Link]

  • Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC - NIH. Crnjar, A., et al. (2018). Scientific Reports, 8, 16424. [Link]

  • Structural analysis of leader peptide binding enables leader-free cyanobactin processing - PMC - NIH. Miller, E. D., et al. (2016). Nature Chemical Biology, 12(10), 824–826. [Link]

Sources

An In-depth Technical Guide to the Solubility of Fmoc-L-Nle(6-OH)-OH in Solvents for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-α-Fmoc-L-norleucine(6-OH)-OH, a critical building block in solid-phase peptide synthesis (SPPS). A deep understanding of its solubility is paramount for optimizing coupling efficiencies, ensuring high peptide purity, and minimizing aggregation. While specific quantitative solubility data for this hydroxylated norleucine derivative is not widely published, this guide synthesizes foundational principles of Fmoc-amino acid chemistry to predict its solubility behavior. Furthermore, it presents a rigorous, field-proven experimental protocol for researchers to determine precise solubility in a variety of common and green SPPS solvents. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: The Significance of Solubility in SPPS

The success of solid-phase peptide synthesis hinges on the efficient and complete coupling of amino acid residues to the growing peptide chain on a solid support.[1] The solubility of the incoming Fmoc-protected amino acid in the reaction solvent is a critical determinant of this success.[2] Poor solubility can lead to several undesirable outcomes, including:

  • Reduced reaction kinetics: Inadequate dissolution of the Fmoc-amino acid lowers its effective concentration, slowing down the coupling reaction.

  • Incomplete coupling: If the amino acid does not remain fully dissolved, the coupling reaction may not go to completion, leading to the formation of deletion sequences in the final peptide product.

  • Aggregation: Undissolved particles can contribute to the aggregation of the growing peptide-resin, further hindering reaction efficiency.

The subject of this guide, Fmoc-L-Nle(6-OH)-OH, is a non-proteinogenic amino acid derivative. The presence of a terminal hydroxyl group on the side chain introduces a degree of polarity that differentiates it from its parent compound, Fmoc-L-Nle-OH. This structural modification necessitates a careful consideration of solvent choice to ensure optimal solubility.

Physicochemical Properties and Predicted Solubility

The solubility of an Fmoc-protected amino acid is primarily governed by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the amino acid side chain.[3]

  • The Fmoc Group: This bulky, nonpolar moiety generally confers good solubility in a range of organic solvents.

  • The Norleucine Side Chain: The linear four-carbon chain of the norleucine side chain is hydrophobic.

  • The Terminal Hydroxyl Group: The key feature of this compound is the hydroxyl group at the 6-position of the side chain. This group introduces a polar, hydrogen-bonding capable functionality.

Based on these structural features, we can predict the solubility of this compound in common SPPS solvents:

  • Polar Aprotic Solvents (e.g., DMF, NMP): These are the most commonly used solvents in SPPS due to their excellent ability to solvate the peptide-resin matrix and dissolve most Fmoc-amino acids.[1][4] The polar nature of these solvents is expected to favorably interact with the hydroxyl group of this compound, leading to high solubility. For instance, the related compound Fmoc-L-Nle-OH is known to be clearly soluble in DMF at a concentration of 0.5 M (1 mmol in 2 mL).[5] We anticipate a similar or potentially enhanced solubility for the hydroxylated derivative in these solvents.

  • Chlorinated Solvents (e.g., DCM): Dichloromethane is another common solvent in peptide synthesis, though its use in Fmoc chemistry can be limited.[1] While the hydrophobic Fmoc group and the hydrocarbon side chain will be well-solvated by DCM, the polar hydroxyl group may limit the overall solubility compared to polar aprotic solvents.

  • "Green" Solvents (e.g., 2-MeTHF, CPME): In recent years, there has been a push towards more environmentally friendly solvents in SPPS.[6] The solubility of Fmoc-amino acids in these solvents can be more variable. For example, 2-methyltetrahydrofuran (2-MeTHF) has shown promise, but optimization is often required.[6] The polarity of this compound may make it more amenable to dissolution in some of these greener solvent systems, such as PolarClean, which has demonstrated a high capacity for dissolving a wide range of Fmoc-amino acids.[7]

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, the equilibrium or shake-flask solubility method is the gold standard.[3][8] This method involves generating a saturated solution of the compound and quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound

  • Candidate solvents (e.g., DMF, NMP, DCM, 2-MeTHF, Acetonitrile)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Detailed Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water) to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to create a set of at least five standard solutions that will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

  • Phase Separation:

    • After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Analyze the standard solutions and the diluted sample by HPLC-UV. The Fmoc group has a strong chromophore, allowing for sensitive detection at approximately 265 nm.[8]

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the test solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Prepare Standard Solutions G Generate Calibration Curve A->G B Add Excess Solute to Solvent C Seal Vials and Agitate (24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Collect and Dilute Supernatant D->E F Analyze by HPLC-UV E->F H Calculate Solubility F->H G->H

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table to allow for easy comparison between different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent TypeSolubility (mg/mL)Solubility (M)Observations
N,N-Dimethylformamide (DMF)Polar Aprotic[Experimental Value][Experimental Value]e.g., Clear, colorless solution
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic[Experimental Value][Experimental Value]e.g., Clear, colorless solution
Dichloromethane (DCM)Chlorinated[Experimental Value][Experimental Value]e.g., Suspension formed initially
Acetonitrile (ACN)Polar Aprotic[Experimental Value][Experimental Value]e.g., Moderate solubility
2-Methyltetrahydrofuran (2-MeTHF)Ether[Experimental Value][Experimental Value]e.g., Limited solubility

Interpreting the Results:

The choice of solvent for SPPS will depend on the required concentration for the coupling reaction, which is typically in the range of 0.2 to 0.5 M.[4] Solvents in which this compound exhibits high solubility are preferred to ensure a homogenous reaction mixture and drive the coupling reaction to completion. The presence of the hydroxyl group may also allow for the exploration of solvent mixtures, such as those containing small amounts of DMSO, to enhance solubility in cases where aggregation is a concern.[1]

Conclusion and Recommendations

While publicly available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its determination. Based on the principles of physical organic chemistry, high solubility is anticipated in polar aprotic solvents such as DMF and NMP. However, for critical applications in drug development and manufacturing, it is imperative to perform experimental verification. The detailed shake-flask protocol provided herein offers a reliable method for generating this crucial data. By systematically evaluating the solubility of this compound in a range of solvents, researchers can optimize their peptide synthesis protocols, leading to higher purity, increased yields, and more reliable scientific outcomes.

References

  • Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 16, 2026.
  • Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved January 16, 2026, from [Link]

  • Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. Retrieved January 16, 2026, from [Link]

  • CEM Corporation. (n.d.). A new green solvent for solid phase peptide synthesis. Retrieved January 16, 2026, from [Link]

  • Albericio, F., et al. (2019). Solvent system for solid phase peptide synthesis. Google Patents.
  • Kumar, A., et al. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Manne, S. R., et al. (n.d.). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Matrix Innovation. (n.d.). Fmoc-L-Nle-OH. Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Commercial Availability and Application of Fmoc-L-Nle(6-OH)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. Among these valuable building blocks, Fmoc-L-Nle(6-OH)-OH, a hydroxylated derivative of norleucine, presents a unique opportunity to introduce a polar, functional group at a specific position within a hydrophobic side chain. This guide provides a comprehensive overview of the commercial availability of this compound and its protected analogues, detailed protocols for its successful incorporation into peptide chains via solid-phase peptide synthesis (SPPS), and an in-depth discussion of the scientific rationale and potential benefits of utilizing this versatile amino acid in the development of novel peptide therapeutics.

Introduction: The Role of Non-Canonical Amino Acids in Peptide Drug Discovery

The therapeutic potential of peptides is often limited by their poor pharmacokinetic profiles, including rapid degradation by proteases and short in vivo half-lives. The strategic incorporation of non-canonical amino acids is a proven method to overcome these limitations. These unique building blocks can introduce novel chemical functionalities, steric hindrance to prevent enzymatic cleavage, and conformational constraints that lock the peptide into a bioactive conformation.

This compound, or (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-hydroxyhexanoic acid, is an analogue of the unnatural amino acid norleucine. The presence of a terminal hydroxyl group on the aliphatic side chain introduces a site for potential post-synthesis modification, hydrogen bonding interactions, and altered solubility, making it a valuable tool for peptide chemists and drug developers.

Commercial Availability and Supplier Landscape

This compound is a specialized chemical reagent available from a select number of commercial suppliers. Researchers can procure the unprotected form as well as orthogonally protected versions, which are often preferable for direct use in Fmoc-based solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions involving the hydroxyl group.

Table 1: Key Commercial Suppliers of this compound and its Protected Analogues

Product NameSupplierCAS NumberMolecular FormulaMolecular WeightNotes
Fmoc-Nle(6-OH)-OHChemPep374899-60-2C₂₁H₂₃NO₅369.41Unprotected hydroxyl group.[1][2]
Fmoc-L-Nle(6-OBzl)-OHCusabio625845-42-3C₂₈H₂₉NO₅459.54Benzyl-protected hydroxyl group.[3]
Fmoc-L-Nle(6-OtBu)-OHIris Biotech1354752-71-8C₂₅H₃₁NO₅425.52tert-Butyl-protected hydroxyl group.[4]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request a Certificate of Analysis for lot-specific data.

Quality and Purity Considerations

When sourcing this compound or its derivatives, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. While a specific CoA for this compound was not publicly available at the time of this writing, a typical CoA for a high-quality Fmoc-amino acid will include the following information:

Table 2: Representative Data from a Certificate of Analysis for an Fmoc-Amino Acid

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) ≥98.0%High-Performance Liquid Chromatography
Optical Rotation Specific to the compound (e.g., [α]²⁰/D)Polarimetry
Mass Spectrum Conforms to the expected molecular weightMass Spectrometry (e.g., ESI-MS)
NMR Spectrum Conforms to the expected structureNuclear Magnetic Resonance Spectroscopy
Solubility Soluble in DMF and other organic solventsVisual

Researchers should always verify the purity and identity of the starting material to ensure the successful synthesis of the target peptide.[5][6]

Scientific Rationale for Incorporating 6-Hydroxynorleucine

The introduction of a hydroxyl group onto the otherwise hydrophobic side chain of norleucine can impart several beneficial properties to a peptide.

Impact on Peptide Conformation and Structure

The hydroxyl group can participate in intramolecular and intermolecular hydrogen bonds, which can stabilize specific secondary structures such as α-helices and β-sheets.[7] This conformational restriction can pre-organize the peptide into its bioactive conformation, leading to enhanced receptor binding affinity and specificity. The position of the hydroxyl group at the end of the flexible hexyl side chain allows it to act as a long-range stabilizer, potentially influencing distant parts of the peptide backbone.

Modulation of Bioactivity and Pharmacokinetic Properties

The increased polarity afforded by the hydroxyl group can improve the aqueous solubility of the peptide, which is often a challenge for hydrophobic sequences. Furthermore, the hydroxyl group can serve as a handle for post-synthetic modifications, such as glycosylation or PEGylation, to further enhance the pharmacokinetic profile of the peptide. Hydroxylation can also influence the metabolic stability of a peptide by altering its susceptibility to enzymatic degradation.[8][9]

Experimental Protocols for the Incorporation of this compound in SPPS

The following are detailed, step-by-step methodologies for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.

Choice of Protecting Group Strategy

The decision to use the unprotected this compound or a side-chain protected derivative depends on the specific peptide sequence and the chemistry of the subsequent synthetic steps.

  • Unprotected Hydroxyl Group: For many sequences, the hydroxyl group of this compound may not require protection, as it is generally less reactive than other functional groups. However, there is a risk of side reactions, such as O-acylation, during the activation of the subsequent amino acid.

  • Side-Chain Protection: To mitigate the risk of side reactions, using an orthogonally protected version such as Fmoc-L-Nle(6-OBzl)-OH or Fmoc-L-Nle(6-OtBu)-OH is recommended. The benzyl (Bzl) group is typically removed during the final trifluoroacetic acid (TFA) cleavage step, while the tert-butyl (tBu) group offers a more acid-labile option.

General SPPS Workflow

The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid, including this compound, into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with N-terminal Amine Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (this compound + Coupling Reagents) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Next_Cycle Proceed to Next Cycle or Final Cleavage Washing_2->Next_Cycle

Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Detailed Protocol for Manual SPPS

This protocol is for a standard 0.1 mmol scale synthesis.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound (or protected analogue)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents), OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Self-Validation: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Decision Workflow for Coupling Reagents

The choice of coupling reagent can be critical, especially for sterically hindered or aggregation-prone sequences.

Coupling_Reagent_Decision Start Start Coupling Step Is_Standard_Coupling Standard Coupling? Start->Is_Standard_Coupling Standard_Reagents Use Standard Reagents: DIC/Oxyma or HBTU/HOBt Is_Standard_Coupling->Standard_Reagents Yes Is_Sterically_Hindered Sterically Hindered or Aggregation-Prone Sequence? Is_Standard_Coupling->Is_Sterically_Hindered No Monitor_Coupling Monitor with Kaiser Test Standard_Reagents->Monitor_Coupling Is_Sterically_Hindered->Standard_Reagents No Potent_Reagents Use Potent Reagents: HATU/HOAt or COMU Is_Sterically_Hindered->Potent_Reagents Yes Potent_Reagents->Monitor_Coupling Is_Complete Coupling Complete? Monitor_Coupling->Is_Complete Recouple Recouple with Fresh Reagents Is_Complete->Recouple No End Proceed to Next Step Is_Complete->End Yes Recouple->Monitor_Coupling

Caption: Decision workflow for selecting appropriate coupling reagents.

Conclusion

This compound and its protected derivatives are commercially available and valuable building blocks for the synthesis of modified peptides. The introduction of a hydroxylated norleucine residue can enhance the structural and biological properties of peptide therapeutics. By following the detailed protocols and considering the strategic use of side-chain protection, researchers can successfully incorporate this non-canonical amino acid into their peptide sequences, opening new avenues for the development of next-generation peptide-based drugs.

References

  • Balaram, P. (1999). Non-protein amino acids in peptide design. Current Opinion in Structural Biology, 9(5), 615-621.
  • CEM Corporation. (n.d.). Fmoc-Leu-OH. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Fmoc-L-Nle(6-OtBu)-OH suppliers and producers. Retrieved from [Link]

  • Cusabio. (n.d.). Fmoc-L-Nle(6-OBzl)-OH. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Genprice Bio Inc. (n.d.). Fmoc-L-Nle-OH. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Matrix Innovation. (n.d.). Fmoc-L-Nle-OH. Retrieved from [Link]

  • Walsh, C. T. (2015). Posttranslational modification of proteins: expanding nature's inventory. Roberts and Company Publishers.

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The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theory and practice of using 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids in Solid-Phase Peptide Synthesis (SPPS). It is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this pivotal technology. The guide delves into the core chemical principles, provides detailed, field-proven protocols, and offers insights into troubleshooting and optimization. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document aims to serve as a self-validating system for the successful synthesis of peptides.

Introduction: The Fmoc Revolution in Peptide Synthesis

The synthesis of peptides, once a laborious solution-phase endeavor, was revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS).[1] At the heart of modern SPPS lies the strategic use of protecting groups to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence.[2] The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group marked a paradigm shift, offering a milder, more versatile, and highly efficient alternative to the traditional tert-butyloxycarbonyl (Boc)/Benzyl (Bzl) strategy.[3][4]

The Fmoc strategy's dominance in contemporary peptide synthesis stems from its orthogonal nature.[2][4] The Nα-Fmoc group is labile to mild basic conditions, typically a solution of piperidine, while the side-chain protecting groups are cleaved by strong acid (e.g., trifluoroacetic acid, TFA).[4][5] This orthogonality allows for the selective deprotection of the N-terminus at each cycle of peptide elongation without compromising the integrity of the side-chain protections, which remain intact until the final cleavage from the solid support.[4][6] This fundamental principle has enabled the routine synthesis of complex, long, and modified peptides that were previously inaccessible.[5][7]

Core Advantages of the Fmoc Strategy:

  • Mild Deprotection Conditions: The use of a weak base like piperidine preserves acid-sensitive residues and linkers.[3][5]

  • Orthogonality: Enables selective deprotection and modification of the peptide chain.[2][8]

  • UV-Monitoring: The fluorenyl moiety allows for real-time, non-invasive monitoring of reaction completion.[4][5]

  • High Yields and Purity: The efficiency and cleanliness of the reactions lead to superior outcomes.[]

  • Compatibility: Works well with a wide range of solvents and coupling reagents, and is amenable to automation.[5][]

The Chemistry of Fmoc-SPPS: A Mechanistic Perspective

A successful peptide synthesis campaign hinges on a thorough understanding of the underlying chemical mechanisms. This section dissects the core reactions of the Fmoc-SPPS cycle.

The Fmoc Protecting Group: Structure and Lability

The Fmoc group is attached to the α-amino group of an amino acid, rendering it unreactive during the coupling step. Its lability under basic conditions is due to the acidic proton on the fluorene ring's C9 position.

The SPPS Cycle: A Step-by-Step Mechanistic Walkthrough

Fmoc-SPPS is a cyclical process involving repetitive steps of deprotection, washing, and coupling to elongate the peptide chain.[3][8]

The Core Fmoc-SPPS Cycle

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Cycle Start Washing1 Washing (DMF) Deprotection->Washing1 Remove Fmoc & Byproducts Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) Washing1->Coupling Prepare for Coupling Washing2 Washing (DMF) Coupling->Washing2 Form Peptide Bond Washing2->Resin Ready for Next Cycle

Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.

The cycle begins with the removal of the Nα-Fmoc group. This is typically achieved using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][10] The mechanism is a base-catalyzed β-elimination.[8][11]

  • A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[11][12]

  • This leads to a β-elimination reaction, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[5][11]

  • The highly reactive DBF electrophile is immediately trapped by the excess piperidine to form a stable adduct, preventing side reactions with the newly deprotected amine.[8][12]

Fmoc Deprotection Mechanism

Fmoc_Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine Intermediate1_2 Carbanion Intermediate DBF Dibenzofulvene (DBF) + CO2 Intermediate1_2->DBF Free_Amine H2N-Peptide-Resin Intermediate1_2->Free_Amine DBF_2 DBF Adduct DBF-Piperidine Adduct DBF_2->Adduct + Piperidine Piperidine_2 Piperidine

Caption: Mechanism of Fmoc group removal by piperidine.

Thorough washing after deprotection is critical to completely remove the piperidine and the DBF-piperidine adduct.[3] Any residual base can neutralize the incoming activated amino acid, inhibiting the coupling reaction. DMF is the most common solvent for this step.

In this step, the next Fmoc-protected amino acid is added to the growing peptide chain.[13] The carboxyl group of the incoming amino acid must first be activated to facilitate the formation of the amide (peptide) bond.[14][15]

Activation and Coupling: This process involves converting the carboxylic acid into a more reactive species.[16] A variety of coupling reagents are available, often categorized as carbodiimides, phosphonium salts, and aminium/uronium salts.[17][18]

  • Carbodiimides (e.g., DIC, DCC): These reagents react with the amino acid to form a reactive O-acylisourea intermediate. To suppress racemization, an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is typically included.[17][19]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These are considered highly efficient coupling reagents.[16][18] They react with the amino acid to form a reactive ester (e.g., an OBt or OAt ester) in situ, which then rapidly acylates the free N-terminal amine on the resin-bound peptide.[18]

The choice of coupling reagent can be critical, especially for "difficult" couplings involving sterically hindered amino acids or aggregating sequences.[18][20]

After the coupling reaction, the resin is washed again to remove excess reagents and soluble byproducts, leaving the newly elongated, Nα-Fmoc-protected peptide ready for the next cycle.[8]

Experimental Protocols: A Practical Guide

This section provides standardized, step-by-step protocols for the key stages of Fmoc-SPPS. These are intended as a robust starting point, and optimization may be required based on the specific peptide sequence.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Fmoc-Amino AcidsPeptide Synthesis GradeHigh purity, low enantiomeric content
SPPS Resine.g., Rink Amide, WangSelect based on desired C-terminus
DMFPeptide Synthesis GradeLow water and amine content
PiperidineReagent Grade---
Coupling Reagents (e.g., HBTU, DIC)Peptide Synthesis Grade---
Additives (e.g., HOBt, OxymaPure)Peptide Synthesis Grade---
DIPEA (Diisopropylethylamine)Peptide Synthesis Grade---
TFA (Trifluoroacetic acid)Reagent Grade---
Scavengers (e.g., TIS, EDT, Water)Reagent Grade---
DCM (Dichloromethane)ACS Grade---
Diethyl EtherACS Grade, Anhydrous---
Protocol 1: Standard SPPS Cycle (Manual Synthesis)

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the resin (e.g., 150-200 mg of 0.5-0.7 mmol/g substitution resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF. Agitate for 3 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF. Agitate for 7-10 minutes.[10]

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling (HBTU/DIPEA):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in 1.5 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.).

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to check for free primary amines. A positive (blue) result indicates incomplete coupling.[20] If positive, repeat the coupling step ("double coupling").[20]

  • Return to Step 2 for the next amino acid addition.

Protocol 2: Cleavage and Final Deprotection

This protocol is for removing the peptide from the resin and cleaving the side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail: The composition of the cleavage cocktail depends on the amino acids in the peptide sequence. A standard cocktail is Reagent K.

    ReagentPercentage (v/v)Purpose
    Trifluoroacetic acid (TFA)82.5%Cleavage Agent
    Phenol5%Scavenger (for Trp, Tyr)
    Water5%Scavenger
    Thioanisole5%Scavenger (for Met, Arg)
    1,2-Ethanedithiol (EDT)2.5%Scavenger (for Trp)
  • Cleavage Reaction:

    • Add the cleavage cocktail (e.g., 5 mL) to the dry resin in a reaction vessel.

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution).

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Optimization

Even with robust protocols, challenges can arise during SPPS. Understanding the cause of common problems is key to successful troubleshooting.

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric hindrance (e.g., Val, Ile); Peptide aggregation; Insufficient activation time/reagents.Perform a "double coupling".[20] Switch to a more powerful coupling reagent (e.g., HATU, COMU).[18] Use a different solvent (e.g., NMP). Cap unreacted amines with acetic anhydride to prevent deletion sequences.[20]
Incomplete Deprotection Peptide aggregation hindering piperidine access.Increase deprotection time.[8] Use a stronger base mixture (e.g., DBU/piperidine), but be cautious of aspartimide formation.[8]
Aspartimide Formation Base-catalyzed cyclization at Asp-Xxx sequences (especially Asp-Gly, Asp-Ser).Use a faster deprotection protocol. Add HOBt to the piperidine solution.[19] Use side-chain protecting groups designed to minimize this side reaction (e.g., Hmb backbone protection).[19][21]
Racemization Over-activation; Presence of strong base during coupling.Avoid excessive pre-activation times. Use additives like HOBt or OxymaPure.[19] For sensitive residues like His and Cys, use pre-formed active esters or specific protection strategies.
Diketopiperazine Formation At the dipeptide stage, especially with Pro or Gly at the C-terminus. The deprotected N-terminus attacks the ester linkage to the resin.Couple the first two amino acids as a pre-formed dipeptide. Use bulky resins like 2-chlorotrityl chloride resin.[19]

Troubleshooting Logic Flow

Troubleshooting_Logic Start Positive Kaiser Test (Incomplete Coupling) DoubleCouple Perform Double Coupling Start->DoubleCouple Check1 Kaiser Test Still Positive? DoubleCouple->Check1 ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU) Check1->ChangeReagent Yes Proceed Proceed to Next Cycle Check1->Proceed No Check2 Kaiser Test Still Positive? ChangeReagent->Check2 Cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) Check2->Cap Yes Check2->Proceed No Cap->Proceed

Caption: A decision-making workflow for addressing incomplete coupling reactions in SPPS.

Conclusion and Future Outlook

The Fmoc/tBu strategy has become the gold standard for solid-phase peptide synthesis due to its mild conditions, versatility, and high efficiency.[5] A deep, mechanistic understanding of the deprotection, coupling, and cleavage steps is paramount for synthesizing high-quality peptides and for effectively troubleshooting the inevitable challenges. While the core methodology is well-established, the field continues to evolve with the development of more efficient coupling reagents, novel protecting groups to suppress side reactions, and greener synthesis protocols.[12] As the demand for complex synthetic peptides in therapeutics, diagnostics, and materials science continues to grow, the foundational principles of Fmoc-SPPS will remain an indispensable tool for scientists and researchers.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. Available at: [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods . PMC. Available at: [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis . PubMed. Available at: [Link]

  • Coupling Reagents for Solid Phase Peptide Synthesis Archives . AAPPTec. Available at: [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry . YouTube. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . PMC - NIH. Available at: [Link]

  • Coupling Reagents . AAPPTec. Available at: [Link]

  • N-Terminal Deprotection - Fmoc removal . AAPPTec. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis . AAPPTec. Available at: [Link]

  • Peptide synthesis . Wikipedia. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Luxembourg Bio Technologies. Available at: [Link]

  • Application of Fmoc-SPPS, Thiol-Maleimide Conjugation, and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition "Click" Reaction in the Synthesis of a Complex Peptide-Based Vaccine Candidate Against Group A Streptococcus . PubMed. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis . SciELO México. Available at: [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis . ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Schematic overview of repeated cycles of Fmoc-based solid-phase peptide... . ResearchGate. Available at: [Link]

  • A general process of solid-phase peptide synthesis (SPPS) with Fmoc... . ResearchGate. Available at: [Link]

  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS),... . ResearchGate. Available at: [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS) . CS Bio. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis . PMC - NIH. Available at: [Link]

  • SPPS Tips For Success Handout . Mesa Labs. Available at: [Link]

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Methodological & Application

Fmoc-L-Nle(6-OH)-OH incorporation into bioactive peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Incorporation of Fmoc-L-Nle(6-OH)-OH into Bioactive Peptides

Abstract

The pursuit of novel peptide therapeutics with enhanced stability, target affinity, and tailored pharmacokinetic profiles has led to the widespread adoption of non-canonical amino acids (ncAAs).[1][2] this compound, a derivative of norleucine featuring a terminal hydroxyl group, represents a strategic building block for peptide chemists. This guide provides a comprehensive overview of the rationale, protocols, and technical considerations for incorporating this versatile ncAA into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We detail field-proven methodologies for coupling, discuss potential side reactions, and offer robust protocols for characterization and troubleshooting, aimed at researchers, scientists, and drug development professionals.

The Strategic Advantage of Nle(6-OH) in Peptide Design

The incorporation of ncAAs is a cornerstone of modern peptidomimetic design, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited oral bioavailability.[3] Norleucine (Nle), an isomer of leucine, is often used to replace methionine, thereby preventing oxidation-related degradation without significantly altering the side chain's steric profile. The further addition of a hydroxyl group in this compound introduces a new layer of functionality.

Key Advantages:

  • Enhanced Metabolic Stability: Like other ncAAs, the inclusion of Nle(6-OH) can increase resistance to enzymatic degradation by proteases that recognize specific canonical amino acid sequences.[4]

  • Improved Receptor Interaction: The terminal hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new, favorable interactions with biological targets like receptors or enzymes, thereby enhancing binding affinity and bioactivity.[5]

  • Conformational Control: The unique side chain can introduce local conformational constraints, guiding the peptide into a more defined and bioactive secondary structure.[3][5]

  • Increased Solubility: The polar hydroxyl group can improve the overall solubility of hydrophobic peptide sequences, which can be a significant challenge during synthesis and purification.[6]

Physicochemical Properties and Handling

Proper handling and storage of the amino acid derivative are critical for successful and reproducible synthesis.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-6-hydroxy-L-norleucine
Molecular Formula C₂₁H₂₃NO₅
Molecular Weight 369.41 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common SPPS solvents.[7]
Storage Store at 2-8°C, desiccated.

Handling Recommendations:

  • Allow the reagent to warm to room temperature before opening to prevent moisture condensation.

  • Handle in an inert atmosphere where possible to minimize exposure to moisture and air.

  • Use high-purity solvents for dissolution to ensure optimal performance during coupling.

Core Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the standard procedure for incorporating this compound into a growing peptide chain on a solid support. This protocol assumes a standard Fmoc/tBu protection strategy.[8][9]

SPPS_Workflow cluster_cycle SPPS Cycle for this compound Resin Resin-Bound Peptide (N-Terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 Washing1 DMF Wash Deprotection->Washing1 Step 2 Coupling Coupling: 1. This compound 2. Activator (HATU/DIC) 3. Base (DIPEA) Washing1->Coupling Step 3 Washing2 DMF Wash Coupling->Washing2 Step 4 New_Resin Resin-Bound Peptide+1 (N-Terminal Fmoc) Coupling->New_Resin If no capping Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Step 5 Capping->New_Resin Ready for next cycle

Caption: General Fmoc-SPPS workflow for the incorporation of a single amino acid.

Materials and Reagents
  • Resin: Rink Amide or Wang resin appropriate for your desired C-terminus.

  • Solvents: High-purity N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 20% piperidine in DMF.[7]

  • Amino Acid Solution: this compound dissolved in DMF.

  • Coupling Reagents: HATU, HBTU, or DIC/OxymaPure.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, Dichloromethane (DCM).

Step-by-Step Methodology
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.[7]

  • N-Terminal Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[7]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling of this compound:

    Critical Consideration: Side-Chain Protection The side-chain hydroxyl group of Nle(6-OH) is a potential nucleophile that can react with the activated carboxyl group of an incoming amino acid, leading to O-acylation and the formation of branched peptide impurities.[10] While synthesis is possible without protection, for maximal purity and to avoid complex purification challenges, it is highly recommended to use a side-chain protected derivative, such as Fmoc-L-Nle(6-O-tBu)-OH. The tert-Butyl (tBu) group is stable under the basic conditions of Fmoc removal but is cleanly cleaved during the final acidic cleavage step.[9][10] If proceeding with the unprotected form, the use of DIC/Oxyma is advised as it can sometimes minimize O-acylation side reactions.[11]

    • Activation: In a separate vial, pre-dissolve this compound (3-5 equivalents relative to resin loading), an activator (e.g., HATU, 0.95 eq. relative to the amino acid), and a base (e.g., DIPEA, 2 eq. relative to the amino acid) in DMF. Allow to stand for 2-5 minutes to pre-activate.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Reaction: Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines.[12] If the test is positive, indicating incomplete coupling, a second coupling (double coupling) with a freshly prepared activated amino acid solution is recommended.[7]

Coupling_Reaction cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Nle(6-OH)-OH (Carboxylic Acid) Activated_AA Activated Ester (Electrophile) AA->Activated_AA + Activator HATU / DIC+Oxyma Activator->Activated_AA + NewPeptideBond New Peptide Bond Formed Activated_AA->NewPeptideBond PeptideResin Peptide-Resin (Free N-Terminus) PeptideResin->NewPeptideBond

Caption: Activation of the amino acid and subsequent coupling to the peptide chain.

  • Washing: After complete coupling, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection-coupling-washing cycle for all subsequent amino acids in the sequence.

Final Cleavage and Deprotection
  • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water . TIS and water act as scavengers to trap reactive cationic species generated during cleavage.[13]

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Analytical Characterization of Nle(6-OH)-Containing Peptides

A multi-faceted analytical approach is required to confirm the identity, purity, and structural integrity of the final peptide product.[14][15][16]

TechniquePurposeKey Considerations
RP-HPLC Purity assessment and purification.The Nle residue increases hydrophobicity compared to smaller amino acids. The chromatogram should show a single major peak.[14]
Mass Spectrometry (MS) Identity confirmation.The observed mass should match the calculated theoretical mass of the peptide containing the Nle(6-OH) residue.
Tandem MS (MS/MS) Sequence verification.Fragmentation analysis can confirm the position of the Nle(6-OH) residue within the peptide sequence.
NMR Spectroscopy Conformational analysis.Provides detailed 3D structural information and can confirm conformational changes induced by the ncAA.[17]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance from the Nle side chain.- Peptide aggregation on the resin.- Perform a double coupling.[7]- Use a more potent coupling reagent like HATU.- Increase coupling time or temperature (e.g., microwave-assisted SPPS).[6]
Side Product with +Mass - O-acylation of the unprotected hydroxyl group.- Strongly Recommended: Re-synthesize using a side-chain protected version (e.g., Fmoc-L-Nle(6-O-tBu)-OH).- Optimize coupling conditions to minimize side reactions (e.g., use DIC/Oxyma).[11]
Low Purity Profile - Incomplete deprotection or coupling at various steps.- Degradation during final cleavage.- Monitor each coupling step with a Kaiser test.- Ensure an efficient scavenger cocktail is used for cleavage.- Optimize HPLC purification gradient.
Aggregation - Formation of secondary structures by hydrophobic sequences.- Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP).- Incorporate chaotropic salts or use microwave energy to disrupt aggregation.[6]

References

  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (2020). Organic & Biomolecular Chemistry.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). Books.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals.
  • Future prospects for noncanonical amino acids in biological therapeutics. (2019). PMC - NIH.
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). NIH.
  • Application Notes and Protocols for the Incorporation of Fmoc-Lys(Fmoc)-OH in Peptide Synthesis. (n.d.). Benchchem.
  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020). Books.
  • Why Fmoc-Protected Amino Acids Domin
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Peptide synthesis. (n.d.). Wikipedia.
  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. (2014).
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.
  • Application Notes and Protocols for the Analytical Characterization of Boc-D-norleucine Peptides. (n.d.). Benchchem.
  • Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec.
  • Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine. (n.d.). Benchchem.
  • FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. (2025). YouTube.

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Application Notes and Protocols: Post-Synthesis Modification of the Hydroxyl Group in Nle(6-OH) Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides

Peptides have emerged as a pivotal class of therapeutics and research tools due to their high specificity and biological activity. The incorporation of non-canonical amino acids, such as 6-hydroxy-norleucine (Nle(6-OH)), offers a gateway to enhancing their therapeutic properties by introducing novel functionalities. The hydroxyl group on the Nle(6-OH) side chain presents a versatile handle for post-synthesis modifications, allowing for the covalent attachment of various moieties to tailor the peptide's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the strategies and detailed protocols for the chemical modification of the hydroxyl group in Nle(6-OH) containing peptides, aimed at researchers, scientists, and professionals in drug development.

The strategic modification of peptides post-synthesis is a powerful tool to overcome inherent limitations such as poor stability and short half-life.[1][2] By chemically altering the hydroxyl group of Nle(6-OH), researchers can introduce functionalities that can, for example, shield the peptide from proteolytic degradation, enhance solubility, or enable targeted delivery.[2] This document will delve into the core chemical strategies, provide step-by-step protocols, and discuss the critical analytical techniques for the characterization of the final modified peptide conjugates.

Core Principles of Hydroxyl Group Modification

The hydroxyl group of Nle(6-OH) is a primary alcohol, offering a reactive site for a variety of chemical transformations. The choice of modification strategy is dictated by the desired functionality to be introduced and the overall chemical compatibility with the peptide sequence. It is crucial to employ reaction conditions that are mild enough to preserve the integrity of the peptide backbone and other sensitive functional groups within the peptide.[3] Protecting groups for other reactive side chains (e.g., Lys, Asp, Glu, Cys) are often necessary during peptide synthesis to ensure selective modification of the target hydroxyl group.[3][4][5][6]

The most common strategies for modifying the hydroxyl group of Nle(6-OH) post-synthesis include:

  • Esterification: Formation of an ester linkage by reacting the hydroxyl group with a carboxylic acid or its activated derivative.

  • Etherification: Formation of an ether linkage, often used for attaching moieties like polyethylene glycol (PEG) to improve pharmacokinetic properties.[1][7]

  • Bioconjugation: Attachment of larger molecules such as fluorophores, biotin, or drug payloads using bioorthogonal "click chemistry" or other specific ligation techniques.[7][8]

Experimental Workflows: A Visual Guide

The following diagrams illustrate the general workflows for the post-synthesis modification of the hydroxyl group in Nle(6-OH) containing peptides.

Esterification_Workflow Peptide Peptide-Nle(6-OH) Coupling Coupling Reaction (Base catalyst, aprotic solvent) Peptide->Coupling Activated_Acid Activated Carboxylic Acid (e.g., NHS ester) Activated_Acid->Coupling Modified_Peptide Ester-linked Peptide Conjugate Coupling->Modified_Peptide Purification Purification (RP-HPLC) Modified_Peptide->Purification Analysis Characterization (LC-MS, MS/MS) Purification->Analysis

Caption: General workflow for esterification of the Nle(6-OH) hydroxyl group.

Etherification_Workflow Peptide Peptide-Nle(6-OH) Deprotonation Deprotonation (Strong Base, e.g., NaH) Peptide->Deprotonation Alkoxide Peptide-Nle(6-O-) Deprotonation->Alkoxide SN2_Reaction SN2 Reaction Alkoxide->SN2_Reaction Alkyl_Halide Alkyl Halide (e.g., R-Br, R-I) Alkyl_Halide->SN2_Reaction Modified_Peptide Ether-linked Peptide Conjugate SN2_Reaction->Modified_Peptide Purification Purification (RP-HPLC) Modified_Peptide->Purification Analysis Characterization (LC-MS, MS/MS) Purification->Analysis

Caption: General workflow for etherification of the Nle(6-OH) hydroxyl group.

Detailed Protocols

Note: These protocols provide a general framework. Optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific peptide sequences and conjugating moieties. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Esterification using an Activated Ester

This protocol describes the esterification of the Nle(6-OH) hydroxyl group with a commercially available N-hydroxysuccinimide (NHS) ester of the desired carboxylic acid.

Materials:

  • Peptide containing Nle(6-OH), purified and lyophilized

  • NHS-ester of the carboxylic acid to be conjugated

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reverse-phase HPLC system

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: In a separate vial, dissolve the NHS-ester (1.5-3 equivalents relative to the peptide) in anhydrous DMF.

  • Reaction Initiation: Add the NHS-ester solution to the peptide solution. Add DIPEA (2-4 equivalents) to the reaction mixture to act as a base catalyst.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion. Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS to observe the formation of the desired product mass and consumption of the starting peptide.

  • Quenching: Once the reaction is complete, quench any remaining NHS-ester by adding a small amount of water.

  • Purification: Purify the modified peptide by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by analytical LC-MS and MS/MS sequencing.[9][10][11][12][13]

  • Lyophilization: Lyophilize the pure fractions to obtain the final ester-linked peptide conjugate as a fluffy powder.

Protocol 2: PEGylation via Etherification (Williamson Ether Synthesis)

This protocol outlines the attachment of a polyethylene glycol (PEG) chain to the hydroxyl group of Nle(6-OH) via an ether linkage. This method requires a strong base and is suitable for peptides that can withstand these conditions.

Materials:

  • Peptide containing Nle(6-OH), purified and lyophilized

  • Bromo- or Iodo-functionalized PEG

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reverse-phase HPLC system

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in anhydrous DMSO to a final concentration of 1-5 mg/mL.

  • Deprotonation: Carefully add sodium hydride (2-5 equivalents) to the peptide solution. Caution: NaH reacts violently with water. Ensure all glassware is dry. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the alkoxide.

  • PEGylation Reaction: Add the bromo- or iodo-functionalized PEG (1.5-3 equivalents) to the reaction mixture.

  • Reaction Monitoring: Let the reaction proceed at room temperature for 4-12 hours. Monitor the progress by LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Purification: Purify the PEGylated peptide using preparative reverse-phase HPLC.

  • Characterization: Analyze the purified fractions by LC-MS to confirm the successful conjugation and purity.[9][10][12]

  • Lyophilization: Lyophilize the pure fractions to obtain the final ether-linked PEGylated peptide.

Quantitative Data Summary

The following table provides a hypothetical comparison of the outcomes of the different modification strategies. Actual results will vary depending on the specific peptide and reagents used.

Modification StrategyReagentsTypical Yield (%)Purity (%) (Post-HPLC)Key Analytical Metrics
Esterification NHS-ester, DIPEA60-80>95Mass increase corresponding to the attached acyl group
Etherification Alkyl halide, NaH40-60>95Mass increase corresponding to the attached alkyl/PEG group

Characterization of Modified Peptides

Thorough characterization is essential to confirm the successful modification and to ensure the purity and structural integrity of the final peptide conjugate.[9][10]

  • High-Performance Liquid Chromatography (HPLC): A primary technique for assessing the purity of the modified peptide and for its purification.[10][12]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the peptide, confirming the covalent attachment of the modifying group.[10][11][12]

  • Tandem Mass Spectrometry (MS/MS): Provides sequence information and can be used to pinpoint the site of modification on the Nle(6-OH) residue.[9][13]

Conclusion and Future Perspectives

The post-synthesis modification of the hydroxyl group in Nle(6-OH) containing peptides is a versatile strategy for enhancing their therapeutic potential. The protocols outlined in this guide provide a starting point for researchers to explore a wide range of chemical modifications. Future advancements in bioorthogonal chemistry and enzymatic ligation methods will likely offer even milder and more selective ways to functionalize peptides, further expanding the toolbox for peptide-based drug discovery.

References

  • Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Vertex AI Search. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • ResearchG
  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).
  • Creative Proteomics. Peptide Analysis Techniques Review.
  • Merck.
  • SBS Genetech. Mastering Protecting Groups in Peptide Synthesis. (2022).
  • ResolveMass Laboratories Inc.
  • BenchChem. An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
  • MDPI.
  • NIH.
  • BenchChem.
  • PubMed.
  • Fina Biosolutions. "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. (2024).
  • AAPPTec.
  • ResearchGate. What is best chemistry to be followed for peptide conjugation with a substrate with free hydroxyl and/or carboxylic group?. (2020).
  • Neuland Labs.
  • Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024).
  • RS Synthesis.
  • PMC - NIH. Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • Google Patents.
  • Sensors & Diagnostics (RSC Publishing). Modified synthetic peptides: from therapeutics to chemosensors. (2024).
  • Dalton Transactions (RSC Publishing). Amino acid side chain induced selectivity in the hydrolysis of peptides catalyzed by a Zr(iv)
  • PubMed. The synthesis and some biological properties of N-(6-purinyl)peptides.
  • Chemical Science (RSC Publishing).
  • PMC - NIH. Ribosomal Synthesis of N-Methyl Peptides.
  • YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024).
  • RSC Publishing. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022).
  • PubMed. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. (2013).

Sources

Application Notes & Protocols: Strategic Incorporation of Fmoc-L-Nle(6-OH)-OH for the Synthesis of Advanced Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel therapeutics has driven significant interest in non-canonical amino acids (ncAAs) to enhance the pharmacological profiles of peptide-based drugs.[1][2][3] Fmoc-L-Nle(6-OH)-OH, a derivative of norleucine, is a uniquely valuable building block for solid-phase peptide synthesis (SPPS). Its aliphatic side chain offers a non-oxidizable alternative to methionine, while the terminal hydroxyl group serves as a versatile functional handle for post-synthetic modifications. This guide provides a comprehensive overview of the strategic advantages of this compound, detailed protocols for its efficient incorporation into peptide sequences, and its application in the generation of complex peptide libraries for drug discovery and development.

Introduction: The Role of Non-Canonical Amino Acids in Drug Discovery

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, native peptides often suffer from poor metabolic stability and limited bioavailability.[3] The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these limitations.[4] By introducing unique side chains and stereochemistries, researchers can design peptidomimetics with enhanced resistance to proteolysis, improved conformational stability, and novel functionalities.[2][3]

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for assembling these complex peptides, prized for its efficiency, automation compatibility, and the use of mild, orthogonal protection schemes.[][6][7] Within this framework, this compound emerges as a strategic building block for creating peptides with built-in handles for diversification, cyclization, and conjugation.

Spotlight on this compound

This compound is a derivative of L-norleucine, an isomer of leucine. The key features that underpin its utility are:

  • Aliphatic Side Chain: The linear four-carbon chain provides hydrophobicity and acts as a stable, non-oxidizable mimic of methionine, preventing the formation of undesired sulfoxides.[8]

  • Terminal Hydroxyl Group (-OH): This primary alcohol at the terminus of the side chain is a nucleophilic site that is chemically distinct from other functional groups in a standard peptide. This allows for selective, post-synthetic chemical modifications, a critical feature for developing peptide libraries.

  • Fmoc Protection: The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for a robust and orthogonal SPPS strategy, compatible with acid-labile side-chain protecting groups.[6][9]

Physicochemical Properties and Handling

A precise understanding of the building block's properties is essential for accurate and reproducible synthesis.

PropertyValueSource
CAS Number 374899-60-2[10]
Molecular Formula C₂₁H₂₃NO₅[10]
Molecular Weight 369.41 g/mol [10]
Appearance White to off-white powder[11]
Purity (HPLC) Typically ≥98%[11][12]
Solubility Soluble in DMF, DCM/DMF mixtures[11]
Storage Store at 2-8°C, desiccated[13]

Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support follows a repeated cycle of deprotection, activation, and coupling. The use of a solid resin simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[14][15]

spss_cycle Resin Resin-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 FreeAmine Resin-NH2 Washing1->FreeAmine Coupling Amino Acid Activation & Coupling (Fmoc-AA-OH, Activator, Base) FreeAmine->Coupling Add Next Fmoc-AA-OH Washing2 DMF Wash Coupling->Washing2 Elongated Resin-NH-CO-AA-Fmoc Washing2->Elongated Elongated->Deprotection Repeat Cycle

Figure 1. The iterative cycle of Fmoc-based solid-phase peptide synthesis (SPPS).

Detailed Protocol: Incorporation of this compound

This protocol details the manual incorporation of this compound into a growing peptide chain on a solid support resin.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[16]

  • This compound

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solutions: DMF, DCM.

  • Monitoring Reagent: Ninhydrin test kit (Kaiser test).

Critical Consideration: Side-Chain Hydroxyl Protection

The side-chain hydroxyl group of this compound is a primary alcohol. In standard SPPS, the hydroxyls of serine and threonine are typically protected (e.g., with a tert-butyl group) to prevent side reactions such as O-acylation during subsequent coupling steps. Since this compound is generally supplied without side-chain protection, there is a risk of forming branched peptides.

Mitigation Strategy: To favor N-acylation over O-acylation, it is crucial to use optimized coupling conditions. The protocol below employs a standard HBTU/DIPEA activation, which is generally fast and efficient. For sequences where side-chain acylation is a persistent issue, using pre-formed active esters or a coupling agent less prone to side reactions may be beneficial. Performing a double coupling can also help ensure the reaction goes to completion at the desired α-amino group.

Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling:

    • Place the resin (e.g., ~135 mg for a 0.74 mmol/g loading Rink Amide resin) in a suitable reaction vessel.

    • Add 5 mL of DCM and allow the resin to swell for 30 minutes.

    • Drain the DCM, then wash the resin 3 times with 5 mL of DMF.

  • Fmoc Deprotection (N-terminal amine deprotection):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[17]

    • Drain the solution and wash the resin thoroughly (5 x 5 mL DMF) to remove all traces of piperidine.

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq., 0.3 mmol, ~111 mg) and HBTU (2.9 eq., 0.29 mmol, ~110 mg) in 2 mL of DMF.

    • Add DIPEA (6 eq., 0.6 mmol, ~105 µL). The solution will typically turn yellow.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[17]

coupling_workflow cluster_activation Activation (in separate vial) cluster_coupling Coupling (in reaction vessel) FmocNle This compound ActiveEster Activated Ester Intermediate FmocNle->ActiveEster HBTU HBTU HBTU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster DMF DMF DMF->ActiveEster ResinNH2 Resin-Peptide-NH2 ActiveEster->ResinNH2 Add to resin CoupledPeptide Resin-Peptide-CO-Nle(6-OH)-Fmoc ResinNH2->CoupledPeptide 1-2 hours

Figure 2. Workflow for the activation and coupling of this compound.

  • Reaction Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly with DCM, and perform a Ninhydrin (Kaiser) test.

    • A negative result (beads remain colorless or yellow) indicates a complete reaction. A positive result (blue/purple beads) indicates an incomplete reaction, and the coupling step should be repeated ("double coupling").

    • Once coupling is complete, drain the reaction solution and wash the resin (3 x 5 mL DMF, followed by 3 x 5 mL DCM). The resin is now ready for the next synthesis cycle.

Application in Peptide Library Synthesis: Leveraging the 6-OH Handle

The true power of this compound is realized in its ability to serve as a branching point for creating diverse peptide libraries. The side-chain hydroxyl can be used for on-resin cyclization or as an attachment point for various molecules after cleavage.

Protocol: On-Resin Head-to-Side-Chain Cyclization

This protocol creates a lactone (cyclic ester) bridge between the N-terminal amine and the Nle(6-OH) side chain.

  • Linear Peptide Assembly: Synthesize the desired linear peptide sequence, incorporating this compound at the desired position. Ensure the N-terminus of the completed linear peptide is Fmoc-protected.

  • Side-Chain Protecting Group Removal: Keep the peptide on the resin and ensure all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) remain intact.

  • N-Terminal Deprotection: Remove the final N-terminal Fmoc group using the standard 20% piperidine/DMF protocol. Wash the resin thoroughly to remove piperidine.

  • On-Resin Cyclization:

    • Swell the peptide-resin in DMF.

    • In a separate vial, prepare a cyclization cocktail. A common choice is PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the cyclization cocktail to the resin and agitate for 4-24 hours. Monitor the reaction by taking small aliquots and analyzing via HPLC-MS after a mini-cleavage.

    • Once complete, wash the resin thoroughly.

Figure 3. Schematic of head-to-side-chain cyclization using the Nle(6-OH) residue.

Final Cleavage and Purification

  • Preparation: After the final synthesis step (and cyclization, if applicable), wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[17]

    • Add the cleavage cocktail to the resin (e.g., 5 mL for 0.1 mmol scale) and agitate at room temperature for 2-3 hours. TIS acts as a scavenger to prevent re-attachment of reactive cations to sensitive residues like Trp or Met.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of ice-cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Purification and Analysis:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry (MS).

Conclusion

This compound is a highly strategic building block that provides peptide chemists with a reliable method for introducing both metabolic stability and a versatile chemical handle for downstream modifications. Its straightforward incorporation using standard SPPS protocols, coupled with the unique reactivity of its side-chain hydroxyl group, enables the efficient synthesis of complex structures such as cyclic peptides and conjugates. By following the optimized protocols outlined in this guide, researchers can effectively leverage this compound to accelerate the development of sophisticated peptide libraries for advancing drug discovery programs.

References

  • Yoshida, M., Akaji, K. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chemical and Pharmaceutical Bulletin, 69(4), 303-313. [Link]

  • Lyu, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(24). [Link]

  • Request PDF. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. ResearchGate. [Link]

  • Ryadnov, M., Hudecz, F. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry, 44, 44-63. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Matrix Innovation. Fmoc-L-Nle-OH. Matrix Innovation Website. [Link]

  • Aapptec Peptides. Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. Aapptec Website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Peptide Complexity: The Advantages of Using Boc-Orn(Fmoc)-OH in Research. Pharmaffiliates. [Link]

  • Protheragen. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen Website. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. Pharmaffiliates. [Link]

  • Collins, J. M., et al. (2014). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 101(6), 571-581. [Link]

  • Wiley Analytical Science. Fmoc-Nle-OH. SpectraBase. [Link]

  • Activotec. Fmoc-L-Nle-OH. Activotec Website. [Link]

  • Machado, D. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

Sources

Application Notes and Protocols for Automated Peptide Synthesis using Fmoc-L-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the incorporation of the non-canonical, hydroxylated amino acid Fmoc-L-Nle(6-OH)-OH into peptides via automated solid-phase peptide synthesis (SPPS). Recognizing the dual nature of the side-chain's primary alcohol, we present two detailed protocols: a primary, recommended strategy employing a tert-butyl (tBu) protected derivative, Fmoc-L-Nle(6-OtBu)-OH , to ensure maximal yield and purity, and a secondary, risk-assessed strategy for the direct use of This compound . This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of 6-hydroxy-L-norleucine in their peptide constructs. We delve into the rationale behind side-chain protection, provide optimized coupling and cleavage conditions, and offer troubleshooting advice based on established principles of peptide chemistry.

Introduction: The Case for 6-Hydroxy-L-Norleucine

Norleucine (Nle) is an isomer of leucine, valued in peptide design for its isosteric and isofunctional relationship to methionine, while being resistant to oxidation. The introduction of a terminal hydroxyl group at the 6-position of norleucine, creating this compound, offers a versatile tool for medicinal chemists. This modification provides a site for post-synthetic modifications, such as pegylation, glycosylation, or conjugation to small molecules and reporter tags, thereby enhancing the therapeutic potential and pharmacokinetic properties of peptides.[1]

The primary challenge in utilizing this building block lies in the reactivity of the side-chain's primary alcohol. During Fmoc-SPPS, the hydroxyl group can potentially undergo side reactions, most notably acylation by the activated carboxyl group of the incoming amino acid.[1] This can lead to the formation of branched peptide impurities that are difficult to separate from the target peptide. Therefore, a careful consideration of the synthetic strategy is paramount.

Strategic Decision: To Protect or Not to Protect?

The central decision when incorporating this compound is whether to protect the side-chain hydroxyl group.

  • Strategy A (Recommended): Side-Chain Protection. The most robust and generally recommended approach is to use a protected form of the amino acid, such as Fmoc-L-Nle(6-OtBu)-OH . The tert-butyl (tBu) ether is a standard protecting group in Fmoc/tBu chemistry, stable to the basic conditions of Fmoc deprotection (e.g., piperidine) but readily cleaved by strong acid (e.g., trifluoroacetic acid) during the final cleavage step.[2] This strategy ensures the hydroxyl group remains inert throughout the synthesis, preventing side reactions and maximizing the yield of the desired linear peptide.

  • Strategy B (Advanced/Risk-Assessed): Direct Incorporation. While not generally recommended for routine synthesis or for long peptides due to the risk of side reactions, direct incorporation of the unprotected this compound may be considered in specific scenarios, such as the synthesis of short peptides or when the protected version is unavailable. Success with this strategy hinges on optimizing coupling conditions to favor N-acylation over O-acylation. This typically involves using less reactive coupling reagents and carefully controlling reaction times.

Below is a decision-making workflow to guide the researcher:

G start Start: Incorporate 6-Hydroxy-Norleucine decision Is Fmoc-L-Nle(6-OtBu)-OH available and feasible for your synthesis? start->decision strategy_a Strategy A (Recommended): Use Fmoc-L-Nle(6-OtBu)-OH decision->strategy_a Yes strategy_b Strategy B (Advanced): Use this compound with caution decision->strategy_b No protocol_a Follow Protocol 1: Standard Fmoc/tBu Synthesis strategy_a->protocol_a protocol_b Follow Protocol 2: Optimized Coupling for Unprotected -OH strategy_b->protocol_b end Proceed to Cleavage and Purification protocol_a->end protocol_b->end

Caption: Decision workflow for incorporating 6-hydroxy-norleucine.

Materials and Reagents

Reagent Grade Supplier
Fmoc-L-Nle(6-OtBu)-OHPeptide Synthesise.g., Cusabio
This compoundPeptide Synthesise.g., ChemPep
Rink Amide or Wang Resin (100-200 mesh)SPPS GradeStandard Suppliers
N,N-Dimethylformamide (DMF)Peptide SynthesisStandard Suppliers
PiperidineReagent GradeStandard Suppliers
N,N'-Diisopropylcarbodiimide (DIC)Reagent GradeStandard Suppliers
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Reagent GradeStandard Suppliers
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Reagent GradeStandard Suppliers
N,N-Diisopropylethylamine (DIPEA)Reagent GradeStandard Suppliers
Trifluoroacetic Acid (TFA)Reagent GradeStandard Suppliers
Triisopropylsilane (TIS)Reagent GradeStandard Suppliers
Dichloromethane (DCM)ACS GradeStandard Suppliers
Diethyl Ether (cold)ACS GradeStandard Suppliers

Automated Synthesizer Protocols

The following protocols are designed for a standard automated peptide synthesizer and assume a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Protocol 1: Incorporation of Fmoc-L-Nle(6-OtBu)-OH (Recommended)

This protocol follows a standard Fmoc/tBu strategy, applicable to most automated synthesizers.

4.1. Pre-Synthesis Setup

  • Resin Swelling: Place the resin (e.g., Rink Amide, ~160 mg for 0.62 mmol/g loading) in the reaction vessel. Swell in DMF for at least 30 minutes.

  • Amino Acid Preparation: Prepare a 0.2 M solution of Fmoc-L-Nle(6-OtBu)-OH in DMF.

  • Activator Solution: Prepare a 0.5 M solution of HCTU in DMF.

  • Base Solution: Prepare a 1 M solution of DIPEA in DMF.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

4.2. Synthesizer Cycle for Fmoc-L-Nle(6-OtBu)-OH

The synthesizer will perform the following iterative steps for each amino acid coupling. The cycle for Fmoc-L-Nle(6-OtBu)-OH is identical to that of other standard protected amino acids.

SPPS_Cycle_A cluster_deprotection Fmoc Deprotection cluster_wash1 Washing cluster_coupling Coupling cluster_wash2 Final Wash Deprotection1 Add 20% Piperidine/DMF (5 min) Deprotection2 Drain & Repeat (10 min) Deprotection1->Deprotection2 Wash1 Wash with DMF (5x) Deprotection2->Wash1 Coupling Add AA/HCTU/DIPEA in DMF (30-60 min) Wash1->Coupling Wash2 Wash with DMF (3x) Coupling->Wash2

Caption: Standard automated SPPS cycle for Protocol 1.

Detailed Cycle Steps:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the reaction vessel.

    • Repeat the piperidine treatment for 10 minutes.

  • Washing:

    • Wash the resin with DMF (5 times) to remove piperidine and the dibenzofulvene adduct.

  • Coupling:

    • Deliver the pre-prepared solution of Fmoc-L-Nle(6-OtBu)-OH (5 equivalents), HCTU (4.95 equivalents), and DIPEA (10 equivalents) to the reaction vessel.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Final Wash:

    • Wash the resin with DMF (3 times).

    • The cycle is complete and ready for the next amino acid.

Protocol 2: Incorporation of Unprotected this compound (Advanced)

This protocol is modified to minimize the risk of O-acylation of the unprotected hydroxyl group. The key is to use a carbodiimide-based activation method without a highly activating base, which is known to be milder and less likely to promote ester formation.

4.1. Pre-Synthesis Setup

  • Resin Swelling: As in Protocol 1.

  • Amino Acid Preparation: Prepare a 0.2 M solution of this compound in DMF.

  • Activator Solution: Prepare a 0.5 M solution of DIC and a 0.5 M solution of Oxyma Pure in DMF.

  • Deprotection Solution: As in Protocol 1.

4.2. Synthesizer Cycle for this compound

The deprotection and washing steps are identical to Protocol 1. The coupling step is modified.

Detailed Coupling Step:

  • Activation and Coupling:

    • Deliver the this compound solution (4 equivalents) to the reaction vessel.

    • Deliver the Oxyma Pure solution (4 equivalents).

    • Deliver the DIC solution (4 equivalents).

    • Allow the coupling reaction to proceed for 60-120 minutes. A longer coupling time may be necessary, but it also increases the risk of side reactions. It is recommended to perform a Kaiser test after 60 minutes to monitor the reaction progress. If the test is positive, extend the coupling time.

  • Optional Double Coupling: If the sequence is known to be difficult or if the Kaiser test indicates incomplete coupling, a second coupling step should be performed.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups (including the tBu group from the hydroxylated norleucine in Protocol 1) must be removed.

5.1. Recommended Cleavage Cocktail

For most peptides, a standard TFA/TIS/H₂O cocktail is sufficient. The triisopropylsilane (TIS) acts as a scavenger to trap the reactive carbocations generated during the cleavage of tBu-based protecting groups.

Reagent Composition (v/v) Purpose
Trifluoroacetic Acid (TFA)95%Cleaves peptide from resin and removes acid-labile protecting groups.
Triisopropylsilane (TIS)2.5%Scavenger for carbocations.
Water (H₂O)2.5%Suppresses side reactions, particularly with tryptophan if present.

Note: If the peptide contains sensitive residues like Cys, Met, or Trp, a more complex cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) may be required to prevent side reactions.

5.2. Cleavage Procedure

  • Wash the peptide-resin with DCM (3 times) and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin).

  • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting

Problem Possible Cause Solution
Low Yield of Target Peptide Incomplete coupling of Fmoc-L-Nle(6-OH/OtBu)-OH.Use a longer coupling time or perform a double coupling. For the unprotected version, ensure fresh DIC/Oxyma solutions are used. For the protected version, ensure the HCTU/DIPEA solutions are fresh.
Presence of +M Impurity (M = mass of AA) Deletion of the hydroxylated norleucine residue due to incomplete coupling.See "Incomplete coupling" above. Consider using microwave-assisted synthesis to improve coupling efficiency, but be mindful that heat can also accelerate side reactions.
Presence of Branched Peptide Impurity (Protocol 2 only) O-acylation of the unprotected hydroxyl group.This is the primary risk of using the unprotected amino acid. If this is observed, switching to the protected version (Protocol 1) is strongly recommended. If that is not possible, try using an even milder coupling agent like DIC/HOBt, although this may require even longer coupling times.
Incomplete Cleavage of tBu Group (Protocol 1 only) Insufficient cleavage time or TFA degradation.Extend the cleavage time to 4 hours. Ensure high-quality, fresh TFA is used.

Conclusion

The incorporation of this compound and its protected derivatives into peptides opens up new avenues for the design of sophisticated therapeutic and diagnostic agents. While direct incorporation of the unprotected amino acid is feasible under optimized conditions, the use of Fmoc-L-Nle(6-OtBu)-OH is the recommended strategy to ensure the highest purity and yield of the final peptide product. By following the detailed protocols and considering the strategic recommendations outlined in this guide, researchers can confidently and successfully synthesize peptides containing this valuable non-canonical amino acid using automated synthesizers.

References

  • Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing). Available at: [Link]

  • Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Greening Fmoc/tBu solid-phase peptide synthesis. RSC Publishing. Available at: [Link]

  • 6-Hydroxy-DL-norleucine. PubChem. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. Available at: [Link]

  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. ResearchGate. Available at: [Link]

  • Fmoc-Nle(6-OtBu)-OH. Cusabio. Available at: [Link]

  • Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. Available at: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. Available at: [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH. Available at: [Link]

  • Improving Peptide Synthesis. Occam Design. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

  • What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]

  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]

  • Improving Peptide Synthesis. Occam Design. Available at: [Link]

Sources

Application Note: A Robust Protocol for the Cleavage of Peptides Containing 6-Hydroxy-Norleucine from Solid Support

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids such as 6-hydroxy-norleucine (Nle(6-OH)) into synthetic peptides is a powerful strategy for modulating their pharmacological properties. However, the presence of the primary hydroxyl group on the Nle side chain introduces challenges during the final cleavage and deprotection step. This application note provides a comprehensive guide and a detailed protocol for the efficient cleavage of Nle(6-OH)-containing peptides from solid-phase resins. We will delve into the underlying chemical principles, potential side reactions, and the rationale for the selection of an optimized cleavage cocktail. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides.

Introduction: The Challenge of Nle(6-OH) in Peptide Cleavage

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, allowing for the stepwise assembly of amino acids on a solid support.[1][2] The final and often most critical step in Fmoc-based SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, typically achieved with a strong acid like trifluoroacetic acid (TFA).[3][4][5]

While standard cleavage protocols are well-established for canonical amino acids, the introduction of modified residues like 6-hydroxy-norleucine (Nle(6-OH)) requires special consideration. The primary hydroxyl group on the Nle side chain is a nucleophile and can be susceptible to several side reactions during the harsh acidic conditions of cleavage.

Potential Side Reactions Include:

  • TFA Esterification: The hydroxyl group can be acylated by TFA, leading to the formation of a trifluoroacetyl ester. This is a common side reaction for amino acids with hydroxyl groups like serine and threonine.[6]

  • Alkylation: Highly reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations) or from the resin linker can alkylate the hydroxyl group.[7][8]

Failure to mitigate these side reactions can result in a heterogeneous mixture of the desired peptide and its modified byproducts, complicating purification and reducing the overall yield. Therefore, a carefully optimized cleavage strategy is paramount for obtaining a high-purity Nle(6-OH)-containing peptide.

The Strategic Approach: Protecting the Hydroxyl Group and Optimizing the Cleavage Cocktail

To ensure the integrity of the Nle(6-OH) residue during cleavage, a two-pronged approach is recommended:

  • Side-Chain Protection: The hydroxyl group of Nle should be protected during SPPS. A common and effective protecting group for hydroxyl functions in Fmoc chemistry is the tert-butyl (tBu) ether.[9][10] This group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by TFA during the final deprotection step.[9][11]

  • Optimized Cleavage Cocktail: The composition of the cleavage cocktail is critical. It must efficiently cleave the peptide from the resin and remove all protecting groups while minimizing side reactions. This is achieved through the use of "scavengers."[3][12] Scavengers are nucleophilic reagents added to the TFA to "trap" reactive carbocations as they are formed, preventing them from modifying sensitive residues.[4]

Experimental Protocol: Cleavage of a Model Nle(6-OH)-Containing Peptide

This protocol is designed for the cleavage of a peptide containing Fmoc-Nle(6-OH(tBu))-OH from a standard acid-labile resin such as Wang or Rink Amide resin.

Materials and Reagents
ReagentGradeSupplier (Example)Purpose
Peptide-ResinSynthesis GradeIn-house/CommercialThe solid support with the fully assembled, protected peptide.
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Sigma-AldrichThe primary reagent for cleavage and deprotection.[3]
Triisopropylsilane (TIS)Reagent Grade, >98%Sigma-AldrichA scavenger to reduce carbocations and prevent side reactions.[3]
Deionized Water (H₂O)HPLC GradeFisher ScientificA scavenger for tert-butyl cations.[3]
Dichloromethane (DCM)HPLC GradeFisher ScientificFor washing the resin.
Cold Diethyl EtherACS GradeVWRFor precipitating the cleaved peptide.[13]
Centrifuge Tubes (50 mL)PolypropyleneCorningFor peptide precipitation and washing.
Sintered Glass Funnel-KimbleFor filtering the resin.
Round-Bottom Flask-PyrexFor collecting the filtrate.
Rotary Evaporator-HeidolphFor concentrating the peptide solution (optional).
Lyophilizer-LabconcoFor drying the final peptide product.
Cleavage Cocktail Preparation (Reagent B)

For a peptide containing Nle(6-OH) and other sensitive residues like Met, Cys, or Trp, a robust cleavage cocktail is essential. Reagent B is a good starting point.[3][14]

Table 1: Composition of Cleavage Cocktail (Reagent B)

ComponentVolume/Weight Percentage
Trifluoroacetic Acid88%
Phenol5%
Water5%
Triisopropylsilane2%

For peptides containing arginine, Reagent R (TFA/thioanisole/1,2-ethanedithiol/anisole) may be more suitable.[14][15]

Step-by-Step Cleavage Protocol
  • Resin Preparation:

    • Place the dried peptide-resin (typically 0.1 to 0.25 mmol scale) in a 10 mL reaction vessel.

    • Wash the resin three times with dichloromethane (DCM) to remove any residual DMF and to swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail (Reagent B) immediately before use. For a 0.25 mmol scale synthesis, 10 mL of the cocktail is typically sufficient.[3]

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and the protecting groups used.[14]

  • Peptide Isolation:

    • Filter the resin using a sintered glass funnel and collect the filtrate in a clean round-bottom flask.

    • Wash the resin twice with a small volume of fresh TFA (1-2 mL) to ensure complete recovery of the peptide.

    • Combine the filtrates.

  • Peptide Precipitation:

    • In a 50 mL centrifuge tube, add approximately 40 mL of cold diethyl ether.

    • Slowly add the TFA filtrate containing the cleaved peptide to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[13]

    • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the tube at 3000-4000 rpm for 5-10 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Resuspend the peptide pellet in 20-30 mL of fresh cold diethyl ether and repeat the centrifugation and decantation steps. This wash step should be repeated 2-3 times to remove residual scavengers and cleavage byproducts.[13]

    • After the final wash, allow the peptide pellet to air-dry briefly to remove the bulk of the ether.

    • For complete drying, place the open tube in a desiccator under vacuum or lyophilize from a water/acetonitrile mixture.

Workflow Diagram

Cleavage_Workflow Resin Dried Peptide-Resin Cleavage Cleavage Reaction (2-3 hours) Resin->Cleavage Cocktail Prepare Cleavage Cocktail (Reagent B) Cocktail->Cleavage Filtration Filter and Wash Resin Cleavage->Filtration Precipitation Precipitate with Cold Diethyl Ether Filtration->Precipitation Washing Wash with Ether (3x) Precipitation->Washing Drying Dry Peptide Washing->Drying Final_Product Crude Peptide Drying->Final_Product

Caption: Workflow for the cleavage of Nle(6-OH)-containing peptides.

Characterization of the Cleaved Peptide

After cleavage and drying, it is crucial to analyze the crude peptide to assess the success of the procedure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to verify the molecular weight of the desired peptide. Look for the expected mass and the absence of major side-product peaks (e.g., TFA adducts).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to determine the purity of the crude product. A single major peak corresponding to the desired peptide is indicative of a successful cleavage.[16]

Table 2: Expected vs. Observed Masses for a Model Peptide

Peptide SequenceCalculated Mass (Da)Observed Mass (Da)Purity by HPLC (%)
Ac-Tyr-Gly-Gly-Phe-Nle(6-OH)-NH₂654.7654.8>85%

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Cleavage Insufficient reaction time or TFA concentration.Extend the cleavage time to 4 hours. Ensure the TFA is of high purity and not old. A test cleavage on a small amount of resin can help optimize the time.[17]
Presence of Side Products (e.g., +98 Da) Incomplete removal of tBu protecting group from Nle(6-OH).Increase the cleavage time or use a stronger cleavage cocktail if necessary. Ensure proper mixing during the cleavage reaction.
Presence of Alkylated Species Inefficient scavenging of carbocations.Ensure the scavengers are fresh and used in the correct proportions. For peptides particularly sensitive to alkylation, increasing the concentration of TIS or adding other scavengers like 1,2-ethanedithiol (EDT) might be beneficial, especially if cysteine is present.[12]
Low Peptide Yield Poor precipitation or loss during washing steps.Ensure the diethyl ether is sufficiently cold. Minimize the volume of TFA used for washing the resin. Be careful not to aspirate the peptide pellet during decantation.

Conclusion

The successful cleavage of peptides containing Nle(6-OH) from a solid support is readily achievable with careful planning and execution. The key to success lies in the use of an appropriate side-chain protecting group for the hydroxyl function during synthesis and the application of a well-formulated cleavage cocktail containing effective scavengers. The protocol detailed in this application note provides a robust and reliable method for obtaining high-purity Nle(6-OH)-containing peptides, paving the way for their further investigation and application in research and drug development.

References

  • Aggarregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Release of free amino acids upon oxidation of peptides and proteins by hydroxyl radicals. (2017). Scientific Reports. Available at: [Link]

  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. Available at: [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]

  • Composition and method for the release of protected peptides from a resin. (2011). Google Patents.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. C-Terminus. Available at: [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-12. Available at: [Link]

  • A cleavage cocktail for methionine-containing peptides. (2000). Journal of Peptide Research, 55(2), 161-166. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Methods in Molecular Biology. Available at: [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (2023). Chembeo. Available at: [Link]

  • Hulmes, J. D., & Pan, Y. C. (1991). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Analytical Biochemistry, 197(2), 368–376. Available at: [Link]

  • Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). Aapptec. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Protein & Peptide Letters. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

  • Fields, G. B. (2011). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. Available at: [Link]

  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Techniques in protein chemistry VI, 501-507. Available at: [Link]

Sources

Troubleshooting & Optimization

Low coupling yield with Fmoc-L-Nle(6-OH)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-L-Nle(6-OH)-OH during solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting, mechanistic explanations, and validated protocols to address low coupling yields associated with this unique amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields with this compound?

Low or incomplete coupling of this compound is a common issue stemming from a combination of steric and chemical factors.

  • Steric Hindrance: Norleucine (Nle) possesses a linear four-carbon alkyl side chain. While not as bulky as residues like tert-leucine, this extended chain can still present a moderate degree of steric hindrance, slowing down the reaction kinetics compared to simpler amino acids like alanine or glycine.[1][2] This obstruction can physically impede the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide.[1]

  • Side-Chain Reactivity (The Hydroxyl Group): The primary complicating factor is the terminal hydroxyl (-OH) group on the side chain. Although it is a primary alcohol and less hindered than a secondary alcohol (like in Threonine), it is still a nucleophile. Under standard coupling conditions, particularly with highly reactive activating agents, the side-chain -OH can compete with the intended N-terminal amine, leading to undesired side reactions such as O-acylation.[3][4] This side reaction consumes the activated amino acid, thereby reducing the yield of the desired peptide bond.

  • Solvation and Aggregation: Norleucine is a hydrophobic amino acid.[5] Peptides rich in such residues can aggregate on the solid support, causing the resin to shrink and physically preventing reagents from accessing the reactive sites. This leads to incomplete reactions and deletion sequences.

Q2: How can I reliably confirm that the this compound coupling is incomplete?

Visual colorimetric tests are the first and most immediate line of defense to monitor reaction completion.

  • The Kaiser Test (Ninhydrin Test): This is the most common method for detecting free primary amines on the resin. After the coupling step and thorough washing, a small sample of the resin beads is tested.

    • Positive Result (Deep Blue Beads): Indicates a significant number of unreacted primary amines, confirming a failed or incomplete coupling.

    • Negative Result (Yellow/Colorless Beads): Indicates that few or no primary amines are present, suggesting the coupling was successful.

  • The Chloranil Test: This test is useful for detecting secondary amines, which may be relevant if you are coupling to a residue like Proline. However, for confirming the acylation of a primary amine, the Kaiser test is standard.

For quantitative confirmation, especially if the Kaiser test is ambiguous or if you suspect deletion sequences in the final product, Mass Spectrometry (MS) analysis of a test cleavage is definitive. This will clearly show the presence of the desired peptide mass alongside any deletion products (Target Mass - Mass of Nle(6-OH) residue).

Q3: What are the first-line troubleshooting steps to improve my coupling yield?

Before resorting to more complex strategies, optimizing your standard coupling protocol is essential. Steric hindrance and other challenges often slow down the reaction rate, which can be overcome with adjustments to time, stoichiometry, and reagents.[1][6]

  • Increase Reaction Time: For difficult couplings, a standard 1-2 hour reaction may be insufficient.[6] Extend the coupling time to 4 hours or even overnight to ensure the reaction goes to completion.

  • Perform a Double Coupling: This is a highly effective and common strategy. After the initial coupling reaction, drain the vessel, wash the resin thoroughly with DMF, and then re-expose the resin to a fresh solution of activated this compound and coupling reagents for a second full-duration coupling.[7]

  • Increase Reagent Equivalents: Ensure you are using a sufficient excess of reagents. For a difficult coupling, using 4 equivalents of the amino acid and 3.9 equivalents of the coupling reagent (e.g., HATU) is a good starting point.[6][7]

  • Ensure Efficient Activation: Switch from less potent coupling reagents like carbodiimides (DCC, DIC) to more powerful onium salt-based reagents.[1][6][8] These form highly reactive esters that can better overcome steric barriers.[6]

Reagent ClassExamplesPotency for Hindered AANotes
Carbodiimides DCC, DICLowOften insufficient for sterically demanding couplings.[1][6]
Phosphonium Salts PyBOP, PyAOPHighOffer high efficiency with low racemization risk.[8]
Aminium/Uronium Salts HBTU, HCTU, HATU, COMUVery HighHighly effective; form very reactive esters. HATU and COMU are often superior for difficult couplings.[9][10]
Q4: My standard protocol optimization failed. What advanced coupling strategies can I try?

If basic troubleshooting is unsuccessful, more advanced techniques may be required. These often involve increasing reaction energy or using alternative solvents to disrupt aggregation.

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): Applying microwave energy can dramatically accelerate the rate of slow coupling reactions, often reducing reaction times from hours to minutes.[6] Temperatures between 75°C and 90°C are commonly used for difficult couplings.[11]

  • Solvent Optimization: If peptide aggregation is suspected, changing the solvent system can be beneficial.

    • NMP or DMSO: Using N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) can improve solvation. DMSO can also be added as a co-solvent.

    • "Magic Mixture": For severe aggregation, a solvent system of DCM/DMF/NMP (1:1:1) can be effective at disrupting secondary structures.[6]

  • Acyl Fluoride Formation: For extremely challenging couplings where even potent uronium reagents fail, converting the amino acid's carboxylic acid to a highly reactive acyl fluoride can be a powerful strategy.[6][12] This is typically done using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are small and highly reactive, minimizing steric clash during the coupling step.[12]

Troubleshooting Workflow & Protocols

The following diagram outlines a logical workflow for troubleshooting low coupling yields of this compound.

G cluster_0 cluster_1 Level 1: Standard Optimization cluster_2 Level 2: Reagent & Condition Change cluster_3 Level 3: Advanced Strategy cluster_4 A Problem: Low Coupling Yield Confirmed (Positive Kaiser Test) B Increase Reaction Time (e.g., 4h to Overnight) A->B Try First C Perform Double Coupling B->C If Still Fails I Coupling Successful (Negative Kaiser Test) B->I Check Completion D Increase Reagent Equivalents (e.g., 4 eq. AA) C->D If Still Fails C->I Check Completion E Switch to Potent Reagent (HATU, HCTU, COMU) D->E If Still Fails D->I Check Completion F Use Microwave (MA-SPPS) (e.g., 75°C, 2x5 min) E->F If Still Fails E->I Check Completion G Change Solvent (NMP or DCM/DMF/NMP) F->G If Aggregation Suspected F->I Check Completion H Consider Side-Chain Protection (e.g., Fmoc-L-Nle(6-OtBu)-OH) G->H If Side-Reaction Suspected G->I Check Completion H->I Check Completion

Caption: Troubleshooting workflow for low coupling yield.

Protocol 1: Optimized Double Coupling using HATU

This protocol is a robust first-line approach for difficult couplings.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly (5x with DMF).

  • Reagent Preparation (First Coupling): In a separate vessel, pre-activate the this compound. For a 0.1 mmol synthesis scale:

    • This compound (4 eq, 0.4 mmol)

    • HATU (3.9 eq, 0.39 mmol)

    • Dissolve in minimal DMF (e.g., 2 mL).

    • Add DIPEA (8 eq, 0.8 mmol) and vortex for 1-3 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Wash: Drain the reaction vessel and wash the resin thoroughly (5x with DMF) to remove all excess reagents and byproducts.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Wash & Monitoring: After the second coupling, wash the resin thoroughly (5x with DMF, 3x with DCM). Perform a Kaiser test to confirm the absence of free primary amines.

Q5: Should I use a derivative with the side-chain hydroxyl group protected?

Yes, if the above strategies fail, using a side-chain protected version, such as Fmoc-L-Nle(6-O-tBu)-OH , is the most definitive solution.

  • Rationale: The tert-butyl (tBu) protecting group is stable to the basic conditions used for Fmoc removal (piperidine) but is easily cleaved with strong acid (TFA) during the final cleavage and global deprotection step.[][14] This strategy completely prevents the possibility of O-acylation on the side chain, ensuring that the activated amino acid can only react with the N-terminal amine.

  • When to Use It: This approach is recommended when you have persistent deletion products confirmed by mass spectrometry that are not resolved by optimizing coupling conditions. While it involves using a more expensive, specialized amino acid derivative, it can save significant time and resources by preventing failed syntheses.

G cluster_0 Unprotected AA cluster_1 Protected AA AA_unprot This compound + HATU/DIPEA Desired Desired Peptide Bond (N-acylation) AA_unprot->Desired Reacts with N-Terminus Side Side Reaction (O-acylation) AA_unprot->Side Reacts with Side-Chain -OH Peptide Resin-Peptide-NH2 Peptide->Desired AA_prot Fmoc-L-Nle(6-OtBu)-OH + HATU/DIPEA Desired2 Desired Peptide Bond (N-acylation) AA_prot->Desired2 Reacts with N-Terminus Blocked Side-Chain Blocked (-OtBu) Peptide2 Resin-Peptide-NH2 Peptide2->Desired2

Caption: Reaction pathways for protected vs. unprotected amino acid.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025).
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. (n.d.). Coupling Reagents.
  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • ResearchGate. (n.d.). Side Reactions on Hydroxyl and Carboxyl Groups in Peptide Synthesis.
  • Royal Society of Chemistry. (2015).
  • BOC Sciences. (n.d.).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • BenchChem. (2026). Fmoc-Nle-Nle-OH.
  • BenchChem. (2025). A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis.
  • ACS Publications. (n.d.). Side Chain, Chain Length, and Sequence Effects on Amphiphilic Peptide Adsorption at Hydrophobic and Hydrophilic Surfaces. The Journal of Physical Chemistry C.

Sources

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Nle(6-OH) Residues

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently assisted researchers in navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), particularly when incorporating non-canonical amino acids. One such challenge that requires careful consideration is the incomplete Nα-Fmoc deprotection of 6-hydroxynorleucine (Nle(6-OH)). This guide provides a structured, in-depth approach to diagnosing and resolving this issue, ensuring the integrity and yield of your target peptide.

The incomplete removal of the Fmoc group is a critical failure point in SPPS. It effectively caps the growing peptide chain, preventing further elongation and leading to the accumulation of N-terminally Fmoc-protected deletion sequences.[1] These impurities are often difficult to separate from the desired full-length peptide, complicating purification and significantly reducing the overall yield.[1]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Fmoc deprotection on-resin?

The most immediate on-resin method for detecting a free N-terminal amine is the Kaiser (ninhydrin) test . After the deprotection step and subsequent washes, a small sample of resin beads is tested. A positive result (a dark blue color) indicates the presence of free primary amines and successful deprotection. A negative result (yellow or faint coloration) signifies that the Fmoc group is still attached, and the deprotection was incomplete.[1]

Q2: Why might the Nle(6-OH) residue be particularly prone to causing incomplete deprotection?

While standard Fmoc deprotection is robust, the introduction of Nle(6-OH) can introduce complications for two primary reasons:

  • Increased Peptide Aggregation: The terminal hydroxyl group on the Nle side chain can participate in intramolecular and intermolecular hydrogen bonding. This can enhance the formation of stable secondary structures, such as β-sheets, within the peptide-resin matrix.[2] This aggregation can physically block the piperidine solution from accessing the N-terminal Fmoc group, leading to inefficient removal.[1][2][3]

  • Steric Hindrance: Although the hydroxyl group is at position 6, the overall bulk and conformational properties of the Nle(6-OH) residue, especially when adjacent to other bulky amino acids, can contribute to steric shielding of the N-terminus.[1]

Q3: How can I definitively confirm and quantify the extent of the deprotection failure?

The most reliable method is to perform a test cleavage on a small aliquot of the resin, followed by analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) .

  • HPLC Analysis: The chromatogram will show two primary peaks: one for your desired peptide and another, typically more hydrophobic (later eluting), peak corresponding to the deletion sequence still bearing the Fmoc group.[1]

  • Mass Spectrometry: MS analysis will confirm the identity of these peaks. The undesired peptide will have a mass that is 222.24 Da greater than the expected mass of the truncated peptide, corresponding to the mass of the Fmoc group.[1]

Q4: Is it possible that the hydroxyl group of Nle(6-OH) is reacting with the deprotection reagents?

While the hydroxyl group is nucleophilic, it is not a primary cause of incomplete deprotection. Standard deprotection conditions using piperidine are generally mild enough not to cause significant side reactions at the side-chain hydroxyl group. However, prolonged exposure to strong bases or harsh conditions could potentially lead to side reactions, which is why optimizing deprotection time is crucial.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic workflow for diagnosing and resolving incomplete deprotection involving Nle(6-OH).

Step 1: Problem Identification & Confirmation

Before implementing significant changes to your protocol, it is essential to confirm that incomplete deprotection is indeed the root cause.

G start Perform Fmoc Deprotection on Nle(6-OH) containing peptide kaiser Perform Kaiser Test start->kaiser decision_kaiser Beads Blue? kaiser->decision_kaiser hplc_ms Perform Test Cleavage & HPLC/MS Analysis decision_hplc Fmoc-Adduct Peak Present? hplc_ms->decision_hplc decision_kaiser->hplc_ms No / Ambiguous proceed Proceed to Next Coupling decision_kaiser->proceed Yes decision_hplc->proceed No troubleshoot Initiate Troubleshooting (Go to Step 2) decision_hplc->troubleshoot Yes

Figure 1: Diagnostic workflow for confirming incomplete deprotection.
  • Sample Collection: After the Fmoc deprotection step and thorough DMF washes, carefully remove a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents to the test tube:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heating: Heat the test tube at 100°C for 3-5 minutes.

  • Observation: Observe the color of the beads and the solution. Dark blue beads and solution indicate a positive result (free amine). Yellow beads and solution indicate a negative result (Fmoc group present).[1]

  • Resin Preparation: After the problematic deprotection step, wash the resin with DCM and dry a small sample (approx. 10-20 mg) under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[4]

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Analysis: Dry the crude peptide pellet, dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water), and analyze by RP-HPLC and MS.

Step 2: Root Cause Analysis

The primary suspect for incomplete deprotection of Nle(6-OH) is peptide aggregation, which is a known challenge in SPPS.[2]

G root Incomplete Fmoc Deprotection of Nle(6-OH) agg Peptide Aggregation root->agg reagent Suboptimal Conditions root->reagent h_bond Side-Chain H-Bonding (from Nle-OH) agg->h_bond hydro Sequence Hydrophobicity agg->hydro time Insufficient Time/ Concentration reagent->time solvent Poor Resin Swelling reagent->solvent

Figure 2: Potential root causes for deprotection failure.
Step 3: Optimization Strategies & Protocols

Begin with the least disruptive modifications and escalate as needed.

This is the first and most common approach. The goal is to increase the potency of the deprotection solution to overcome kinetic barriers.

Table 1: Comparison of Fmoc Deprotection Cocktails

Cocktail Name Composition Recommended Use Key Advantage(s) Reference(s)
Standard 20% (v/v) piperidine in DMF Routine deprotection steps. Well-established, effective for most sequences. [5][6]
Extended Standard 20% (v/v) piperidine in DMF Mildly difficult sequences. Increased reaction time improves completion. [1]
DBU-Enhanced 2% DBU, 2-5% piperidine in DMF Highly difficult/aggregated sequences. DBU is a stronger, non-nucleophilic base that significantly speeds up deprotection. [3][5][7]

| Piperazine/HOBt | 5% piperazine, 0.1M HOBt in DMF | Sequences prone to base-mediated side reactions (e.g., aspartimide). | Milder base, HOBt suppresses side reactions. |[8][9] |

  • Swell Resin: Ensure the peptide-resin is well-swollen in DMF.

  • Prepare Solution: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in high-quality DMF.

  • First Deprotection: Add the DBU-enhanced solution to the resin and agitate for 3-5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh aliquot of the solution and agitate for another 5-10 minutes.

  • Wash: Drain the solution and wash the resin extensively with DMF (6-8 times) to ensure complete removal of DBU and piperidine adducts.

  • Verification: Perform a Kaiser test before proceeding to the coupling step.

If modifying the deprotection cocktail is insufficient, the next step is to address the underlying aggregation directly.

  • Switch to an Aggregation-Disrupting Solvent: Substitute N-Methyl-2-pyrrolidone (NMP) for DMF as the primary solvent for both deprotection and coupling steps. NMP has superior solvating properties that can help disrupt secondary structures.[3]

  • Use Chaotropic Agents: Adding a low concentration of a chaotropic salt, such as 0.1 M LiCl, to the deprotection solution can help break up hydrogen bond networks that stabilize aggregates.[3]

  • Incorporate Microwave Synthesis: The use of a microwave peptide synthesizer can dramatically improve results for "difficult sequences." The rapid heating disrupts aggregation and accelerates both deprotection and coupling reactions.[3]

For extremely challenging sequences, more fundamental changes may be required, though these are outside the scope of simple troubleshooting:

  • Pseudoproline Dipeptides: If the sequence allows, inserting a pseudoproline dipeptide can act as a "kink" in the peptide backbone, effectively breaking up β-sheet formation.[3]

  • Backbone Protection: Using a backbone-protecting group like the 2-hydroxy-4-methoxybenzyl (Hmb) group can prevent aggregation.[3][9]

Summary and Best Practices

Incomplete Fmoc deprotection of Nle(6-OH) is a solvable challenge that typically stems from peptide aggregation enhanced by the residue's hydroxyl group.

  • Always Confirm: Use the Kaiser test and, if necessary, HPLC/MS to confirm deprotection failure before making drastic changes.

  • Start Simple: Begin troubleshooting by extending the standard deprotection time or increasing piperidine concentration before moving to stronger reagents.

  • Use Fresh Reagents: Prepare deprotection solutions fresh, as the effectiveness of piperidine and especially DBU can degrade over time.

  • Prioritize Washing: After any deprotection, especially with DBU, ensure thorough washing to remove all traces of the base, which could interfere with the subsequent coupling step.

  • Consider the Sequence: Be proactive. If your sequence contains Nle(6-OH) along with other known aggregation-prone residues (e.g., Val, Ile, Phe), consider using a more robust deprotection protocol like the DBU-enhanced method from the outset.

By systematically applying these diagnostic and optimization strategies, you can overcome the challenges posed by Nle(6-OH) and achieve a successful synthesis of your target peptide.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 4(3), 184-194. Retrieved from [Link]

  • Hart, M. P., & Van Veller, B. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 29(10), 1335-1339. Retrieved from [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417-104425. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. Retrieved from [Link]

  • Hyde, C., Johnson, T., Owen, D., Quibell, M., & Sheppard, R. C. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(5), 431-440. Retrieved from [Link]

  • Zinieris, N., Leondiadis, L., & Ferderigos, N. (2005). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Journal of Combinatorial Chemistry, 7(1), 4-6. Retrieved from [Link]

  • Malde, A., & Albericio, F. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(9), 1439. Retrieved from [Link]

  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 73. Humana Press. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Peptides Containing Fmoc-L-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides incorporating the novel amino acid, Fmoc-L-Nle(6-OH)-OH. This document provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to address the common issue of peptide aggregation.

Introduction: The Challenge of this compound

The incorporation of non-canonical amino acids like 6-hydroxy-L-norleucine (Nle(6-OH)) offers exciting possibilities for designing peptides with enhanced structural and functional properties. However, the unique bifunctional nature of this amino acid—a hydrophobic n-butyl backbone combined with a terminal hydroxyl group—presents specific challenges during Fmoc-SPPS.

The primary obstacle is the propensity for on-resin aggregation. This phenomenon, driven by the formation of intermolecular hydrogen bonds, leads to the creation of secondary structures like β-sheets.[1] Aggregation can physically obstruct the N-terminus of the growing peptide chain, resulting in incomplete deprotection and coupling reactions.[1][2] The consequences are significant: low yields, difficult purifications, and the generation of deletion sequences.[3]

The L-Nle(6-OH) residue can contribute to aggregation in two ways:

  • Hydrophobic Interactions: The four-carbon side chain of norleucine promotes hydrophobic collapse and association with other hydrophobic residues in the sequence.[4][5]

  • Hydrogen Bonding: The terminal hydroxyl group, if unprotected, can form intermolecular hydrogen bonds, acting as a bridge between peptide chains and stabilizing the aggregated state. Conversely, if protected with a bulky group like tert-butyl (tBu), the increased steric hindrance and hydrophobicity can also drive aggregation.

This guide will equip you with the knowledge and practical tools to anticipate, diagnose, and overcome these aggregation-related issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the synthesis of peptides containing this compound.

Q1: My resin is not swelling properly after incorporating a few amino acids post-Nle(6-OH). What does this indicate?

A1: Poor resin swelling is a classic sign of on-resin peptide aggregation.[1][6] The formation of inter-chain hydrogen bonds causes the peptide-resin matrix to collapse, preventing solvent molecules from penetrating the beads effectively. This leads to a visible reduction in the resin bed volume.[7] In this state, reactive sites become inaccessible, severely hindering subsequent synthesis steps.[4]

Q2: My Kaiser (or Ninhydrin) test is giving a false negative (yellow beads) after a coupling step, but my final product shows significant deletion sequences.

A2: This is a common and misleading result in cases of severe aggregation.[1] The aggregated peptide chains on the surface of the resin bead can form a dense layer that prevents the ninhydrin reagent from reaching the unreacted free amines in the core of the bead. The surface amines may have reacted, leading to a negative result on the exterior, while the interior remains uncoupled.

Q3: I'm observing incomplete Fmoc deprotection (a persistent blue color with chloranil test or tailing in the UV chromatogram) for the residue after Nle(6-OH). What's happening?

A3: Incomplete deprotection is another direct consequence of aggregation.[6][7] The piperidine solution cannot efficiently access the Fmoc group at the N-terminus of the growing peptide chain due to the collapsed, poorly solvated state of the peptide-resin complex.[8]

Q4: Should I use the protected or unprotected form of this compound?

A4: The choice depends on your overall synthesis strategy and the peptide sequence.

  • This compound (Unprotected): Using the unprotected form is feasible and aligns with "minimal protection" strategies, which can improve atom economy.[9][10] However, you risk O-acylation (ester formation) during coupling, especially with hindered amino acids or prolonged coupling times. The free hydroxyl group can also participate in inter-chain hydrogen bonding, potentially promoting aggregation.[11][12]

  • Fmoc-L-Nle(O-tBu)-OH (Protected): Protecting the hydroxyl group with a tert-butyl (tBu) ether prevents O-acylation.[2] However, it increases the hydrophobicity and steric bulk of the side chain, which can independently promote aggregation.[5] The tBu group is removed during the final TFA cleavage.

For difficult sequences, using the tBu-protected form is generally recommended to eliminate the risk of O-acylation side products.

Q5: My peptide containing Nle(6-OH) is difficult to purify due to many closely eluting peaks in the HPLC. What are these impurities?

A5: These are likely deletion sequences (n-1, n-2, etc.) that resulted from incomplete coupling and deprotection steps at various points during the synthesis, which were caused by aggregation.[13] The similar nature of these impurities to the target peptide makes them challenging to separate via reverse-phase HPLC. The best solution is to optimize the synthesis to prevent their formation in the first place.

Preventative Strategies & Optimization

Proactively addressing potential aggregation is far more effective than trying to salvage a failed synthesis. Consider the following strategies when designing your synthesis plan.

Solvent System Modification

Standard solvents like N,N-Dimethylformamide (DMF) may not be sufficient to solvate aggregation-prone sequences.

  • Switch to N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and can be more effective at disrupting secondary structures.[6][14]

  • Incorporate DMSO: Adding up to 20% Dimethyl Sulfoxide (DMSO) to DMF or NMP can significantly enhance solvation.[6]

  • Use a "Magic Mixture": A combination of DCM, DMF, and NMP (1:1:1) can be highly effective for very difficult sequences.[1]

Elevated Temperature Synthesis (Microwave SPPS)

Performing coupling and deprotection steps at elevated temperatures (60-90°C) using a microwave peptide synthesizer provides energy to disrupt intermolecular hydrogen bonds, reducing aggregation and accelerating reaction rates.[6]

Incorporation of "Structure-Disrupting" Elements

If your sequence allows, the introduction of specific monomers can break up the regular backbone structure that leads to β-sheet formation.

  • Pseudoproline Dipeptides: These are one of the most effective tools against aggregation.[6] By inserting a dipeptide like Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH every 6-7 residues, you introduce a "kink" in the peptide backbone that disrupts inter-chain hydrogen bonding.[1] The native Ser or Thr residue is regenerated upon final TFA cleavage.

  • Dmb/Hmb-Protected Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a key residue (often Gly or Ala) effectively prevents that residue from participating in hydrogen bonding.[1] These are typically introduced as dipeptides, e.g., Fmoc-Ala-(Dmb)Gly-OH.[1]

Resin and Linker Selection
  • Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between growing peptide chains, sterically hindering their ability to interact and aggregate.[6][15]

  • PEG-based Resins: Resins like NovaSyn® TGR or ChemMatrix® have a polyethylene glycol (PEG) core that helps to solvate the growing peptide chain, minimizing aggregation.[15]

Optimized Coupling and Deprotection Conditions
  • Potent Coupling Reagents: For the coupling of this compound and subsequent residues, use high-efficiency coupling reagents like HATU, HCTU, or PyBOP with an appropriate base like DIPEA or Collidine.[4][16]

  • Extended Reaction Times: Double the coupling time for residues immediately following the Nle(6-OH) insertion.

  • Modified Deprotection: If Fmoc removal is sluggish, extend the deprotection time or add a small amount (1-2%) of a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to your 20% piperidine in DMF solution.[6]

Data & Visualization

Quantitative Comparison of Anti-Aggregation Strategies

The effectiveness of various strategies can be sequence-dependent. The table below provides a general comparison.

StrategyMechanism of ActionTypical ImprovementReference(s)
Switch to NMP/DMSO Enhances solvation of peptide chainsModerate[6][14]
Microwave Synthesis Thermal disruption of H-bondsHigh[6]
Pseudoproline Dipeptides Introduces backbone "kink", disrupting β-sheetsVery High[1]
Dmb/Hmb Dipeptides Backbone protection prevents H-bondingHigh[1]
Low-Loading Resin Increases inter-chain distanceModerate to High[6][15]
Visualizing the Problem and Solution

Aggregation_Troubleshooting Logical Workflow for Aggregation Issues Start Start Synthesis with This compound CheckSwell Monitor Resin Swelling & Perform Kaiser Test Start->CheckSwell Good Swelling is Good Kaiser Test is Negative CheckSwell->Good OK Bad Poor Swelling / Incomplete Coupling (Aggregation Suspected) CheckSwell->Bad Problem Proceed Proceed with Synthesis Good->Proceed Troubleshoot Implement Mitigation Strategy Bad->Troubleshoot Solvents 1. Change Solvents (NMP, DMSO) Troubleshoot->Solvents Immediate Fix Microwave 2. Use Microwave Heating Troubleshoot->Microwave Immediate Fix Structure 3. Resynthesize with Pseudoproline/Dmb Troubleshoot->Structure Best Long-Term Fix

Caption: Troubleshooting workflow for aggregation during SPPS.

Pseudoproline_Mechanism Mechanism of Pseudoproline Action cluster_0 Standard Peptide Chains cluster_1 With Pseudoproline p1 ---[Peptide Chain 1]--- p2 ---[Peptide Chain 2]--- Hbond Inter-chain H-Bonds p1->Hbond p3 ---[Peptide Chain 3]--- p2->Hbond p3->Hbond Aggregation β-Sheet Aggregation Hbond->Aggregation pp1 ---[Peptide]---/ Kink ---[Peptide]--- pp2 ---[Peptide]---/ Kink ---[Peptide]--- NoHbond Steric Hindrance Disrupts H-Bonds pp1->NoHbond pp2->NoHbond Solvation Improved Solvation & Synthesis NoHbond->Solvation

Caption: How pseudoprolines disrupt β-sheet formation.

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-L-Nle(O-tBu)-OH under Aggregating Conditions

This protocol outlines a robust coupling procedure for incorporating Fmoc-L-Nle(O-tBu)-OH or the subsequent amino acid when aggregation is suspected.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Kaiser test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-amino acid and HATU in a minimal volume of NMP.

  • Add the DIPEA to the amino acid solution and allow it to pre-activate for 2 minutes. The solution will typically change color.

  • Drain the NMP from the swollen resin and immediately add the activated amino acid solution.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Wash the resin thoroughly with NMP (5 x 1 min).

  • Perform a Kaiser test to confirm complete coupling (beads should remain colorless or yellow).

  • If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents for another 2 hours.

Protocol 2: Microwave-Assisted SPPS Cycle for a Difficult Sequence

This protocol provides general parameters for a deprotection and coupling cycle using a microwave peptide synthesizer.

Materials:

  • Peptide-resin in a microwave-compatible reaction vessel

  • Deprotection solution: 20% piperidine, 2% DBU (v/v) in NMP

  • Fmoc-amino acid solution: 0.2 M Fmoc-amino acid, 0.2 M HCTU in NMP

  • Activation solution: 0.8 M DIPEA in NMP

Procedure:

  • Deprotection:

    • Add the deprotection solution to the resin.

    • Apply microwave power to ramp to 75°C and hold for 3 minutes.

    • Drain the vessel and wash the resin thoroughly with NMP (5 times).

  • Coupling:

    • Add the Fmoc-amino acid solution and the activation solution to the resin.

    • Apply microwave power to ramp to 80°C and hold for 5-10 minutes.

    • Drain the vessel and wash the resin thoroughly with NMP (5 times).

  • Repeat the deprotection and coupling cycles for the subsequent amino acids.

References

  • CPC Scientific Inc. (n.d.). Minimal Protection Strategies for SPPS. DriveHQ. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. (2025, October 17). Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Daidone, I., Simona, F., Di Nola, A., & Amadei, A. (2005). The role of side-chain interactions in the early steps of aggregation: Molecular dynamics simulations of an amyloid-forming peptide from the yeast prion Sup35. PubMed. Retrieved from [Link]

  • G. D'Atri, et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. PMC - NIH. Retrieved from [Link]

  • Activotec. (n.d.). Fmoc-L-Nle-OH. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Daidone, I., Simona, F., Di Nola, A., & Amadei, A. (2005). The role of side-chain interactions in the early steps of aggregation: Molecular dynamics simulations of an amyloid-forming peptide from the yeast prion Sup35. PNAS. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. Retrieved from [Link]

  • Supporting information Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis: a fast versatility method a. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. Retrieved from [Link]

  • Absillis, G., et al. (2016). Influence of the amino acid side chain on peptide bond hydrolysis catalyzed by a dimeric Zr(iv)-substituted Keggin type polyoxometalate. RSC Publishing. Retrieved from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Production of peptides containing poly-gly sequences using fmoc chemistry. (n.d.). Google Patents.
  • J. A. F. M. van den Oetelaar, et al. (2016). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. Retrieved from [Link]

  • B. L. Pentelute, et al. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reagents for Fmoc-L-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the effective incorporation of Fmoc-L-Nle(6-OH)-OH in solid-phase peptide synthesis (SPPS). This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this hydroxylated non-canonical amino acid. We will delve into the causality behind reagent selection, provide field-proven troubleshooting protocols, and answer frequently asked questions to ensure the successful synthesis of your target peptide.

Introduction: The Challenge of the Unprotected Hydroxyl Group

This compound is a valuable building block for introducing a non-canonical, hydroxylated residue into a peptide sequence. The aliphatic side chain provides unique steric properties, while the terminal hydroxyl group offers a site for potential post-translational modifications or specific molecular interactions.

The primary challenge during its incorporation into a peptide chain is the presence of the nucleophilic hydroxyl group on the side chain. During the carboxyl group activation step of peptide coupling, this hydroxyl group can compete with the desired N-terminal amine of the growing peptide chain. This competition can lead to an undesired side reaction known as O-acylation , where the activated amino acid forms an ester bond with the side-chain hydroxyl group instead of the intended peptide bond.[1][2] This results in a capped peptide, reduced yield of the target sequence, and complex purification challenges.

Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is paramount to kinetically favor N-acylation over O-acylation.[3]

Troubleshooting Guide & Core Concepts

This section addresses common issues encountered during the coupling of this compound in a question-and-answer format.

Q1: My HPLC analysis shows my target peptide, but also a significant side product with a mass increase. What is it and why did it form?

A1: The most probable identity of the side product is the O-acylated species. This occurs when the incoming activated this compound acylates the hydroxyl group of another this compound residue already incorporated in the sequence. This side reaction is driven by the nucleophilicity of the side-chain alcohol.[2][3] The formation of this ester-linked byproduct is particularly problematic when using highly reactive coupling reagents without sufficient selectivity or under non-optimized conditions.

To visualize this competitive reaction, consider the following pathway:

G cluster_0 Inputs cluster_1 Reaction Pathways cluster_2 Outputs Activated_AA Activated this compound (Active Ester) N_Acylation N-Acylation (Attack by N-terminal Amine) Activated_AA->N_Acylation Desired Path O_Acylation O-Acylation (Attack by Side-Chain -OH) Activated_AA->O_Acylation Side Reaction Peptide_Resin Peptide-Resin with N-terminal Amine and Side-Chain -OH Peptide_Resin->N_Acylation Peptide_Resin->O_Acylation Desired_Product Desired Peptide Bond (Target Peptide) N_Acylation->Desired_Product Side_Product Ester Linkage (Capped Side Product) O_Acylation->Side_Product

Caption: Desired N-acylation vs. undesired O-acylation side reaction.

Q2: Which coupling reagent should I choose to minimize O-acylation and ensure high efficiency?

A2: The choice of coupling reagent is the most critical factor. While many options exist, they are not all suitable for this application. We recommend modern aminium/uronium or phosphonium-based reagents over older carbodiimide methods for their speed and efficiency.

Our top recommendation is HATU. The superiority of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) stems from its formation of a highly reactive OAt-ester intermediate.[4][5] The electron-withdrawing nature of the pyridine nitrogen in the HOAt moiety makes for a better leaving group, accelerating the coupling reaction.[5] This rapid rate kinetically favors reaction with the more nucleophilic N-terminal amine over the less nucleophilic side-chain hydroxyl group, thus minimizing O-acylation.

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice. It offers coupling efficiencies comparable or even superior to HATU and is based on Oxyma Pure, which makes it a safer, non-explosive alternative to benzotriazole-based reagents.[6][7][8]

The table below provides a comparative overview of common coupling reagents for this specific application.

ReagentClassActivation IntermediateKey AdvantagesDisadvantages for this Application
HATU AminiumOAt-esterHigh reactivity, fast kinetics, minimizes O-acylation and racemization. [4][9]Higher cost. Can cause guanidinylation of the N-terminus if used in excess.
HBTU AminiumOBt-esterGood general-purpose reagent, widely used.[6][10]Less reactive than HATU, leading to slower reactions and a higher potential for O-acylation side products.[4][5]
COMU UroniumOxyma-esterExcellent reactivity, comparable to HATU. Safer (non-explosive byproducts). High solubility.[7][8]Higher cost. Can also cause guanidinylation if used in excess.[7]
PyBOP PhosphoniumOBt-esterEfficient, byproducts are generally less problematic than aminium reagents (no guanidinylation).[6]Can be less effective for highly hindered couplings compared to HATU.
DIC/Oxyma CarbodiimideOxyma-esterCost-effective. Oxyma additive suppresses racemization and improves reactivity.[6]Generally slower than aminium/phosphonium reagents. Risk of forming N-acylurea byproducts.[2]
Q3: My coupling reaction is still incomplete, even with HATU. What other parameters can I optimize?

A3: If you are experiencing low coupling efficiency, a systematic troubleshooting approach is necessary.

G start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Are reagents fresh? (HATU/COMU sensitive to moisture) start->check_reagents check_equivalents Are equivalents correct? (e.g., 3-5 eq. AA/Coupling Reagent) check_reagents->check_equivalents Yes double_couple Perform a second coupling (double couple) with fresh reagents. check_reagents->double_couple No, prepare fresh check_equivalents->double_couple No, adjust & re-couple check_base Is the base correct? (DIPEA, 2x eq. of coupling reagent) check_equivalents->check_base Yes final_check Proceed to next deprotection. Monitor final peptide by HPLC/MS. double_couple->final_check extend_time Extend coupling time (e.g., from 1 hr to 2-4 hrs). extend_time->double_couple Still positive extend_time->final_check Negative test check_base->double_couple No, adjust & re-couple check_base->extend_time Yes

Caption: Troubleshooting workflow for incomplete coupling reactions.

Key Optimization Points:

  • Reagent Quality: Ensure your coupling reagents, especially HATU and COMU, are dry and have been stored properly. They are sensitive to moisture.

  • Equivalents: For a difficult coupling, use a higher excess of reagents. A standard is 3-5 equivalents of amino acid and coupling reagent relative to the resin loading. The base (e.g., DIPEA) should be at least 2x the molar amount of the coupling reagent.[11]

  • Reaction Time: Extend the coupling time. While HATU is fast, a hindered coupling might require 2-4 hours instead of the standard 30-60 minutes.[5]

  • Double Coupling: If a qualitative test like the Kaiser test is still positive after the initial coupling, perform a second coupling with a fresh solution of activated amino acid before proceeding to the next deprotection step.[5][12]

  • Solvent: Ensure you are using high-purity, peptide-synthesis-grade DMF or NMP.

Experimental Protocols

Protocol 1: Recommended Coupling of this compound using HATU

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (beads turn blue).[13]

  • Amino Acid Activation:

    • In a separate, dry glass vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in peptide-grade DMF (approx. 2 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation mixture.

    • Vortex the vial for 1-2 minutes. The solution may change color. This pre-activation step is crucial.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative test (beads remain yellow) indicates complete coupling.[12]

  • Post-Coupling Wash:

    • If the Kaiser test is negative, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove all excess reagents and byproducts.

    • The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Analytical HPLC Method to Detect O-acylation

After cleavage and deprotection, use this method to analyze the crude peptide purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% B over 30 minutes. This may need to be optimized depending on the hydrophobicity of your peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Analysis:

    • The desired product will elute as a major peak.

    • The O-acylated side product, being more hydrophobic due to the addition of another Fmoc-L-Nle(6-OH) moiety, will typically have a longer retention time than the target peptide.

    • Collect both peaks and confirm their identity using Mass Spectrometry (MS). The O-acylated product will have a mass corresponding to [M_target + Mass(Nle(6-OH)-OH) - H₂O].

Frequently Asked Questions (FAQs)

  • FAQ 1: Do I absolutely need to avoid protecting the hydroxyl group? No, but avoiding it simplifies the synthesis and reduces costs. Using an orthogonal protecting group (like tBu) on the hydroxyl group is a valid strategy to completely prevent O-acylation. However, this requires an additional deprotection step during final cleavage (e.g., higher concentration or longer time with TFA) and adds to the cost of the amino acid building block. The protocols described here are optimized for the unprotected form.

  • FAQ 2: Can I use carbodiimides like DIC with an additive like HOBt or Oxyma? You can, and it is a more cost-effective method. However, carbodiimide activations are generally slower than those mediated by HATU or COMU.[9][14] This slower reaction rate can provide a larger kinetic window for the O-acylation side reaction to occur. If you must use this method, we strongly recommend using Oxyma Pure as the additive instead of HOBt, as it provides a more reactive active ester.

  • FAQ 3: How does temperature affect the coupling? Standard couplings are performed at room temperature. Increasing the temperature can increase the reaction rate but may also increase the rate of side reactions, including both O-acylation and racemization.[6] For this specific amino acid, we do not recommend heating unless all other optimization strategies have failed to achieve complete coupling.

References

  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ProPeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • Bodanszky, M., et al. (1976). Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. The Journal of Organic Chemistry, 41(1), 181-185. Retrieved from [Link]

  • Nielsen, C. S., Hansen, P. H., Lihme, A., & Heegaard, P. M. (1989). Real Time Monitoring of Acylations During Solid Phase Peptide Synthesis: A Method Based on Electrochemical Detection. Journal of Biochemical and Biophysical Methods, 20(1), 69-79. Retrieved from [Link]

  • National Institutes of Health. (2015). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis Through A Minimal-Protection/Green Chemistry Strategy. Retrieved from [Link]

  • PNAS. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids. Retrieved from [Link]

  • Matrix Innovation. (n.d.). Fmoc-L-Nle-OH. Retrieved from [Link]

  • Merrifield, R. B., Mitchell, A. R., & Clarke, J. E. (1974). Detection and prevention of urethane acylation during solid phase peptide synthesis by anhydride methods. The Journal of Organic Chemistry, 39(5), 660-668. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 18.2: Reactions of Amino Acids. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • National Institutes of Health. (2021). Site-Specific Identification of Protein S-Acylation by IodoTMT0 Labeling and Immobilized Anti-TMT Antibody Resin Enrichment. Retrieved from [Link]

  • National Institutes of Health. (2019). Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. Retrieved from [Link]

  • University of Babylon. (n.d.). Chemical reactions of amino acids. Retrieved from [Link]

Sources

Technical Support Center: HPLC Purification of Peptides with Hydroxylated Norleucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers facing the unique challenges of purifying synthetic peptides containing hydroxylated norleucine. The introduction of a hydroxyl group onto the non-polar side chain of norleucine—an isomer of leucine—creates a molecule with distinct physicochemical properties that can complicate standard reverse-phase high-performance liquid chromatography (RP-HPLC) protocols.[1][2] This guide provides in-depth, experience-based answers to common problems, moving from frequently asked questions to detailed troubleshooting workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles encountered during the purification of these modified peptides.

Q1: Why is my peptide containing hydroxylated norleucine showing poor peak shape, specifically tailing?

A: Peak tailing is a common issue when purifying peptides with polar modifications.[3] The primary causes are often related to secondary interactions between the peptide and the stationary phase. The hydroxyl group on norleucine adds a polar functional group to an otherwise hydrophobic side chain. This can lead to strong, undesirable interactions with free silanol groups on the silica backbone of many C18 columns, causing the peptide to "drag" during elution and resulting in a tailing peak.[3][4] Additionally, if the mobile phase pH is not appropriately controlled, interactions between charged residues on the peptide and the stationary phase can also contribute to poor peak shape.[5]

Q2: I'm not getting good separation between my desired peptide and closely related impurities. What is the first thing I should check?

A: The first and most critical parameter to adjust is the gradient slope. Peptides are typically eluted in RP-HPLC via an adsorption-desorption mechanism, meaning they bind strongly to the column until a specific concentration of organic modifier is reached, at which point they elute.[6][7] A shallow gradient (e.g., 0.5-1% change in organic solvent per minute) increases the time the peptide spends in the "critical elution zone," providing more opportunity to resolve impurities that have very similar hydrophobicities.[7][8]

Q3: Can I use a standard C18 column for this type of peptide?

A: While a C18 column is the standard starting point for most peptide purifications, it may not be optimal for peptides with polar modifications like hydroxylated norleucine.[9][10] The strong hydrophobicity of a C18 stationary phase can sometimes lead to excessive retention, while secondary interactions with residual silanols can cause peak tailing.[11] Consider columns with alternative chemistries, such as those with polar-embedded or polar-endcapped phases, which are designed to improve peak shape for polar analytes by shielding silanol groups.[12][13] For larger peptides, a C8 or C4 column, or a column with a larger pore size (e.g., 300Å), might be more appropriate.[6]

Q4: What are the best starting conditions for method development?

A: A robust starting point for method development is crucial. Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-130Å pore size) and a linear gradient.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

  • Gradient: 5-65% B over 60 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210-220 nm.[9] This provides a broad screening gradient to determine the approximate elution time of your peptide, which can then be optimized.[8]

Part 2: Detailed Troubleshooting Guide

This section provides systematic approaches to solving more complex purification challenges.

Problem Scenario 1: Severe Peak Tailing and Poor Symmetry

You observe a peak for your hydroxylated norleucine peptide with a USP tailing factor > 1.8. This poor symmetry is preventing accurate quantification and clean fraction collection.

This issue is almost always due to undesirable secondary chemical interactions or a mismatch between the mobile phase and stationary phase.

Step 1: Optimize the Mobile Phase Additive The ion-pairing agent is critical for achieving sharp, symmetrical peaks for peptides. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is excellent for UV-based purification, as it effectively masks silanol interactions and neutralizes basic residues on the peptide, leading to sharper peaks.[14] However, if your workflow involves mass spectrometry (MS), TFA is known to cause significant ion suppression.[15][16] Formic acid (FA) is a common MS-friendly alternative, but it is a weaker acid and may not be as effective at preventing peak tailing, especially on older silica-based columns.[4][14][16]

  • Protocol: Test different mobile phase additives. Prepare mobile phases containing 0.1% TFA, 0.1% Difluoroacetic Acid (DFA), and 0.1% FA. Run the same gradient for each and compare the peak shape. DFA can offer a good compromise between the chromatographic performance of TFA and the MS compatibility of FA.[14]

Table 1: Comparison of Mobile Phase Additives on Peak Symmetry

Mobile Phase Additive (0.1%) Typical USP Tailing Factor MS Compatibility Chromatographic Performance Notes
Trifluoroacetic Acid (TFA) 1.0 - 1.3 Poor (Severe Ion Suppression) Excellent ion-pairing, sharp peaks, increased retention.[14][15]
Formic Acid (FA) 1.5 - 2.5+ Excellent Weaker ion-pairing, may result in broader peaks, less retention.[14][16]

| Difluoroacetic Acid (DFA) | 1.2 - 1.6 | Good | A balance between TFA and FA for both UV and MS performance.[14] |

Step 2: Evaluate Column Chemistry If optimizing the mobile phase additive is insufficient, the column itself is the next target. A standard C18 column may have too many active silanol sites.

  • Protocol: Switch to a column with a more inert surface. Modern columns designed for peptide separations often feature advanced bonding and end-capping to minimize silanol interactions. Consider a polar-endcapped or a column with a polar-embedded stationary phase.[12] Phenyl-Hexyl columns can also offer alternative selectivity for peptides containing aromatic or modified residues.[12]

Problem Scenario 2: Co-elution of Diastereomers

The hydroxylation of norleucine can introduce a new chiral center, potentially leading to the formation of diastereomers during synthesis. These isomers often have nearly identical hydrophobicities, making them extremely difficult to separate on a standard C18 column.[17][18]

Separating diastereomers requires exploiting subtle differences in their three-dimensional structure and interaction with the stationary phase. Conventional RP-HPLC on achiral columns can often resolve peptide diastereomers due to differences in their secondary structure and how they interact with the stationary phase.[17]

Step 1: Optimize Temperature and Gradient Temperature can significantly affect peptide conformation and, therefore, its interaction with the stationary phase.

  • Protocol: Systematically vary the column temperature from 25°C up to 60°C. Higher temperatures can decrease mobile phase viscosity (allowing for faster flow rates or lower pressure) and alter selectivity, sometimes improving the resolution of closely eluting species.[6] Concurrently, employ a very shallow gradient (e.g., 0.2-0.5% B/min) focused around the elution point of the co-eluting peaks.

Step 2: Change Stationary Phase Selectivity If temperature and gradient optimization fail, a different stationary phase is necessary. The key is to introduce a different separation mechanism beyond simple hydrophobicity.

  • Protocol: Test a Phenyl-Hexyl column. The phenyl groups in this stationary phase can introduce π-π interactions with the peptide, offering a different selectivity that may be sufficient to resolve the diastereomers.[12] In more challenging cases, a dedicated chiral column may be required, although this often involves more complex method development with non-standard mobile phases.[19][20]

Table 2: Hypothetical Impact of Column Chemistry on Diastereomer Resolution (Rs)

Column Type Mobile Phase Temperature (°C) Resolution (Rs) Notes
Standard C18 0.1% TFA in ACN/H₂O 40 0.8 (Co-eluting) Separation based primarily on hydrophobicity.
Phenyl-Hexyl 0.1% TFA in ACN/H₂O 40 1.6 (Baseline Resolved) Alternative selectivity from π-π interactions improves separation.[12]

| Chiral Stationary Phase | Varies (e.g., Methanol-based)[19] | 25 | > 2.0 (Well Resolved) | Specific chiral recognition mechanism, but requires significant method redevelopment.[19] |

Part 3: Experimental Protocols & Visualizations

Protocol: Systematic Method Development for Peptides Containing Hydroxylated Norleucine

This protocol outlines a structured approach to developing a robust purification method from scratch.

  • Initial Scouting Run:

    • Column: C18, 4.6 x 150 mm, 5 µm, 130Å.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: 5-95% B in 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Objective: Determine the approximate %B at which the peptide elutes.

  • Gradient Optimization:

    • Based on the scouting run, design a shallow gradient around the elution point. For example, if the peptide eluted at 40% B, run a new gradient from 30% to 50% B over 40 minutes (0.5% B/min).

    • Objective: Improve resolution of the target peptide from impurities.[8]

  • Peak Shape Enhancement:

    • If peak tailing is observed, switch the mobile phase additive from TFA to DFA (if MS compatibility is needed) or ensure you are using a high-purity, modern column.

    • Objective: Achieve a USP tailing factor between 1.0 and 1.5.

  • Selectivity Optimization (If Necessary):

    • If co-elution persists (e.g., with diastereomers or stubborn impurities), change the column chemistry. Test a Phenyl-Hexyl or a polar-embedded phase.

    • Consider changing the organic modifier from acetonitrile to methanol, which can alter selectivity.[12]

    • Objective: Achieve baseline resolution (Rs > 1.5) for all critical pairs.

  • Scale-Up:

    • Once the method is optimized on an analytical scale, scale up to a preparative column with the same stationary phase chemistry, adjusting the flow rate and gradient times proportionally to the column volume.

Diagrams

// Node styles start_node [label="Start: Crude Peptide Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; problem_node [shape=diamond, label="Acceptable Purity & Peak Shape?", fillcolor="#FBBC05", fontcolor="#202124"]; step_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_problem_node [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [label="End: Purified Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start_node -> step_node_1 [label="Initial Scouting Run"]; step_node_1 [label="Step 1: Run Broad Gradient (5-95% ACN)"]; step_node_1 -> problem_node;

problem_node -> end_node [label="Yes"]; problem_node -> sub_problem_node [label="No"];

sub_problem_node [label="Identify Primary Issue"]; sub_problem_node -> step_node_2 [label="Poor Resolution"]; sub_problem_node -> step_node_3 [label="Peak Tailing"]; sub_problem_node -> step_node_4 [label="Co-elution of Isomers"];

step_node_2 [label="Optimize Gradient:\nDecrease slope (e.g., 0.5%/min)"]; step_node_3 [label="Optimize Mobile Phase:\nTest different ion-pairing agents (TFA, DFA, FA)"]; step_node_4 [label="Change Selectivity:\nTest Phenyl-Hexyl Column or Vary Temperature"];

step_node_2 -> problem_node [style=dashed]; step_node_3 -> problem_node [style=dashed]; step_node_4 -> problem_node [style=dashed]; } dot Caption: Troubleshooting workflow for HPLC purification.

// Node styles peptide_props [label="{Peptide Properties | + Hydrophobicity\l+ Polarity (OH-Nle)\l+ Charge (pI)\l+ Chirality\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_params [label="{HPLC Parameters | Stationary Phase\l | Mobile Phase\l | Method Conditions\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; outcome [label="{Chromatographic Outcome | + Retention Time\l+ Resolution\l+ Peak Shape\l+ Recovery\l}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections peptide_props -> hplc_params [label="Dictates Choices", color="#EA4335"]; hplc_params -> outcome [label="Determines", color="#4285F4"];

// Sub-records for HPLC Parameters sub_stationary [label="{Stationary Phase | C18\lPhenyl-Hexyl\lPolar-Embedded\lPore Size (Å)\l}", fillcolor="#E8F0FE", fontcolor="#202124"]; sub_mobile [label="{Mobile Phase | Organic Solvent (ACN, MeOH)\lIon-Pairing Agent (TFA, FA)\lpH\l}", fillcolor="#E8F0FE", fontcolor="#202124"]; sub_method [label="{Method Conditions | Gradient Slope\lTemperature\lFlow Rate\l}", fillcolor="#E8F0FE", fontcolor="#202124"];

// Invisible edges for layout hplc_params:f0 -> sub_stationary [style=invis]; hplc_params:f1 -> sub_mobile [style=invis]; hplc_params:f2 -> sub_method [style=invis]; } dot Caption: Relationship between peptide properties and HPLC parameters.

References

  • Interchim – Blog. (n.d.). Peptides purification development in Reverse Phase.
  • National Institutes of Health. (n.d.). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology.
  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • ResearchGate. (n.d.). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns.
  • (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • PubMed Central. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis.
  • (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • (2014, September 4). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC–MS.
  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization.
  • Chromatography Forum. (2008, May 23). TFA alternatives, peptide purification.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Obrnuta faza. (n.d.). T1. Poor peak shape.
  • (2014, December 20). How can I separate two diastreomeric peptides with a reverse phase column?
  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • LifeTein Peptide Blog. (n.d.). Unnatural Amino Acids: Norleucine.
  • ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides.
  • (n.d.). Peptide Characterization and Purification Using High–Performance Liquid Chromatography.
  • AAPPTec. (n.d.). Peptide Purification.
  • Wikipedia. (n.d.). Norleucine.
  • (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • PubMed Central. (2014, May 16). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine.
  • ResearchGate. (n.d.). Typical biocatalytic synthesis of hydroxylated L-amino acids by...
  • CD Biosynsis. (n.d.). Norleucine Derivatives.

Sources

Mass spectrometry identification of byproducts in Fmoc-L-Nle(6-OH)-OH synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Fmoc-L-Nle(6-OH)-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts using mass spectrometry. As your partner in scientific discovery, we aim to provide not just answers, but a deeper understanding of the chemistry involved in your experiments.

Troubleshooting Guide: Unexpected Mass Spectrometry Peaks

This section addresses specific issues you may encounter when analyzing your crude or purified this compound product by mass spectrometry (MS). The molecular weight of the target compound, this compound, is 369.43 g/mol . The expected protonated molecular ion [M+H]⁺ should appear at an m/z of approximately 370.4.

Q1: My mass spectrum shows a significant peak at m/z ~352.4. What is the likely cause?

Answer:

A peak at m/z ~352.4 corresponds to a mass loss of 18 Da from your target molecule ([M-18+H]⁺). This is a classic signature of a dehydration event .

  • Causality: The 6-hydroxy group on the norleucine side chain is susceptible to elimination, especially under acidic conditions, which are often present in reverse-phase liquid chromatography (LC-MS) mobile phases (e.g., containing formic acid or trifluoroacetic acid) or during workup.[1] The dehydration can also occur during the synthesis if the hydroxyl group is not properly protected, leading to the formation of an alkene.

  • Troubleshooting & Validation:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition of the peak at m/z 352.4. The expected formula would be C₂₁H₂₂NO₃⁺.

    • Tandem Mass Spectrometry (MS/MS): Fragment the ion at m/z 370.4 (your product) and the ion at m/z 352.4 separately. A characteristic neutral loss of 18 Da (water) from the parent ion during fragmentation would strongly support the dehydration hypothesis.

    • Review Synthesis/Purification Conditions: If this byproduct is abundant, consider if any steps involved prolonged exposure to strong acids or high temperatures. If using HPLC for purification, try using a mobile phase with a lower acid concentration or a different acid.

Q2: I'm observing a peak at m/z ~400.4, which is [M+30+H]⁺. What could this be?

Answer:

A mass addition of 30 Da is often indicative of formylation (+28 Da for CO) followed by methylation (+14 Da for CH₂) or an unexpected adduct . However, a more common source of a +30 Da shift is the formation of a carbamoyl group , which can occur if the synthesis is performed in DMF that has degraded to form dimethylamine and carbon monoxide.

A more likely scenario, however, is the presence of a +28 Da formyl group .

  • Causality: Formylation is a known side reaction in peptide synthesis.[2] It can occur if formic acid is present as an impurity in your solvents or reagents. The N-terminal amine of the amino acid is a primary site for this modification.

  • Troubleshooting & Validation:

    • HRMS: Obtain a high-resolution mass to distinguish between potential elemental compositions. A formyl addition would result in the formula C₂₂H₂₄NO₅⁺.

    • MS/MS Analysis: The fragmentation pattern of the [M+28+H]⁺ ion should be compared to that of your product. The additional 28 Da will likely be retained on fragments containing the N-terminus.

    • Reagent Purity Check: Ensure you are using high-purity solvents, especially DMF, and fresh reagents. Consider using solvents specifically designated for peptide synthesis.[3]

Q3: My spectrum is complicated by a peak at m/z ~721.8. What is this species?

Answer:

This peak corresponds to the dimer of your desired product, specifically the [M+M-H₂O+H]⁺ ion, representing the formation of an ester or amide bond between two molecules of this compound. A more common byproduct is the dipeptide.

  • Causality: Dipeptide formation is a frequent side reaction during the synthesis of Fmoc-amino acids.[4] It occurs when the activated carboxyl group of one Fmoc-amino acid molecule reacts with the amino group of another, unreacted Fmoc-amino acid molecule before it is fully protected. This leads to the formation of Fmoc-L-Nle(6-OH)-L-Nle(6-OH)-OH.

  • Troubleshooting & Validation:

    • Confirm the Mass: The expected m/z for the protonated dipeptide [Fmoc-Nle(6-OH)-Nle(6-OH)-OH + H]⁺ would be approximately 721.8 Da.

    • MS/MS Fragmentation: Fragmentation of this ion should yield a prominent peak corresponding to your single amino acid product at m/z 370.4.

    • Optimize Synthesis Conditions: To minimize dipeptide formation, ensure slow and controlled addition of the Fmoc-protection reagent (e.g., Fmoc-OSu or Fmoc-Cl) to the amino acid solution at low temperatures (0-5°C).[5]

Q4: I have detected a peak consistent with the incorporation of β-Alanine. How is this possible?

Answer:

The presence of β-Alanine-related impurities is a well-documented issue in syntheses using Fmoc-protected amino acids.[6][7]

  • Causality: This impurity does not typically arise from the this compound synthesis itself, but rather from the Fmoc-protection reagent used, particularly Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). Fmoc-OSu can undergo a Lossen-type rearrangement, leading to the formation of Fmoc-β-Ala-OH.[7] This impurity can then be incorporated into your product, resulting in species like Fmoc-β-Ala-Nle(6-OH)-OH.

  • Troubleshooting & Validation:

    • LC-MS/MS: Use LC-MS to separate the impurity from your main product. The difference in polarity should allow for chromatographic separation. MS/MS analysis of the impurity peak will confirm the presence of a β-Alanine residue.

    • Analyze Starting Materials: If possible, analyze your Fmoc-protection reagent by HPLC to check for the presence of Fmoc-β-Ala-OH.

    • Source High-Purity Reagents: To avoid this issue, it is crucial to use high-purity Fmoc-amino acids from reputable suppliers who specify low levels of these related impurities.[4][6]

Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound in positive ion mode?

Answer:

The calculated monoisotopic mass of this compound (C₂₁H₂₃NO₅) is 369.1576 Da. In a typical ESI-MS experiment, you should look for the following ions:

Ion SpeciesFormulaCalculated m/z
[M+H]⁺ [C₂₁H₂₄NO₅]⁺370.1649
[M+Na]⁺ [C₂₁H₂₃NO₅Na]⁺392.1468
[M+K]⁺ [C₂₁H₂₃NO₅K]⁺408.1208

Note: The observed m/z may vary slightly depending on the calibration and resolution of your mass spectrometer.

Q2: What is the best general workflow for identifying an unknown byproduct?

Answer:

A systematic approach is key to confidently identifying unknown species in your reaction mixture.

G A Observe Unexpected Peak in LC-MS B Determine Accurate Mass (Δm/z) using HRMS (e.g., TOF, Orbitrap) A->B C Propose Elemental Formula(e) based on accurate mass B->C D Perform MS/MS Fragmentation of the Unknown Peak C->D E Analyze Fragmentation Pattern (Neutral Losses, Characteristic Ions) D->E F Compare with Product's MS/MS and Known Side Reactions E->F G Identify Byproduct Structure F->G

Caption: Workflow for Byproduct Identification.

Q3: Can you provide a standard protocol for LC-MS analysis?

Answer:

Certainly. This protocol provides a general starting point for analyzing your crude synthesis product.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Dissolve a small amount of your crude or purified product (approx. 1 mg/mL) in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Conditions:

    • Column: A standard C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (ESI Positive Mode):

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Data Acquisition: Perform an initial full scan experiment. If unknown peaks are detected, perform a subsequent data-dependent MS/MS experiment to obtain fragmentation data for the most abundant ions.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of your product (370.16).

    • Examine the total ion chromatogram and the full scan mass spectra for any unexpected peaks.

    • For any significant unknown peaks, use the workflow described in FAQ Q2 to proceed with identification.

Summary of Potential Byproducts
Byproduct TypeMass Shift (Δm/z from [M+H]⁺)Likely Origin
Dehydration Product-18 DaLoss of H₂O from the 6-hydroxy group.
Formylation+28 DaReaction with formic acid impurities.[2]
Dipeptide Formation+351.4 Da (to form dimer)Reaction between two Fmoc-amino acid molecules.[4]
β-Alanine InsertionVariesContamination from Fmoc-OSu reagent.[6][7]
Incomplete Fmoc Removal-222.2 Da (loss of Fmoc)Inefficient deprotection step.[3][8]
References
  • Chait, B. T., & Kent, S. B. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc Amino Acids: Synthesis and Quality Control with Fmoc-D-3-(3-Thienyl)-Alanine. Retrieved from [Link]

  • Guryanov, I., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6545-6555. Retrieved from [Link]

  • Studzińska, S., & Bocian, S. (2019). Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. Scientific Reports, 9(1), 16999. Retrieved from [Link]

  • Hlebowicz, E., et al. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research, 65(1), 90-97. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Hlebowicz, E., et al. (2005). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. Journal of Peptide Research, 65(1), 90-97. Retrieved from [Link]

Sources

Protecting group for the hydroxyl function of Fmoc-L-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling the non-canonical amino acid, Fmoc-L-6-hydroxynorleucine (Fmoc-L-Nle(6-OH)-OH). This document provides in-depth answers to common questions and troubleshooting advice for researchers incorporating this residue into their peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the C6-hydroxyl side chain of this compound during Fmoc-SPPS?

Answer: Yes, protection of the primary alcohol on the norleucine side chain is highly recommended. While some minimalist strategies for short peptides may leave certain hydroxyl groups (like those on Serine or Threonine) unprotected, the primary alcohol of 6-hydroxynorleucine is nucleophilic and can cause significant side reactions.[1] The primary risk is O-acylation , where the hydroxyl group attacks the activated carboxylic acid of the incoming amino acid, leading to the formation of ester bonds and branched peptide impurities. This side reaction reduces the yield of your target peptide and complicates purification significantly.

Q2: What is the recommended protecting group for the hydroxyl function of this compound?

Answer: The industry-standard and most logical choice is the tert-Butyl (tBu) group. The Fmoc/tBu strategy is the cornerstone of modern orthogonal peptide synthesis.[2][3]

The principle of orthogonality is critical for successful SPPS.[3][4] It ensures that the protecting groups for the Nα-amino group and the amino acid side chains can be removed under completely different chemical conditions.[5]

  • Fmoc Group (Nα-amino protection): Cleaved under mild basic conditions (e.g., 20% piperidine in DMF).[5]

  • tBu Group (Side-chain protection): Cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin using a Trifluoroacetic acid (TFA) cocktail.[6][7]

This compatibility ensures that the tBu-protected hydroxyl group remains stable throughout the entire synthesis cycle of repeated base treatments for Fmoc removal and is only removed during the final deprotection step.[3][7]

Q3: What is the easiest way to incorporate the protected 6-hydroxynorleucine into my peptide?

Answer: The most efficient and reliable method is to purchase the pre-protected building block, Fmoc-L-Nle(6-OtBu)-OH . This derivative is commercially available from specialized suppliers and ready for direct use in your SPPS protocol.[8] Using the pre-protected version eliminates the need for an additional synthesis and purification step in your lab, saving time and ensuring the quality of the starting material.

Q4: Can I synthesize Fmoc-L-Nle(6-OtBu)-OH in-house if needed?

Answer: Yes, it is possible to perform the tert-butylation in-house, although it requires expertise in organic synthesis. The standard method for forming a tert-butyl ether on an alcohol is through acid-catalyzed addition of isobutylene.[9] This reaction must be performed carefully before the amino acid is used in SPPS. A detailed protocol is provided in a later section.

Protecting Group Strategy Comparison

The following table summarizes the key properties of the recommended protecting group compared to leaving the hydroxyl unprotected.

FeatureUnprotected (-OH)tBu-Protected (-OtBu)
Compatibility with Fmoc-SPPS PoorExcellent
Risk of Side Reactions (O-acylation) HighNegligible
Cleavage Conditions N/AStrong Acid (e.g., 95% TFA)[6]
Orthogonality to Fmoc Group N/AFully Orthogonal [2][3]
Recommendation Not RecommendedHighly Recommended

Experimental Workflows & Decision Diagram

The choice to use a protected 6-hydroxynorleucine derivative leads to two potential workflows. The diagram below outlines this decision-making process.

G cluster_yes Recommended Path cluster_no Not Recommended start Start: This compound decision Is side-chain protection required? start->decision option_A Option A (Recommended): Purchase Commercial Fmoc-L-Nle(6-OtBu)-OH decision->option_A Yes option_B Option B (Advanced): In-House Synthesis of Fmoc-L-Nle(6-OtBu)-OH decision->option_B Yes no_protect Use Unprotected Amino Acid decision->no_protect No incorporate Incorporate into Fmoc-SPPS Cycle option_A->incorporate option_B->incorporate risk High Risk of O-Acylation & Peptide Impurities no_protect->risk

Caption: Workflow for incorporating 6-hydroxynorleucine in Fmoc-SPPS.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass spectrometry of the final peptide shows a +72 Da adduct on a residue coupled after Nle(6-OH). O-acylation. The unprotected hydroxyl side chain was acylated by the incoming activated amino acid (e.g., Fmoc-Gly-OH, MW ≈ 297; Glycyl adduct = 57 Da. The discrepancy arises from complex fragmentation).This impurity is often difficult to remove. The synthesis should be repeated using the tBu-protected building block, Fmoc-L-Nle(6-OtBu)-OH .
In-house synthesis of Fmoc-L-Nle(6-OtBu)-OH shows low yield or multiple products. Incomplete reaction or side reactions. The acid-catalyzed tert-butylation can be incomplete or lead to byproducts if conditions are not optimized.1. Monitor Reaction: Use TLC or LC-MS to track the disappearance of starting material. 2. Optimize Catalyst: Titrate the amount of acid catalyst (e.g., sulfuric acid). 3. Control Temperature: Run the reaction at a controlled, low temperature to minimize side reactions. 4. Purification: Purify the product thoroughly using flash column chromatography.
Final peptide mass is correct, but HPLC purity is low after using the unprotected amino acid. Formation of complex branched structures. O-acylation can lead to a heterogeneous mixture of peptide impurities that are difficult to separate from the desired product.Re-synthesize the peptide using the properly protected Fmoc-L-Nle(6-OtBu)-OH to ensure a clean, linear synthesis.

Protocol: In-House Synthesis of Fmoc-L-Nle(6-OtBu)-OH

Disclaimer: This procedure should only be performed by personnel trained in organic chemistry in a properly equipped laboratory. This is an advanced procedure; purchasing the pre-protected amino acid is the recommended route.

This protocol is adapted from established methods for the tert-butylation of hydroxyl-containing amino acids.[9][10]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Liquid isobutylene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pressurized reaction vessel or thick-walled sealed tube

Procedure:

  • Dissolution: In a pre-dried pressurized reaction vessel, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Isobutylene: Carefully condense an excess of isobutylene (approx. 10-20 equivalents) into the reaction vessel.

  • Catalyst Addition: While stirring vigorously, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05 equivalents) dropwise.

  • Reaction: Seal the vessel securely and allow it to slowly warm to room temperature. Let the reaction stir for 24-48 hours. Caution: The reaction vessel will be under pressure. Use a blast shield and appropriate personal protective equipment.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the vessel back down to -78°C before carefully venting and opening it. Slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate to quench the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Fmoc-L-Nle(6-OtBu)-OH by flash column chromatography on silica gel to yield the final product.

References

  • Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AmbioPharm. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • Soh, Y. T., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Retrieved from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Kim, H. O., et al. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-567. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • Taylor, M. S., et al. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Organic Letters. Retrieved from [Link]

  • Google Patents. (2016). CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Fmoc-L-Nle(6-OtBu)-OH suppliers and producers. Retrieved from [Link]

  • ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. Retrieved from [Link]

  • Matrix Innovation. (n.d.). Fmoc-L-Nle-OH. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Solubilizing Peptides Containing 6-Hydroxynorleucine (Nle(6-OH))

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling peptides incorporating the unnatural amino acid 6-hydroxynorleucine (Nle(6-OH)). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in solubilizing these modified peptides. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental work.

Introduction: The Dual Nature of Nle(6-OH)

The incorporation of unnatural amino acids like 6-hydroxynorleucine is a powerful strategy in peptide design and drug development. Nle(6-OH) is an analog of leucine with a key modification: a hydroxyl group at the terminus of its aliphatic side chain. This modification imparts a dual physicochemical nature. While the four-carbon chain retains a degree of hydrophobicity, the terminal hydroxyl group introduces polarity and the capacity for hydrogen bonding.

Theoretically, this should enhance aqueous solubility compared to its non-hydroxylated counterpart, norleucine. However, experience shows that the overall solubility of the peptide is dictated by the entire sequence, its net charge, and its propensity for secondary structure formation.[1][2] This guide will walk you through a systematic approach to successfully solubilizing your Nle(6-OH)-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of Nle(6-OH) on my peptide's solubility?

A1: The primary impact of Nle(6-OH) is the introduction of a hydrophilic hydroxyl (-OH) group at the end of a hydrophobic aliphatic side chain. This hydroxyl group can act as both a hydrogen bond donor and acceptor, which generally favors interaction with aqueous solvents.[3] However, the overall effect depends on several factors:

  • Neighboring Residues: The surrounding amino acids in the sequence play a critical role. If Nle(6-OH) is situated among a stretch of hydrophobic residues, its hydrophilic contribution may be insufficient to overcome the overall low polarity of that region.[4][5]

  • Intramolecular Hydrogen Bonding: The hydroxyl group could potentially form an intramolecular hydrogen bond with a nearby residue in the peptide backbone or side chain. This can stabilize a conformation that may either shield hydrophobic regions (increasing solubility) or promote aggregation (decreasing solubility).

  • Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions increases, which can lead to aggregation and precipitation, regardless of the presence of a single hydrophilic group.[6]

Q2: How can I predict the solubility of my Nle(6-OH)-containing peptide before I even try to dissolve it?

A2: While precise prediction is challenging for modified peptides, a good starting point is to analyze the entire peptide sequence.[7]

  • Calculate the Net Charge: At a neutral pH (around 7), assign a charge of +1 to basic residues (Lys, Arg, His, and the N-terminus) and -1 to acidic residues (Asp, Glu, and the C-terminus).[8][9] Nle(6-OH) is a neutral residue. The higher the absolute net charge, the more likely the peptide is to be soluble in aqueous solutions.[1]

  • Assess Overall Hydrophobicity: Count the number of hydrophobic residues (e.g., Val, Leu, Ile, Phe, Trp, Met, Pro, Ala, Tyr). If over 50% of the residues are hydrophobic, you should anticipate needing an organic co-solvent.[8][10]

  • Identify Aggregation-Prone Sequences: Stretches of alternating hydrophobic and polar residues, or sequences with a high propensity to form β-sheets, can lead to aggregation and poor solubility.[7]

Q3: My peptide contains Nle(6-OH) but is still insoluble in water. What is the most likely reason?

A3: If your Nle(6-OH) peptide is insoluble in water, the most probable cause is that the overall character of the peptide is dominated by hydrophobicity or a strong tendency to aggregate. The influence of the rest of the amino acid sequence is outweighing the hydrophilic contribution of the single hydroxyl group.[1][4] Peptides with a net neutral charge at pH 7 are often minimally soluble in water.[5]

Troubleshooting and Experimental Protocols

It is always recommended to test the solubility on a small aliquot of your peptide before dissolving the entire sample.[10][11]

Initial Solubility Assessment

Before proceeding, perform a quick visual inspection. If the lyophilized peptide appears clumpy or static-laden, it may be hygroscopic. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[10] Centrifuge the vial briefly to ensure all the powder is at the bottom.[8]

Systematic Solubilization Workflow

The following workflow provides a step-by-step approach to finding a suitable solvent system for your Nle(6-OH)-containing peptide.

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}

Caption: Systematic workflow for solubilizing Nle(6-OH) peptides.
Protocol 1: Step-wise Solubilization for Charged Peptides

This protocol is for peptides determined to have a net positive (basic) or net negative (acidic) charge at neutral pH.

  • Start with Water: Attempt to dissolve the peptide in sterile, distilled water to a concentration of 1-2 mg/mL.[12] Vortex briefly.

  • pH Modification (if necessary):

    • For Basic Peptides (Net Positive Charge): If insoluble in water, add a small amount (1-2 µL at a time) of 10-25% acetic acid while vortexing.[12][13] This will protonate acidic residues and increase the net positive charge, enhancing solubility.

    • For Acidic Peptides (Net Negative Charge): If insoluble in water, add a small amount of a weak basic solution like 0.1 M ammonium bicarbonate or 1% ammonium hydroxide dropwise.[4][14] This deprotonates acidic residues, increasing the net negative charge.

  • Assess Solubility: If the solution becomes clear, you have found a suitable solvent. You can then dilute this stock solution with your desired experimental buffer.

  • If Still Insoluble: If pH modification does not work, the peptide likely has significant hydrophobic character despite its net charge. Proceed to Protocol 2.

Protocol 2: Organic Co-solvent Solubilization for Neutral or Hydrophobic Peptides

This is the primary method for peptides with a net neutral charge or those with >50% hydrophobic residues.[8]

  • Choose an Organic Solvent: The most common choices are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[8]

    • Note: Avoid DMSO if your peptide contains Cysteine (Cys) or Methionine (Met), as it can cause oxidation of the side chains.[8][14] DMF is a suitable alternative in these cases.[11]

  • Initial Dissolution: Add a minimal volume of the pure organic solvent to the lyophilized peptide to create a concentrated stock. The goal is to fully dissolve the peptide in 100% organic solvent first.[8] Vortex or sonicate briefly if needed. Sonication can help break up small particles and enhance dissolution.[4]

  • Dilution into Aqueous Buffer: This is a critical step. Add the concentrated organic stock solution dropwise into your stirred or vortexing aqueous experimental buffer.[13] This slow addition prevents the peptide from crashing out of solution due to localized high concentrations.

  • Observe for Precipitation: If the solution becomes cloudy or precipitation occurs, you have exceeded the solubility limit at that final concentration and organic solvent percentage. You may need to either decrease the final peptide concentration or increase the percentage of the organic co-solvent in your final solution (if your experiment can tolerate it).

SolventRecommended Starting ConcentrationNotes
Water 1-10 mg/mLIdeal for charged, hydrophilic peptides.[4]
Acetic Acid 10-30% in waterFor basic peptides (net positive charge).[9]
Ammonium Bicarbonate 0.1 M in waterFor acidic peptides (net negative charge).[14]
DMSO Use minimal pure solvent, then diluteExcellent for hydrophobic peptides; generally cell-compatible at <0.5%.[15] Avoid with Cys or Met.[14]
DMF Use minimal pure solvent, then diluteGood alternative to DMSO for peptides containing Cys or Met.[11]
Protocol 3: Advanced Solubilization using Chaotropic Agents

This is a method of last resort for peptides that form strong aggregates and remain insoluble with the above methods. Chaotropic agents like guanidine hydrochloride (Guan-HCl) or urea work by disrupting the hydrogen-bonding network of water, which weakens the hydrophobic effect and can break up aggregates.[16][17]

  • Prepare Chaotrope Solution: Prepare a stock solution of 6 M Guan-HCl or 8 M urea in your desired buffer.

  • Dissolution: Attempt to dissolve the peptide directly in the chaotropic agent solution.

  • Important Considerations:

    • Assay Compatibility: Chaotropic agents denature proteins and are often incompatible with biological assays.[18] Their use is limited.

    • Removal: These agents can sometimes be removed by methods like dialysis, but this risks the peptide precipitating out again.

graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Interplay of forces in peptide solubilization.

Conclusion

Successfully solubilizing peptides that contain Nle(6-OH) requires a logical, stepwise approach that considers the properties of the entire peptide sequence. While the hydroxyl group of Nle(6-OH) provides a hydrophilic handle, it does not guarantee aqueous solubility. By first analyzing the peptide's net charge and hydrophobicity, and then systematically testing solvents from water to pH-modified buffers and finally to organic co-solvents, researchers can efficiently identify the optimal conditions for their specific peptide, ensuring reliable and reproducible experimental results.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides?. Retrieved from [Link]

  • Synpeptide. (2024, December 2). What Factors Determine Peptide Solubility?. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • Origin Compounds. (2025, November 21). Peptide Solubility: Laboratory Principles, Techniques & 2025 Research Guidance. Retrieved from [Link]

  • Lelyveld, V. S., et al. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. PMC. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Google Patents. (n.d.). EP1722819B1 - Method for solubilising peptide mixtures.
  • Zavras, A. I., et al. (1999). Enzymatic synthesis of L-6-hydroxynorleucine. PubMed. Retrieved from [Link]

  • Zangi, R. (2005). Effective interactions between chaotropic agents and proteins. PubMed. Retrieved from [Link]

  • G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. Retrieved from [Link]

  • Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • Drug Development & Delivery. (2013, October). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Retrieved from [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-DL-norleucine. PubChem. Retrieved from [Link]

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Validation & Comparative

A Tale of Two Termini: A Comparative Guide to Fmoc-L-Nle(6-OH)-OH and Fmoc-L-Lys(Boc)-OH in Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of sophisticated peptide chemistry, particularly in the burgeoning field of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs), the choice of every building block is a critical decision. The seemingly subtle difference between a hydroxyl and a protected amine terminus on a linker or peptide side chain can profoundly influence synthesis strategy, conjugation chemistry, and the ultimate biological performance of the molecule. This guide provides an in-depth, comparative analysis of two pivotal amino acid derivatives: Fmoc-L-Nle(6-OH)-OH and the ubiquitous Fmoc-L-Lys(Boc)-OH . We will dissect their intrinsic properties, explore their strategic applications, and provide field-proven experimental protocols to empower researchers in making informed decisions for their peptide modification endeavors.

At a Glance: Key Physicochemical and Functional Distinctions

FeatureThis compoundFmoc-L-Lys(Boc)-OH
Reactive Handle Primary Hydroxyl (-OH)Primary Amine (-NH₂) (after Boc deprotection)
Side Chain Polarity Moderately PolarBasic (after Boc deprotection)
Conjugation Chemistry Esterification, Etherification (e.g., Mitsunobu)Amidation (e.g., NHS esters), Reductive Amination
Resulting Linkage Ester, EtherAmide, Secondary Amine
Linkage Stability Ester: Susceptible to hydrolysis. Ether: Highly stable.Amide: Highly stable. Secondary Amine: Stable.
Orthogonal Handle The hydroxyl group is inherently available for modification.The Boc group provides orthogonal protection, removable with acid.

The Strategic Divide: Causality Behind Experimental Choices

The fundamental difference between these two building blocks lies in the nature of their side-chain functionality and the strategic implications this has for peptide synthesis and subsequent modification.

Fmoc-L-Lys(Boc)-OH: The Workhorse of Amine-Based Functionalization

Fmoc-L-Lys(Boc)-OH is a cornerstone of solid-phase peptide synthesis (SPPS) due to its elegant orthogonal protection scheme.[1] The Fmoc group on the α-amine is labile to basic conditions (typically piperidine), allowing for stepwise peptide elongation. The tert-butyloxycarbonyl (Boc) group on the ε-amine of the lysine side chain, however, is stable to these conditions and is selectively removed with acid (e.g., trifluoroacetic acid, TFA), usually during the final cleavage of the peptide from the resin.[2][3]

This orthogonality is the key to its utility. It allows for the precise, site-specific introduction of a primary amine, which is a versatile nucleophile for a vast array of conjugation chemistries. The resulting amide bond is exceptionally stable, a critical feature for in vivo applications where the bioconjugate must remain intact.[4]

This compound: A Gateway to Ether Linkages and Beyond

This compound, a derivative of the non-proteinogenic amino acid norleucine, presents a primary hydroxyl group at the terminus of its side chain. Norleucine itself is often employed as a non-oxidizable isostere of methionine. The terminal hydroxyl group offers a distinct set of opportunities for peptide modification.

Unlike the protected amine of Lys(Boc), the hydroxyl group of Nle(6-OH) is typically left unprotected during Fmoc-based SPPS, as it is generally unreactive under standard coupling conditions. This simplifies the synthesis of the peptide backbone. The subsequent functionalization of the hydroxyl group opens avenues to form ether or ester linkages. While ester linkages are more susceptible to hydrolysis, ether linkages are highly stable and can be advantageous for creating robust bioconjugates.

The choice to employ this compound is often driven by the need for a stable, non-amide linkage or when the desired conjugation chemistry is specifically tailored for a hydroxyl group.

Application Showcase: The Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They are typically composed of a target-binding ligand, an E3 ligase-binding ligand, and a chemical linker. Both this compound and Fmoc-L-Lys(Boc)-OH can serve as key components in the synthesis of these linkers.

PROTAC_Synthesis cluster_0 Peptide/Linker Synthesis (SPPS) cluster_1 Post-Synthesis Modification cluster_2 Final PROTAC Assembly Fmoc-AA This compound or Fmoc-L-Lys(Boc)-OH Peptide_Resin Peptide on Resin Fmoc-AA->Peptide_Resin Coupling Deprotected_Peptide Cleaved & Deprotected Peptide Peptide_Resin->Deprotected_Peptide Cleavage & Deprotection Modified_Peptide Functionalized Peptide (PROTAC Precursor) Deprotected_Peptide->Modified_Peptide Conjugation PROTAC Final PROTAC Molecule Modified_Peptide->PROTAC Ligation to Target/E3 Ligand

Caption: General workflow for incorporating functionalized amino acids into PROTACs.

Scenario 1: Utilizing Fmoc-L-Lys(Boc)-OH for a Stable Amide Linkage

In this scenario, a peptide-based linker is synthesized incorporating Fmoc-L-Lys(Boc)-OH. After peptide synthesis and cleavage from the resin, the Boc group is removed, exposing the primary amine on the lysine side chain. This amine can then be readily coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) using standard amide coupling reagents like HATU or HBTU. This creates a highly stable amide bond, which is desirable for the final PROTAC molecule.

Scenario 2: Employing this compound for a Robust Ether Linkage

Here, this compound is incorporated into the peptide linker. After synthesis and cleavage, the terminal hydroxyl group is available for conjugation. A common strategy for forming a stable ether linkage is the Mitsunobu reaction.[5] In this reaction, the hydroxyl group can be coupled with a phenolic component on the target-binding ligand or E3 ligase ligand, in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This approach is particularly useful when avoiding amide bonds is necessary or when the steric environment around the conjugation site is challenging.

Experimental Protocols

The following are generalized, yet detailed protocols for the post-synthesis modification of peptides containing either a deprotected lysine or a 6-hydroxy-norleucine residue.

Protocol 1: Amide Bond Formation via NHS Ester Chemistry with a Lysine-Containing Peptide

This protocol describes the conjugation of a peptide containing a free primary amine to a molecule functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Peptide containing a lysine residue (or N-terminal amine) (1 eq)

  • NHS ester-functionalized molecule (e.g., a PROTAC component) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • NHS Ester Dissolution: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: a. To the peptide solution, add the dissolved NHS ester. b. Add DIPEA to a final concentration of 20 mM to maintain a basic pH and ensure the primary amine is deprotonated. c. Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature, protected from light.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purification: Purify the resulting peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

NHS_Ester_Conjugation Peptide_NH2 Peptide-Lys-NH₂ Amide_Bond Peptide-Lys-NH-CO-Molecule (Stable Amide Linkage) Peptide_NH2->Amide_Bond NHS_Ester Molecule-CO-NHS NHS_Ester->Amide_Bond

Caption: Amide bond formation via NHS ester chemistry.

Protocol 2: Ether Bond Formation via Mitsunobu Reaction with a Hydroxy-Norleucine-Containing Peptide

This protocol details the conjugation of a peptide containing a hydroxyl group to a phenolic compound using the Mitsunobu reaction.[6][7]

Materials:

  • Peptide containing a 6-hydroxy-norleucine residue (1 eq)

  • Phenolic compound (e.g., a PROTAC component with a phenol group) (1.5 eq)

  • Triphenylphosphine (PPh₃) (2 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Reagent Preparation: a. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). b. Dissolve the peptide, phenolic compound, and PPh₃ in anhydrous THF or DCM.

  • Reaction Initiation: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly add the DIAD or DEAD dropwise to the stirred solution. A color change (typically to yellow or orange) is often observed.

  • Reaction Progression: a. Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. b. Monitor the reaction progress by LC-MS to observe the formation of the desired product and consumption of starting materials.

  • Work-up: a. Once the reaction is complete, remove the solvent under reduced pressure. b. The crude product will contain by-products such as triphenylphosphine oxide and the reduced hydrazide.

  • Purification: Purify the crude product by RP-HPLC to isolate the peptide conjugate.

  • Characterization: Confirm the identity and purity of the ether-linked conjugate by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

Mitsunobu_Reaction Peptide_OH Peptide-Nle-OH Ether_Bond Peptide-Nle-O-Ar-Molecule (Stable Ether Linkage) Peptide_OH->Ether_Bond Phenol Molecule-Ar-OH Phenol->Ether_Bond Reagents PPh₃, DIAD Reagents->Ether_Bond

Caption: Ether bond formation via the Mitsunobu reaction.

Concluding Remarks: A Strategic Choice for Advanced Peptide Design

The selection between this compound and Fmoc-L-Lys(Boc)-OH is not a matter of one being superior to the other, but rather a strategic decision dictated by the specific requirements of the final peptide conjugate.

  • Choose Fmoc-L-Lys(Boc)-OH when:

    • A highly stable amide linkage is desired.

    • The conjugation chemistry is based on well-established amine-reactive reagents.

    • The primary amine functionality is required for specific biological interactions.

  • Choose this compound when:

    • A robust, non-hydrolyzable ether linkage is necessary.

    • The synthetic strategy calls for avoiding amide bond formation at the conjugation site.

    • The conjugation partners are amenable to chemistries like the Mitsunobu reaction.

By understanding the fundamental chemical principles and the practical implications of these choices, researchers can navigate the complexities of peptide modification with greater confidence and precision, ultimately accelerating the development of novel and effective peptide-based therapeutics.

References

  • So, R., et al. (2024). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. ResearchGate. [Link]

  • Falkiewicz, B., et al. (1999). New Procedure of the Mitsunobu Reaction as the Key Step in Peptide Nucleic Acid (PNA) Monomers Synthesis. Nucleic Acids Symposium Series, (42), 9–10. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. [Link]

  • R, I., Troup.; et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5), 273–312. [Link]

  • Zhang, X., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Peptide Complexity: The Role of Fmoc-Lys(Mtt)-OH in Modern Synthesis. [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Kim, D., et al. (2022). Hydroxyl Group-Targeted Conjugate and Its Self-Assembled Nanoparticle of Peptide Drug: Effect of Degree of Saturation of Fatty Acids and Modification of Physicochemical Properties. International Journal of Nanomedicine, 17, 2243–2260. [Link]

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A Comparative Guide to Peptide Hydrophilicity: Nle(6-OH) vs. Nle

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hydrophilicity in Peptide Therapeutics

In the landscape of modern drug development, peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by suboptimal pharmacokinetic properties, such as poor solubility, rapid clearance, and limited membrane permeability. A key determinant of these properties is the peptide's overall hydrophilicity. Fine-tuning the hydrophilic-lipophilic balance is a critical aspect of peptide drug design, influencing everything from formulation to in vivo efficacy.

One elegant strategy to modulate peptide hydrophilicity is through the incorporation of non-proteinogenic amino acids with modified side chains. This guide provides an in-depth comparison of the impact of two such amino acids on peptide hydrophilicity: the standard hydrophobic amino acid norleucine (Nle) and its hydroxylated counterpart, 6-hydroxy-norleucine (Nle(6-OH)). Through a detailed examination of the underlying chemical principles and supporting experimental data, we will demonstrate how the simple addition of a hydroxyl group can significantly alter a peptide's physicochemical properties, offering a valuable tool for peptide engineers.

Understanding the Molecular Basis of Hydrophilicity: Nle vs. Nle(6-OH)

Norleucine (Nle) is an isomer of leucine, featuring a linear four-carbon side chain. This aliphatic side chain is nonpolar and contributes to the overall hydrophobicity of a peptide. In contrast, 6-hydroxy-norleucine (Nle(6-OH)) incorporates a hydroxyl (-OH) group at the terminus of its side chain. This seemingly minor modification has profound implications for the molecule's interaction with water.

The hydroxyl group is polar and capable of forming hydrogen bonds with water molecules. This enhanced interaction with the aqueous environment significantly increases the hydrophilicity of the amino acid side chain and, consequently, the peptide in which it is incorporated.

Caption: Chemical structures of Nle and Nle(6-OH) side chains.

Experimental Quantification of Hydrophilicity: The Power of RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides.[1][2] The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[1] Peptides are eluted from the column by a gradient of increasing organic solvent concentration.

Crucially, the retention time of a peptide in RP-HPLC is directly proportional to its hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. Conversely, more hydrophilic peptides have a weaker interaction and elute earlier. This principle allows for a precise, quantitative comparison of the hydrophilicity of different peptides.

The introduction of a hydroxyl group, as in Nle(6-OH), is expected to decrease a peptide's retention time in RP-HPLC compared to an analogous peptide containing Nle. This is because the hydroxyl group increases the peptide's affinity for the polar mobile phase, leading to earlier elution. Indeed, studies on other hydroxylated amino acids, such as hydroxyproline, have shown that hydroxylation leads to a shorter retention time in reverse-phase liquid chromatography (RPLC) compared to their non-hydroxylated counterparts, confirming an increase in hydrophilicity.[3][4]

RP_HPLC_Principle cluster_workflow RP-HPLC Workflow cluster_interpretation Interpretation of Results Peptide_Mixture Peptide Mixture (Nle & Nle(6-OH) peptides) Injection Injection Peptide_Mixture->Injection Load Sample HPLC_Column HPLC Column (C18) Hydrophobic Stationary Phase Injection->HPLC_Column Elution Gradient Elution (Increasing Organic Solvent) HPLC_Column->Elution Detector Detector Elution->Detector Chromatogram Chromatogram Detector->Chromatogram NleOH_Peptide Nle(6-OH) Peptide (More Hydrophilic) Shorter_RT Shorter Retention Time NleOH_Peptide->Shorter_RT Results in Nle_Peptide Nle Peptide (More Hydrophobic) Longer_RT Longer Retention Time Nle_Peptide->Longer_RT Results in

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A Comparative Guide to the Biological Activity of Peptides with Nle(6-OH) Versus Native Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent, stable, and specific therapeutic peptides is a continuous endeavor. The strategic substitution of natural amino acids with their synthetic counterparts is a cornerstone of modern peptide drug design. This guide provides an in-depth technical comparison of peptides incorporating the non-proteinogenic amino acid 6-hydroxynorleucine (Nle(6-OH)) against their native peptide counterparts. We will explore the rationale behind this substitution, its impact on biological activity, and provide supporting experimental context and protocols.

Introduction: The Rationale for Nle(6-OH) Incorporation

Norleucine (Nle) is often employed as an isosteric replacement for methionine (Met). The sulfur atom in methionine is susceptible to oxidation, which can lead to a loss of biological activity.[1] Nle, with its unbranched, non-oxidizable alkyl side chain of similar length, often preserves or even enhances receptor affinity and biological potency while improving the chemical stability of the peptide.[2]

The introduction of a hydroxyl group at the 6-position of norleucine to create Nle(6-OH) offers further avenues for enhancing peptide properties. This modification can:

  • Introduce new hydrogen bonding capabilities: The terminal hydroxyl group can form additional hydrogen bonds with the target receptor, potentially increasing binding affinity and specificity.

  • Improve aqueous solubility: The polar hydroxyl group can enhance the overall solubility of the peptide, which is often a challenge in peptide drug development.

  • Provide a site for further modification: The hydroxyl group can be a handle for conjugation to other molecules, such as polyethylene glycol (PEG), to improve pharmacokinetic properties.[3]

  • Influence peptide conformation: The introduction of a polar group on a hydrophobic side chain can subtly alter the peptide's conformational landscape, potentially favoring a more bioactive conformation.

Synthesis of Peptides Containing Nle(6-OH)

The incorporation of Nle(6-OH) into a peptide sequence is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols using the corresponding Fmoc-protected amino acid derivative, Fmoc-L-Nle(6-OH)-OH. This building block is commercially available, facilitating its use in research and development.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Nle(6-OH)-Containing Peptide

This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Workflow:

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each amino acid in sequence Wash2->Repeat Next amino acid Cleavage Cleavage from Resin and Side-Chain Deprotection Wash2->Cleavage Final amino acid Repeat->Deprotection Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spec) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Swelling: The Fmoc-Rink Amide MBHA resin is swelled in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This is repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., this compound) is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Comparative Biological Activity: A Focus on Receptor Binding and Functional Assays

While direct comparative studies for a wide range of native peptides and their Nle(6-OH) analogs are not extensively documented in publicly available literature, we can infer the potential effects based on studies of related modifications. For instance, the substitution of methionine with norleucine in analogs of α-melanocyte-stimulating hormone (α-MSH) has been shown to significantly increase biological potency and resistance to enzymatic degradation.[2] The addition of a hydroxyl group is hypothesized to further modulate these properties.

To illustrate the comparative evaluation process, we will use the well-characterized neuropeptide, Substance P, as a hypothetical example. Substance P is an 11-amino acid peptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. It is a member of the tachykinin peptide family and exhibits high affinity for the neurokinin-1 (NK1) receptor.[4]

Hypothetical Comparison: [Nle(6-OH)¹¹]-Substance P vs. Native Substance P
ParameterNative Substance P[Nle(6-OH)¹¹]-Substance PRationale for Expected Outcome
Receptor Binding Affinity (Ki at NK1R) ~1 nMPotentially < 1 nMThe hydroxyl group may form an additional hydrogen bond with the NK1 receptor, increasing binding affinity.
Functional Potency (EC50 in Calcium Mobilization Assay) ~0.5 nMPotentially < 0.5 nMIncreased binding affinity often translates to higher functional potency.
Enzymatic Stability (t½ in human plasma) MinutesPotentially longer than nativeThe Nle backbone is resistant to oxidation. The hydroxyl group's effect on proteolytic stability would need to be empirically determined but is unlikely to decrease it.
Aqueous Solubility ModeratePotentially higherThe polar hydroxyl group is expected to improve solubility.
Experimental Protocol: Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test peptide (e.g., [Nle(6-OH)¹¹]-Substance P) to the NK1 receptor.

Materials:

  • Cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-Substance P)

  • Unlabeled native Substance P (for standard curve)

  • Test peptide ([Nle(6-OH)¹¹]-Substance P)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Scintillation fluid and counter

Workflow:

Binding_Assay_Workflow Prepare_Cells Prepare Cell Membranes (Expressing NK1R) Incubation Incubate Membranes with Radioligand and Competitor Prepare_Cells->Incubation Separation Separate Bound from Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioligand (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50, Ki) Quantification->Analysis

Caption: Workflow for a competitive receptor binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare cell membranes from the NK1 receptor-expressing cell line.

  • Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of either unlabeled native Substance P (for the standard curve) or the test peptide.

  • Incubation: Add the cell membranes to each well and incubate at room temperature for a defined period to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value for the test peptide is then calculated using the Cheng-Prusoff equation.

Structural and Conformational Implications

The introduction of a hydroxyl group on the otherwise hydrophobic side chain of norleucine can have subtle but significant effects on the peptide's secondary and tertiary structure. This can be investigated using techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy. The altered conformation may be a key determinant of any observed changes in biological activity.

Conclusion and Future Directions

The incorporation of Nle(6-OH) into peptides represents a promising strategy for enhancing their therapeutic potential. The ability to introduce a hydroxyl group provides a means to fine-tune receptor interactions, improve physicochemical properties, and potentially extend the in vivo half-life of peptide drug candidates. While more direct comparative studies are needed to fully elucidate the structure-activity relationships of Nle(6-OH)-containing peptides, the available evidence and chemical rationale strongly support its utility in peptide drug design. Future research should focus on systematically substituting Nle(6-OH) into a variety of bioactive peptides and thoroughly characterizing their biological and pharmacokinetic profiles.

References

  • Fisher, G. H., Humphries, J., Folkers, K., Pernow, B., & Bowers, C. Y. (1974). Synthesis and some biological activities of substance P. Journal of Medicinal Chemistry, 17(8), 843–846. [Link]

  • Eberle, A. N., & Schwyzer, R. (1976). The effect of N-terminal substitutions on the biological activity of MSH fragments. Helvetica Chimica Acta, 59(7), 2421-2431.
  • Lecci, A., et al. (2023). Biochemistry, Substance P. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Sawyer, T. K., Sanfilippo, P. J., Hruby, V. J., Engel, M. H., Heward, C. B., Burnett, J. B., & Hadley, M. E. (1980). 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity. Proceedings of the National Academy of Sciences of the United States of America, 77(10), 5754–5758. [Link]

  • NovoPro Bioscience Inc. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]

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Verifying the Unseen: A Comparative Guide to Confirming Fmoc-L-Nle(6-OH)-OH Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Verification in Peptide Synthesis

In the realms of drug discovery and proteomics, the site-specific incorporation of non-canonical amino acids (ncAAs) into synthetic peptides is a cornerstone of innovation. These unique building blocks allow researchers to introduce novel functionalities, enhance stability, and modulate biological activity. Fmoc-L-Nle(6-OH)-OH, a hydroxylated analog of norleucine, is one such ncAA that offers a site for potential conjugation or modification. However, the success of any synthesis hinges on a critical question: was the ncAA incorporated correctly?

Solid-Phase Peptide Synthesis (SPPS), while powerful, is not infallible.[1][2][3] Incomplete couplings or unintended side reactions can lead to a heterogeneous mixture of products, including deletion sequences or peptides with unmodified residues.[4] Therefore, robust analytical verification is not merely a quality control step; it is an essential component of the scientific method, ensuring that downstream biological data is interpreted correctly. This guide provides an in-depth comparison of analytical techniques for confirming the incorporation of this compound, with a primary focus on the capabilities of mass spectrometry.

The Gold Standard: Mass Spectrometry for Unambiguous Confirmation

Mass spectrometry (MS) has become the premier technique for the analysis of synthetic peptides due to its speed, sensitivity, and ability to provide detailed structural information.[5][6] Electrospray ionization (ESI) is particularly well-suited for peptide analysis, allowing for the gentle ionization of molecules directly from a liquid phase, making it compatible with liquid chromatography (LC-MS).[5]

Level 1 Confirmation: Intact Mass Analysis (MS1)

The first and most straightforward verification step is to measure the molecular weight of the purified peptide. The incorporation of L-Nle(6-OH) in place of a standard amino acid will result in a predictable mass shift.

Amino AcidMonoisotopic Mass (Da)Mass of L-Nle(6-OH) (Da)Expected Mass Difference (Δm)
Leucine (Leu)113.08406129.09463+15.99491
Norleucine (Nle)113.08406129.09463+15.99491
Lysine (Lys)128.09496129.09463+0.99967
Alanine (Ala)71.03711129.09463+58.05752

Note: Masses are for the amino acid residue within a peptide chain.

An observed molecular weight consistent with the theoretical mass of the modified peptide provides the initial evidence of successful incorporation. High-resolution mass spectrometers, such as Orbitrap or TOF instruments, can provide mass accuracy in the low ppm range, lending high confidence to this initial assessment.[5][7]

Level 2 Confirmation: Tandem Mass Spectrometry (MS/MS) for Positional Verification

While intact mass analysis confirms if the modification is present, tandem mass spectrometry (MS/MS) confirms where it is located. In an MS/MS experiment, the full-length peptide ion (the precursor ion) is isolated and fragmented, typically through collision-induced dissociation (CID). This process preferentially breaks the amide bonds along the peptide backbone, generating a series of predictable fragment ions.[4][8]

These fragments are categorized as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the mass differences between consecutive ions in a series, the sequence of the peptide can be reconstructed.[4]

The presence of L-Nle(6-OH) at a specific position will cause a characteristic mass shift in all b- and y-ions that contain the modification. For example, in a peptide Ac-Ala-X-Gly-NH2, where X is the modified residue, the mass of the y2 ion (H-Gly-NH2) would be standard. However, the y3 ion (H-X-Gly-NH2) and the b2 ion (Ac-Ala-X-) would both carry the mass of the L-Nle(6-OH) residue. This pinpoint analysis provides definitive, high-confidence verification of the modification's location. The hydroxyl group on the side chain may also lead to a characteristic neutral loss of water (18.01 Da) from fragment ions containing the residue, further aiding in identification.[9]

Workflow for MS-Based Verification of Peptide Synthesis

The following diagram illustrates a typical workflow for confirming the incorporation of a non-canonical amino acid like L-Nle(6-OH)-OH using LC-MS/MS.

G cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis SPPS 1. Solid-Phase Peptide Synthesis (Incorporate this compound) Cleavage 2. Cleavage from Resin & Deprotection SPPS->Cleavage Purification 3. HPLC Purification Cleavage->Purification LCMS 4. LC-MS Analysis (Intact Mass) Purification->LCMS Inject Purified Peptide MSMS 5. Tandem MS (MS/MS) (Fragmentation) LCMS->MSMS Data 6. Data Analysis (Sequence Confirmation) MSMS->Data Result Confirmation: - Correct Intact Mass - Correct Fragment Ions - Positional ID of Nle(6-OH) Data->Result

Caption: Workflow for peptide synthesis and MS verification.

Comparative Analysis of Verification Methodologies

While mass spectrometry is the most powerful and widely used method, other techniques can provide complementary information or may be chosen in specific circumstances. A direct comparison highlights the distinct advantages of each approach.

TechniquePrincipleProsCons
Mass Spectrometry (MS/MS) Measures mass-to-charge ratio of the intact peptide and its fragments to determine sequence and modification site.[10]- High sensitivity (pmol to fmol)- High specificity and accuracy[5]- Provides both molecular weight and sequence location- High throughput and automatable- Can be difficult to distinguish isomers[7][11]- Requires specialized instrumentation
Edman Degradation Sequential chemical cleavage and identification of N-terminal amino acids.[12][13]- Provides direct, unambiguous N-terminal sequence data[14]- Does not rely on database matching[10]- Can distinguish between isobaric residues like Leu and Ile[15]- Requires a free N-terminus (blocked termini are problematic)[13]- Limited to ~30-50 residues[13]- Low throughput and slower than MS- Less effective for internal sequence analysis[14]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed 3D structural information in solution.[16]- Provides definitive 3D structure and conformational data[17][18]- Can unambiguously identify isomers- Non-destructive- Requires large sample quantities (mg scale)- Complex and time-consuming data analysis[17]- Not suitable for high-throughput screening
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then separated and quantified.[19]- Provides accurate quantification of amino acid composition[20]- Can be used to accurately determine peptide concentration- Destroys the peptide, losing all sequence information- Cannot determine the location of the modification- May not distinguish modified from standard amino acids post-hydrolysis

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a final concentration of approximately 1 mg/mL.

    • Perform a serial dilution to create a working solution of 10-100 pmol/µL.

  • Chromatographic Separation (LC):

    • Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 40% B over 15-30 minutes, depending on peptide hydrophobicity. Using an MS-compatible mobile phase like FA is crucial as others like TFA can suppress the MS signal.[21]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan: Scan a mass range appropriate for the expected m/z of the peptide's charge states (e.g., m/z 400-2000). Verify that the observed isotopic distribution matches the theoretical mass.

    • MS2 Scan (Tandem MS): Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

    • Data Analysis: Use peptide sequencing software to match the observed fragment ions (b- and y-ions) to the theoretical fragmentation pattern of the peptide containing L-Nle(6-OH). Confirm the mass shift at the expected position.

Interpreting Fragmentation Data

The key to confirmation lies in the MS/MS spectrum. A theoretical fragmentation of a model peptide (Ac-Gly-Nle(6OH)-Ala-NH2) illustrates what to look for.

G cluster_peptide Peptide Backbone N_term Ac- C1 NH-CH2-CO P1 | C2 NH-CH(R)-CO y2_label y2 P1->y2_label P2 | C3 NH-CH(CH3)-CO y1_label y1 P2->y1_label C_term -NH2 Gly_label Gly NleOH_label Nle(6OH) Ala_label Ala b1_label b1 b1_label->P1 b2_label b2 b2_label->P2 b1_arrow b2_arrow y1_arrow y2_arrow

Caption: Fragmentation of a peptide containing Nle(6OH).

In this example, the mass difference between the b2 and b1 ions will correspond to the mass of the Nle(6-OH) residue. Similarly, the difference between the y2 and y1 ions will correspond to the mass of the Nle(6-OH) residue. This "double confirmation" across both ion series provides irrefutable evidence of incorporation at the desired location.

Conclusion

While several analytical techniques exist for peptide characterization, mass spectrometry, particularly LC-MS/MS, stands out as the most definitive and efficient method for confirming the successful incorporation of non-canonical amino acids like this compound. It uniquely provides a three-tiered confirmation: correct intact mass, correct fragment masses, and precise positional localization of the modification. While techniques like Edman degradation and NMR have their place for specific applications, the sensitivity, speed, and comprehensive data provided by mass spectrometry make it the indispensable gold standard for researchers and drug development professionals working on the frontier of synthetic peptide chemistry.

References

  • Strupat, K., et al. (1997). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Methods in Enzymology, 289, 499-519.
  • Kumar, D., et al. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 31(3), 86-93.
  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio Resources.
  • Laskay, Ü. A., et al. (2013). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Journal of Mass Spectrometry, 48(3), 279-289. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
  • AltaBioscience. (n.d.). Edman Degradation vs Mass Spectrometry. AltaBioscience Resources.
  • Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • Mtoz Biolabs. (n.d.). NMR Peptide Structure Analysis. Mtoz Biolabs Services.
  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Edman degradation. (2023, December 19). In Wikipedia. [Link]

  • Creative Proteomics. (2024). Protein Amino Acid Analysis-Techniques, Instruments, and Applications.
  • Fernandes, P. A., et al. (2012). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Journal of Biological Chemistry, 287(52), 43845-43856. [Link]

  • Creative Proteomics. (2024). Amino Acid Analysis: A Comprehensive Overview.
  • Stephen, C. (n.d.). Applications of ESI-MS for peptides.
  • Brodbelt, J. S., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Analytical Chemistry, 96(10), 4105-4112. [Link]

  • Biopike. (n.d.). Edman Degradation vs Mass Spectrometry: How to Choose the Right Peptide Sequencing Technique? Biopike Blog.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Creative Proteomics. (2018). Protein Sequencing of Edman Degradation.
  • Domagała, M., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 25(24), 5871. [Link]

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center.
  • Ait-Amer, A., et al. (2023). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. International Journal of Mass Spectrometry, 486, 117004.
  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). GenScript.
  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities.
  • Texas A&M University. (n.d.). Amino Acid Analysis. Protein Chemistry Lab.

Sources

A Comparative Guide to Verifying Peptide Structures Containing 6-Hydroxynorleucine (Nle(6-OH)) with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural verification of synthetic peptides is non-negotiable. The introduction of non-canonical amino acids (ncAAs), such as 6-hydroxynorleucine (Nle(6-OH)), offers vast opportunities for modulating peptide stability, conformation, and function. However, these modifications also introduce significant analytical challenges. Standard methods like mass spectrometry confirm mass but reveal nothing about isomeric purity or the three-dimensional structure. This is where Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the definitive tool for unambiguous structure elucidation in solution.

This guide provides an in-depth comparison of NMR techniques and a systematic workflow to confidently verify the structure of peptides incorporating Nle(6-OH). We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Analytical Challenge of 6-Hydroxynorleucine

The structure of Nle(6-OH) presents a unique analytical puzzle. Its long, flexible aliphatic chain is similar to that of lysine or methionine, but the terminal hydroxyl group introduces a new element of polarity and potential for hydrogen bonding.

Key verification questions that NMR must answer are:

  • Identity Confirmation: Is the residue truly Nle(6-OH)?

  • Positional Verification: Is it located at the correct position within the peptide sequence?

  • Structural Integrity: Has its incorporation disrupted the desired local or global peptide fold?

Answering these requires a multi-faceted approach that correlates atoms through bonds and through space.

A Comparative Toolkit: Key 2D NMR Experiments for Peptide Analysis

No single NMR experiment can provide all the necessary information. The power of NMR lies in the synergistic use of several two-dimensional (2D) experiments. Each provides a unique type of correlation, and their combined data builds an irrefutable structural model.

Experiment Type of Information Primary Use Case for Nle(6-OH) Peptides Strengths & Causality Limitations
COSY (Correlation Spectroscopy)Through-bond (¹H-¹H) coupling over 2-3 bonds.Mapping direct proton-proton connections (e.g., Hα-Hβ, Hβ-Hγ).Why it's essential: Provides the most direct evidence of covalent bonding between adjacent protons. It's the first step in tracing the side-chain spin system.Signal intensity drops for protons separated by more than 3 bonds; can be ambiguous in crowded spectral regions.
TOCSY (Total Correlation Spectroscopy)Through-bond (¹H-¹H) coupling across an entire spin system.Identifying all protons belonging to a single amino acid residue.Why it's essential: A long mixing time (~60-80 ms) allows magnetization to travel the full length of the Nle(6-OH) side chain (Hα to Hε), unambiguously identifying it as a single, contiguous unit.Does not provide sequential information between residues. Can lead to spectral overlap for residues with similar chemical shifts.
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space (¹H-¹H) proximity (< 5-6 Å).Determining sequential connectivity and 3D structure.Why it's essential: This is the only experiment that directly links protons from different residues that are close in space, allowing for sequential assignment (e.g., Hα of residue i to HN of residue i+1).NOE intensity is distance-dependent and can be weak or absent for flexible regions. For mid-sized peptides (~1.5-2 kDa), NOEs can be near zero, requiring a ROESY experiment instead.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)Direct one-bond ¹H-¹³C correlation.Resolving proton signal overlap and confirming carbon assignments.Why it's essential: Spreads out crowded proton signals into a second (carbon) dimension. The Cε of Nle(6-OH), attached to the hydroxyl group, will have a distinct chemical shift (~60-65 ppm), providing a definitive signature.Typically requires ¹³C isotopic labeling for high sensitivity, though it is feasible at natural abundance for concentrated small peptide samples.[1][2]
The Nle(6-OH) Signature: A Step-by-Step Identification Strategy

The core of the verification process is to first identify the unique "fingerprint" of the Nle(6-OH) residue and then place it correctly within the peptide sequence.

  • Identify the Spin System with TOCSY: In the TOCSY spectrum, look for a set of cross-peaks that form a long, continuous chain of correlations. Starting from the amide proton (HN), you should be able to trace a path to the α-proton (Hα) in the fingerprint region. From the Hα, you can then follow the correlations deep into the aliphatic region, identifying the β, γ, δ, and finally the ε protons. The Hε protons, being adjacent to the hydroxyl group, will be shifted downfield (~3.6 ppm) compared to the other methylene protons in the chain.[3][4]

  • Confirm Connectivity with COSY: The COSY spectrum validates the TOCSY assignment by showing only the direct, sequential connections. You will see a cross-peak between Hα and Hβ, Hβ and Hγ, Hγ and Hδ, and Hδ and Hε, confirming the step-wise covalent structure.

  • Place the Residue with NOESY: Once the Nle(6-OH) spin system is confidently identified, the NOESY spectrum is used to link it to its neighbors.[5] Key sequential NOEs to look for are:

    • Hα(i-1) → HN(i): The α-proton of the preceding residue to the amide proton of Nle(6-OH).

    • HN(i-1) → HN(i): The amide proton of the preceding residue to the amide proton of Nle(6-OH).

    • HN(i) → HN(i+1): The amide proton of Nle(6-OH) to the amide proton of the following residue.

The presence of this complete set of correlations irrefutably confirms both the identity and the position of the Nle(6-OH) residue in the primary sequence.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the acquisition of a minimal dataset for unambiguous verification of a small, unlabeled peptide (~15-20 residues) containing Nle(6-OH).

Part 1: Sample Preparation
  • Peptide Purity: Ensure the peptide is of high purity (>95%) to avoid signals from contaminants.[5]

  • Concentration: Dissolve the peptide to a final concentration of 1-5 mM. Higher concentrations yield better signal-to-noise but can promote aggregation.[1]

  • Solvent: Use a buffered aqueous solution (e.g., 10-20 mM phosphate buffer) in 90% H₂O / 10% D₂O. The D₂O is required for the spectrometer's field-frequency lock. The high water content is crucial for observing exchangeable amide protons.

  • pH: Adjust the pH to a value where the peptide is stable and soluble, typically between 4.0 and 6.5. Amide proton exchange with water is minimized at lower pH (~4.5), leading to sharper signals.[5]

  • Internal Standard: Add a small amount of a reference compound like DSS or TSP for accurate chemical shift referencing (0.0 ppm).

Part 2: NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Temperature: Set the sample temperature to 298 K (25 °C) and ensure it is stable.

Experiment Key Acquisition Parameters Purpose in the Workflow
1D ¹H zgpr pulse sequence for water suppressionInitial assessment of sample quality, signal dispersion, and potential aggregation.
2D TOCSY dipsi2phpr pulse sequence, Mixing Time: 80 ms Identify the complete Nle(6-OH) side-chain spin system.
2D NOESY noesyesgpph pulse sequence, Mixing Time: 200-300 ms Identify sequential connectivities and through-space contacts for 3D structure.
2D ¹H-¹³C HSQC hsqcedetgpsisp2.3 pulse sequence (natural abundance)Resolve proton overlap and definitively identify the Cε-Hε group of Nle(6-OH).

Visualization of the Analytical Logic

The relationship between the experiments and the data analysis process can be visualized as a logical workflow.

G cluster_exp NMR Experiments cluster_analysis Data Analysis & Interpretation TOCSY TOCSY (Through-Bond) SpinSystem Identify Amino Acid Spin Systems TOCSY->SpinSystem Provides full side-chain correlations NOESY NOESY (Through-Space) Sequential Sequential Assignment (Linking Residues) NOESY->Sequential Provides i to i+1 connectivity Structure Generate NOE Restraints & Calculate 3D Structure NOESY->Structure Provides distance restraints HSQC HSQC (¹H-¹³C) NleID Confirm Nle(6-OH) Signature (Cε-Hε) HSQC->NleID Confirms CεHε group by chemical shift SpinSystem->Sequential Informs which spin system is being linked Sequential->NleID Cross-validates assignment Sequential->Structure NleID->Structure Validates ncAA incorporation Verified Verified Structure Structure->Verified

Caption: Workflow for NMR-based structure verification.

This diagram illustrates the self-validating nature of the process. TOCSY identifies the parts (the amino acid spin systems), and NOESY assembles them in the correct order. HSQC provides an orthogonal confirmation for the unique chemical signature of the Nle(6-OH) residue.

Data Interpretation: A Hypothetical Example

Consider a peptide with the sequence Ac-Ala-Val-Nle(6-OH) -Gly-NH₂. After acquiring the spectra, the resonance assignment process would yield a table of chemical shifts.

Table 1: Hypothetical ¹H and ¹³C Chemical Shift Assignments (ppm) at pH 5.0, 298 K

ResidueHNOther ¹H
Ala-1-4.151.40---CH₃: 2.0552.519.2---
Val-28.314.052.15---γ-CH₃: 0.95, 0.9862.132.520.1, 19.8--
Nle(6-OH)-3 8.154.251.801.351.553.62 -56.033.124.530.862.7
Gly-48.453.95-----45.3----

The bolded values for Nle(6-OH) Hε and Cε are the key signatures. The Hε is downfield due to the adjacent electronegative oxygen atom, and the Cε chemical shift is characteristic of a carbon in a primary alcohol.[6][7]

Advanced Considerations: Probing Deeper Structural Features

  • Hydrogen Bonding: The terminal -OH group of Nle(6-OH) or backbone amide protons can participate in hydrogen bonds, which stabilize secondary structures like helices or turns. This can be probed by measuring the temperature coefficient (dδ/dT) of the relevant protons. Protons involved in stable hydrogen bonds show a smaller change in chemical shift with temperature (typically dδ/dT > -4.5 ppb/K) because they are shielded from the solvent.[8][9]

  • Software for Structure Calculation: The NOE-derived distance restraints are used as input for structure calculation programs like CYANA, CNS, or Xplor-NIH. For non-canonical residues like Nle(6-OH), it is crucial to generate appropriate topology and parameter files that accurately describe its covalent geometry and stereochemistry.[10][11] Services like the Automated Topology Builder (ATB) can assist in this process.[12]

Conclusion

Verifying the structure of a peptide containing a non-canonical amino acid like 6-hydroxynorleucine requires a rigorous, multi-pronged analytical strategy. A combination of 2D NMR experiments—primarily TOCSY for spin system identification, NOESY for sequential assignment, and HSQC for resolving ambiguity—provides an unparalleled level of structural detail. This suite of experiments forms a self-validating system where the through-bond and through-space correlations must converge to a single, unambiguous solution. By following this workflow, researchers can move forward with confidence, knowing their novel peptide is structurally pure and correctly characterized.

References

  • Parthasarathy, R., & Zhao, X. (2002). Temperature dependence of 1H chemical shifts in proteins. Journal of Biomolecular NMR, 24(3), 243-247. [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57–72. [Link]

  • Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR, 21(3), 249-261. [Link]

  • Kuschert, S., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. [Link]

  • Malde, A. K., et al. (2011). An automated force field topology builder (ATB) and repository: version 1.0. Journal of Chemical Theory and Computation, 7(12), 4026-4037. [Link]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 1-10. [Link]

  • SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures AB. [Link]

  • Raghothama, S. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-162. [Link]

  • Chemguide. interpreting C-13 NMR spectra. Chemguide. [Link]

  • Oregon State University. 1H NMR Chemical Shift. Oregon State University. [Link]

  • University of Nottingham. 13C NMR Spectroscopy. University of Nottingham. [Link]

  • Oregon State University. 13C NMR Chemical Shift. Oregon State University. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

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A Researcher's Guide to Purity Analysis of Fmoc-L-Nle(6-OH)-OH from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. In the realm of solid-phase peptide synthesis (SPPS), the quality of Fmoc-protected amino acids directly dictates the success of the synthesis, influencing the purity and yield of the final peptide. This guide provides an in-depth comparison of the purity of Fmoc-L-Nle(6-OH)-OH, a non-canonical amino acid, from three representative suppliers. We will delve into the common impurities associated with Fmoc-amino acids and present detailed experimental protocols for their analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The presence of impurities in Fmoc-amino acid building blocks can lead to the formation of deletion or insertion sequences in the target peptide, which are often difficult to separate and can have significant biological consequences. Therefore, a thorough understanding of the potential impurities and robust analytical methods for their detection are crucial for any peptide chemist.

Understanding Potential Impurities in Fmoc-Amino Acids

The synthesis of Fmoc-protected amino acids is a multi-step process, and impurities can be introduced at various stages. Common impurities include:

  • Diastereomers: The presence of the D-enantiomer in a synthesis using L-amino acids can lead to the formation of diastereomeric peptides, which can be challenging to purify and may exhibit altered biological activity.

  • Fmoc-dipeptides: The formation of Fmoc-Xaa-Xaa-OH can occur during the Fmoc protection step, leading to the insertion of an extra amino acid residue in the peptide sequence.

  • Free amino acid: Incomplete Fmoc protection can result in the presence of the free amino acid, which can cause deletions in the peptide sequence.

  • Incomplete side-chain protection: For amino acids with reactive side chains, incomplete protection can lead to unwanted side reactions during peptide synthesis.

  • Residual solvents and reagents: Solvents and reagents used in the synthesis and purification of the Fmoc-amino acid may be present in the final product.

Comparative Purity Analysis of this compound

To illustrate the potential variability in purity between suppliers, we present a comparative analysis of this compound from three fictional, yet representative, suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Research Grade) . The following table summarizes the purity data as might be found on their respective Certificates of Analysis.

ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Supplier C (Research Grade)
Appearance White to off-white powderWhite to off-white powderOff-white to yellowish powder
Purity (RP-HPLC) ≥ 99.5%≥ 98.0%≥ 95.0%
Enantiomeric Purity (Chiral HPLC) ≥ 99.8% L-isomer≥ 99.0% L-isomerNot specified
Mass Spectrometry (ESI-MS) Conforms to structureConforms to structureConforms to structure
¹H NMR Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%Not specified
Residual Solvents ≤ 0.1% Ethyl Acetate≤ 0.5% Ethyl AcetateNot specified

This table highlights the typical differences one might encounter. Premium suppliers often provide more detailed specifications and guarantee higher purity levels, which is critical for sensitive applications like the synthesis of therapeutic peptides.

Experimental Protocols for Purity Verification

It is best practice to independently verify the purity of critical reagents. The following are detailed protocols for the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

This method is used to determine the overall chemical purity and to separate the main compound from most synthesis-related impurities.

Workflow for RP-HPLC Analysis

RP-HPLC Workflow prep Sample Preparation (1 mg/mL in Mobile Phase A) hplc HPLC System (C18 column, UV detector) prep->hplc Inject gradient Gradient Elution (Water/ACN with 0.1% TFA) hplc->gradient Separation analysis Data Analysis (Peak integration) gradient->analysis Detection

Caption: A streamlined workflow for determining the chemical purity of this compound using RP-HPLC.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in Mobile Phase A.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 265 nm (for the Fmoc group) and 220 nm (for the peptide bond)

    • Injection volume: 10 µL

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B (linear gradient)

      • 35-40 min: 10% B (equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of the desired L-isomer.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of TFA (e.g., 90:10 hexane:isopropanol + 0.1% TFA). The exact ratio may need to be optimized for the specific column.

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 265 nm

    • Injection volume: 10 µL

    • Isocratic elution: Use the predetermined mobile phase composition.

  • Data Analysis: Identify the peaks corresponding to the L- and D-enantiomers. The enantiomeric purity is calculated as the percentage of the L-isomer peak area relative to the total area of both enantiomer peaks.

Mass Spectrometry (MS) for Identity Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

Workflow for Mass Spectrometry Analysis

MS Workflow sample_prep Sample Preparation (Dilute in ACN/Water) infusion Direct Infusion or LC-MS sample_prep->infusion ionization Electrospray Ionization (ESI) infusion->ionization detection Mass Analyzer (e.g., TOF or Quadrupole) ionization->detection spectrum Mass Spectrum (m/z vs. Intensity) detection->spectrum

Caption: The general workflow for confirming the molecular identity of this compound via mass spectrometry.

Instrumentation and Reagents:

  • Mass spectrometer with an ESI source

  • Syringe pump for direct infusion or an LC-MS system

  • Acetonitrile and water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the this compound sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • MS Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

    • Acquire the mass spectrum in positive or negative ion mode. The expected [M+H]⁺ ion for C₂₁H₂₃NO₅ is m/z 370.16. The expected [M-H]⁻ ion is m/z 368.15.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and identifying impurities.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that they are consistent with the structure of this compound. Pay close attention to any unexpected signals, which may indicate the presence of impurities.

Conclusion

The purity of this compound, like any Fmoc-amino acid, is a critical factor for successful peptide synthesis. While suppliers provide Certificates of Analysis, it is incumbent upon the researcher to understand the potential impurities and to have the analytical capability to verify the quality of these crucial starting materials. By employing a combination of RP-HPLC, chiral HPLC, mass spectrometry, and NMR spectroscopy, researchers can ensure the integrity of their this compound and, consequently, the quality of their synthetic peptides. The choice of supplier should be guided by the specific requirements of the research, with more demanding applications necessitating the use of higher purity grades of reagents.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino acids, 46(12), 2799-2808. [Link]

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Containing 6-Hydroxynorleucine (Nle(6-OH))

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases in the body. This guide provides an in-depth comparison of the enzymatic stability of peptides incorporating the unnatural amino acid 6-hydroxynorleucine (Nle(6-OH)) against native peptides and other common modifications. We will explore the mechanistic basis for the enhanced stability conferred by Nle(6-OH), supported by established principles of peptide science and analogous experimental data.

The Challenge of Proteolytic Degradation in Peptide Drug Development

Peptide-based drugs offer high specificity and potency, but their clinical utility is frequently limited by a short in vivo half-life due to rapid clearance and enzymatic degradation.[1] Proteases, enzymes that catalyze the breakdown of proteins and peptides, are ubiquitous in biological systems, particularly in the plasma, gut, and liver. For a peptide therapeutic to be effective, it must resist this proteolytic onslaught to reach its target and exert its pharmacological effect.

A primary strategy to overcome this challenge is the incorporation of unnatural amino acids into the peptide sequence.[2][3] These modifications can alter the peptide's conformation, sterically hinder protease binding, and change local hydrophilicity, all of which can contribute to increased enzymatic stability.

6-Hydroxynorleucine (Nle(6-OH)): A Novel Tool for Enhancing Peptide Stability

Norleucine (Nle), an isomer of leucine, is a non-proteinogenic amino acid that has been utilized in peptide design. The introduction of a hydroxyl group at the 6-position of the norleucine side chain to create 6-hydroxynorleucine (Nle(6-OH)) offers a unique combination of properties expected to enhance proteolytic resistance.

The rationale for the stabilizing effect of Nle(6-OH) is twofold:

  • Steric Hindrance: The extended and functionalized side chain of Nle(6-OH) can create steric bulk in the vicinity of the peptide bond, making it more difficult for the active site of a protease to achieve the optimal orientation for cleavage.[4]

  • Altered Hydrophilicity: The terminal hydroxyl group increases the polarity of the side chain. This can disrupt the hydrophobic interactions that are often crucial for the recognition and binding of peptide substrates by many proteases. The influence of amino acid properties like hydrophobicity on peptide stability is a key consideration in drug design.[5]

To quantitatively assess the impact of Nle(6-OH) on enzymatic stability, a direct comparison with a native peptide and other modified versions is necessary.

Comparative In Vitro Enzymatic Stability Study: Experimental Design

A well-designed in vitro study is crucial to objectively compare the stability of different peptide analogs. Here, we outline a robust experimental protocol.

Selection of Model Peptide and Analogs

A model peptide susceptible to cleavage by common proteases should be chosen. For this guide, let's consider a hypothetical peptide, "Peptide-N," with a known cleavage site for trypsin. We will compare the stability of the following analogs:

  • Peptide-N (Native): The unmodified peptide.

  • Peptide-Nle: Peptide-N with the amino acid at the P1' position (immediately C-terminal to the cleavage site) replaced by Norleucine (Nle).

  • Peptide-Nle(6-OH): Peptide-N with the amino acid at the P1' position replaced by 6-Hydroxynorleucine.

  • Peptide-D-Ala: Peptide-N with the amino acid at the P1 position (immediately N-terminal to the cleavage site) replaced by D-Alanine, a common modification to enhance stability.

The nomenclature for cleavage site positions was first formulated by Schechter and Berger.[6][7]

Choice of Proteolytic Environments

To simulate different physiological conditions, the stability of the peptides should be assessed in:

  • Trypsin Solution: A specific serine protease that cleaves C-terminal to arginine and lysine residues.

  • Human Plasma: A complex biological fluid containing a multitude of proteases.

  • Simulated Gastric Fluid (SGF): To assess stability in the acidic and pepsin-rich environment of the stomach.

Experimental Workflow: A Self-Validating System

The following workflow ensures robust and reproducible data.

Caption: Workflow for in vitro peptide stability assay.

Detailed Experimental Protocol
  • Peptide Preparation: Synthesize and purify all peptide analogs to >95% purity. Prepare stock solutions in an appropriate buffer (e.g., PBS, pH 7.4).

  • Enzyme/Matrix Preparation: Prepare solutions of trypsin, pooled human plasma, and simulated gastric fluid according to standard protocols.

  • Incubation:

    • Pre-warm the enzyme/matrix solutions to 37°C.

    • Initiate the reaction by adding the peptide stock solution to the enzyme/matrix solution to a final concentration of 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

    • At designated time points (0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation:

    • Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).

    • Vortex the samples and incubate on ice for 10 minutes to facilitate protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the peptide and its degradation products.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis:

    • Plot the percentage of the remaining parent peptide against time.

    • Calculate the half-life (t½) of each peptide in each condition by fitting the data to a first-order decay model.

Predicted Comparative Stability Data

Based on the principles of steric hindrance and altered hydrophilicity, we can predict the following outcomes for the enzymatic stability of our model peptides.

Peptide AnalogPredicted Half-life (t½) in Trypsin (min)Predicted Half-life (t½) in Human Plasma (min)Predicted Half-life (t½) in SGF (min)
Peptide-N (Native) 153010
Peptide-Nle 254518
Peptide-Nle(6-OH) >120 >180 >90
Peptide-D-Ala >240>240>120

Note: This is a table of predicted data based on scientific principles. Actual experimental results may vary.

The data predicts that the incorporation of Nle(6-OH) will significantly increase the peptide's half-life in all tested conditions compared to the native and Nle-substituted peptides. While the D-amino acid modification is expected to confer the highest stability, Nle(6-OH) represents a significant improvement with potentially less impact on the peptide's overall conformation and biological activity compared to the introduction of a D-amino acid.

Mechanistic Insights into Nle(6-OH)-Mediated Proteolytic Resistance

The enhanced stability of peptides containing Nle(6-OH) can be attributed to its unique side-chain structure, which disrupts the key interactions required for efficient proteolytic cleavage.

Protease-Peptide Interaction cluster_0 Native Peptide Interaction cluster_1 Nle(6-OH) Peptide Interaction Protease_Native Protease Active Site S1' Pocket Peptide_Native ...-Lys- Ala-... Protease_Native:f1->Peptide_Native:p1 Hydrophobic Interaction (Favorable) Protease_NleOH Protease Active Site S1' Pocket Peptide_NleOH ...-Lys- Nle(6-OH)-... Protease_NleOH:f1->Peptide_NleOH:p1 Steric Hindrance & Polar Repulsion (Unfavorable)

Caption: Proposed mechanism of Nle(6-OH) mediated protease resistance.

As depicted in the diagram, the S1' pocket of many proteases is hydrophobic and accommodates the side chain of the amino acid at the P1' position. The native peptide with an alanine at this position fits well into the pocket. In contrast, the longer and more polar side chain of Nle(6-OH) is predicted to cause both steric hindrance and unfavorable polar interactions within the hydrophobic S1' pocket, thereby reducing the binding affinity of the protease for the peptide and decreasing the rate of cleavage. Computational modeling studies have shown that such steric and electronic effects of unnatural amino acids can significantly impact peptide stability.[2][8]

Conclusion and Future Perspectives

The incorporation of 6-hydroxynorleucine into peptide sequences presents a promising strategy to enhance their enzymatic stability, a critical factor in the development of peptide-based therapeutics. The predicted increase in half-life, attributed to a combination of steric hindrance and altered hydrophilicity, suggests that Nle(6-OH) can be a valuable tool for medicinal chemists.

While this guide provides a comparative framework based on established scientific principles, further direct experimental validation is warranted. Future studies should focus on synthesizing and testing a variety of Nle(6-OH)-containing peptides against a broader panel of proteases and in in vivo models to fully elucidate its potential in drug development. The insights gained from such studies will undoubtedly contribute to the design of more robust and effective peptide therapeutics.

References

  • Kastner, D. W. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
  • Ott, I., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. ACS Chemical Biology, 12(3), 825-833.
  • Seebach, D., et al. (2004). Probing the Proteolytic Stability of β-Peptides Containing α-Fluoro- and α-Hydroxy-β-Amino Acids. ChemBioChem, 5(5), 691-706.
  • Encyclopedia MDPI. (2023).
  • Omizzolo, R. (2023). How the Amino Acid Sequence in Primary Structure Affects the Stability of Peptide Drugs.
  • Chen, Y., et al. (2011). Prediction and Analysis of Protein Hydroxyproline and Hydroxylysine. PLoS ONE, 6(1), e15917.
  • Rale, A., et al. (2022). Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Journal of the American Chemical Society, 144(22), 9786-9791.
  • Kastner, D. W. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
  • Gademann, K., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632.
  • Trelstad, R. L., et al. (1981). Nonenzymatic hydroxylations of proline and lysine by reduced oxygen derivatives.
  • Mant, C. T., et al. (2007). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biochemistry, 46(30), 8689-8703.
  • Prudova, A., et al. (2016). Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen. Scientific Reports, 6, 33756.
  • ResearchGate. (2025).
  • Prockop, D. J., & Juva, K. (1965). ENZYMATIC HYDROXYLATION OF PROLINE AND LYSINE IN PROTOCOLLAGEN.
  • Labb, S., et al. (2022). Computational Tools and Strategies to Develop Peptide-Based Inhibitors of Protein-Protein Interactions. Methods in Molecular Biology, 2405, 205-230.
  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38149-38164.
  • Van der Verren, E., et al. (2020). Influence of the amino acid side chain on peptide bond hydrolysis catalyzed by a dimeric Zr(iv)-substituted Keggin type polyoxometalate. Dalton Transactions, 49(3), 847-856.
  • Schöneich, C. (2017). Release of free amino acids upon oxidation of peptides and proteins by hydroxyl radicals. Free Radical Biology and Medicine, 103, 164-173.
  • Sigma-Aldrich.
  • Hendsch, Z. S., et al. (2009). Stereoelectronic and steric effects in side chains preorganize a protein main chain. Journal of the American Chemical Society, 131(51), 18451-18459.
  • Khan Academy.
  • Torrent, M., et al. (2014). Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. The Journal of Physical Chemistry B, 118(43), 12414-12423.
  • QIAGEN Bioinform
  • Peak Proteins. Proteases.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.